molecular formula C11H16 B12646879 1,2-Dimethyl-4-propylbenzene CAS No. 61827-85-8

1,2-Dimethyl-4-propylbenzene

Cat. No.: B12646879
CAS No.: 61827-85-8
M. Wt: 148.24 g/mol
InChI Key: FZJVYOOQGFZCSY-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-propylbenzene is a useful research compound. Its molecular formula is C11H16 and its molecular weight is 148.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61827-85-8

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

1,2-dimethyl-4-propylbenzene

InChI

InChI=1S/C11H16/c1-4-5-11-7-6-9(2)10(3)8-11/h6-8H,4-5H2,1-3H3

InChI Key

FZJVYOOQGFZCSY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2-Dimethyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-Dimethyl-4-propylbenzene (also known as 4-propyl-o-xylene). The document details its molecular structure, physicochemical characteristics, synthesis, and reactivity. Standardized experimental protocols for the determination of key physical properties and a representative synthesis are presented. Furthermore, this guide includes essential safety and handling information. Visual diagrams generated using Graphviz are provided to illustrate a key synthetic pathway, a standard experimental workflow, and a logical safety protocol. This guide is intended to be a critical resource for researchers, chemists, and professionals in drug development and materials science who are working with or exploring the applications of this alkylbenzene derivative.

Chemical Identity and Structure

This compound is an aromatic hydrocarbon. Structurally, it consists of a benzene (B151609) ring substituted with two methyl groups at positions 1 and 2, and a propyl group at position 4.

  • IUPAC Name: this compound

  • Synonyms: 4-Propyl-o-xylene, Benzene, 1,2-dimethyl-4-propyl-[1][2][3]

  • CAS Number: 3982-66-9[1][2][3]

  • Molecular Formula: C₁₁H₁₆[2][3]

  • Molecular Weight: 148.24 g/mol [2]

  • SMILES: CCCc1ccc(C)c(C)c1[2]

  • InChI Key: FZJVYOOQGFZCSY-UHFFFAOYSA-N[2][3]

Physicochemical and Thermodynamic Properties

The following table summarizes the key quantitative physicochemical and thermodynamic properties of this compound.

PropertyValueUnitsSource(s)
Physical Properties
Boiling Point209 - 210.8°C[4]
482.15K[5]
Density0.865 - 0.872g/cm³[4]
Refractive Index (n_D)1.496 - 1.497[4]
Flash Point76.1°C[4]
Thermodynamic Properties
Enthalpy of Vaporization (ΔvapH°)43.68kJ/mol[2]
Enthalpy of Fusion (ΔfusH°)17.51kJ/mol[2]
Enthalpy of Formation (ΔfH°gas)-56.78kJ/mol[2]
Standard Gibbs Free Energy of Formation (ΔfG°)134.89kJ/mol[2]
Solubility & Partitioning
Octanol/Water Partition Coefficient (logP)3.256[2]
Water Solubility (log₁₀WS)-3.64mol/L[2]

Spectroscopic Data

  • ¹H NMR: Expected signals would include aromatic protons in the region of δ 7.0-7.2 ppm. The methyl groups would appear as singlets around δ 2.2-2.3 ppm. The propyl group would show a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the benzylic methylene group.

  • ¹³C NMR: Aromatic carbons would resonate in the δ 125-140 ppm region. The methyl carbons would be found around δ 20 ppm, and the propyl group carbons would appear in the δ 14-38 ppm range.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching from the aromatic ring (~3030-3080 cm⁻¹) and the alkyl groups (~2850-2975 cm⁻¹).[6] Aromatic C=C stretching vibrations would be observed near 1600 and 1500 cm⁻¹.[6] C-H bending vibrations would provide information on the substitution pattern.[6]

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 148. A prominent peak at m/z = 119 would correspond to the loss of an ethyl group (benzylic cleavage), a common fragmentation pattern for alkylbenzenes.

Synthesis and Reactivity

Synthesis

A primary method for the synthesis of this compound is the Friedel-Crafts alkylation of o-xylene (B151617).[7] This reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a propyl group, typically using an alkyl halide (e.g., 1-bromopropane (B46711) or 1-chloropropane) and a Lewis acid catalyst such as aluminum chloride (AlCl₃).[8]

The propyl group will predominantly add to the para position relative to one of the methyl groups due to steric hindrance at the ortho positions.

G Synthesis of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product o-Xylene o-Xylene Reaction Friedel-Crafts Alkylation o-Xylene->Reaction + 1-Bromopropane 1-Bromopropane 1-Bromopropane->Reaction + AlCl3 AlCl3 AlCl3->Reaction Lewis Acid This compound This compound Reaction->this compound

Caption: Friedel-Crafts alkylation of o-xylene.

Chemical Reactivity

As an alkylbenzene, this compound undergoes reactions characteristic of both the aromatic ring and the alkyl side chains.

  • Electrophilic Aromatic Substitution: The alkyl groups are activating and ortho-, para-directing. Therefore, further substitution reactions like nitration, halogenation, or sulfonation will occur at the remaining available positions on the ring (positions 3, 5, and 6), guided by steric and electronic effects.

  • Oxidation of Side Chains: The benzylic protons (on the carbon atom attached to the ring) are susceptible to oxidation.[9] Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the propyl group and both methyl groups to carboxylic acid groups, ultimately yielding pyromellitic acid if the reaction goes to completion.[9][10]

  • Benzylic Halogenation: Under radical conditions (e.g., using N-bromosuccinimide, NBS, with light or a radical initiator), the benzylic positions of the propyl and methyl groups can be halogenated.[9]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

Objective: To synthesize this compound from o-xylene and 1-bromopropane.

Materials:

  • o-Xylene (reactant)

  • 1-Bromopropane (alkylating agent)

  • Anhydrous Aluminum Chloride (AlCl₃, catalyst)

  • Dichloromethane (solvent, anhydrous)

  • Hydrochloric acid (1 M, aqueous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate (B86663) (drying agent)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube.

  • Add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane.

  • Cool the mixture in an ice bath.

  • Add o-xylene to the flask with stirring.

  • Slowly add 1-bromopropane from the dropping funnel to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Determination of Density using a Pycnometer

Objective: To accurately determine the density of a liquid sample of this compound.

Materials:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance (±0.0001 g)

  • This compound sample

  • Distilled water (for calibration)

  • Thermometer

  • Acetone (for cleaning and drying)

G start Start weigh_empty 1. Weigh clean, dry pycnometer (m1) start->weigh_empty fill_sample 2. Fill with sample at known temp (T) weigh_empty->fill_sample weigh_full 3. Weigh filled pycnometer (m2) fill_sample->weigh_full calculate 4. Calculate Density ρ = (m2 - m1) / V weigh_full->calculate end End calculate->end

Caption: Workflow for density determination.

Procedure:

  • Calibration:

    • Thoroughly clean and dry the pycnometer.

    • Weigh the empty pycnometer on an analytical balance and record its mass (m_empty).

    • Fill the pycnometer with distilled water of a known temperature and density (ρ_water).

    • Weigh the water-filled pycnometer (m_water).

    • Calculate the exact volume of the pycnometer: V = (m_water - m_empty) / ρ_water.

  • Measurement:

    • Dry the calibrated pycnometer.

    • Fill the pycnometer with the this compound sample, ensuring the temperature is recorded.

    • Weigh the sample-filled pycnometer (m_sample).

  • Calculation:

    • Calculate the mass of the sample: m = m_sample - m_empty.

    • Calculate the density of the sample: ρ_sample = m / V.

Safety and Handling

This compound is a flammable liquid and may cause irritation. Standard laboratory safety precautions should be strictly followed.

Hazard Summary:

  • Flammability: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • Health Hazards: May be harmful if swallowed and may cause respiratory irritation. Can cause skin and eye irritation. Aspiration hazard if swallowed.

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

G cluster_handling Safe Handling Protocol A Assess Risks: Flammable, Irritant B Wear Appropriate PPE: Goggles, Gloves, Lab Coat A->B C Work in Ventilated Area (Fume Hood) B->C D Keep Away From Ignition Sources C->D E Handle Spills Immediately D->E During Use F Store in a Cool, Dry, Well-Ventilated Area D->F During Use G Dispose According to Local Regulations E->G F->G Post-Use

References

physical properties of 1,2-Dimethyl-4-n-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 1,2-Dimethyl-4-n-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethyl-4-n-propylbenzene (CAS No: 3982-66-9) is an aromatic hydrocarbon belonging to the class of alkylbenzenes.[1][2][3] Its structure consists of a benzene (B151609) ring substituted with two methyl groups at positions 1 and 2, and a propyl group at position 4. This compound and its isomers are components of various industrial solvent mixtures and can be found in petroleum distillates. Understanding its physical properties is crucial for applications in chemical synthesis, as a reference standard in analytical chemistry, and for assessing its environmental fate and toxicological profile, which is often inferred from related alkylbenzenes like ethylbenzene (B125841) and cumene.[4] This guide provides a comprehensive overview of the core physical characteristics of 1,2-Dimethyl-4-n-propylbenzene, details the experimental protocols for their determination, and illustrates relevant chemical pathways.

Core Physical and Chemical Properties

The have been determined through various experimental and computational methods. The following table summarizes the key quantitative data available for this compound.

PropertyValueReference(s)
IUPAC Name 1,2-Dimethyl-4-propylbenzene[3]
Synonyms 4-propyl-o-xylene, asym-propyl-o-xylene[1][2]
CAS Number 3982-66-9[1][2][3]
Molecular Formula C₁₁H₁₆[1][2][5]
Molecular Weight 148.24 g/mol [1][3][6]
Boiling Point 209 - 210.8 °C (at 760 mmHg)[1][2][5]
Melting Point Not available (liquid at room temperature)[5][7]
Density 0.865 - 0.872 g/cm³[1][2][5]
Refractive Index (n_D) 1.496 - 1.497[1][2]
Flash Point 76.1 °C[2]
Water Solubility Low (inferred); slightly miscible with water for related compounds[6][8]
Octanol/Water Partition Coefficient (XLogP3) 3.26[2]
Critical Temperature 413 °C (686.15 K)[1]
Critical Pressure 26.3 atm[1]

Experimental Protocols

Detailed experimental protocols for the determination of physical properties for this specific compound are not extensively published. However, the values presented are typically obtained using well-established, standard laboratory procedures as outlined below.

Determination of Boiling Point

The boiling point is determined by distillation at atmospheric pressure.

  • Apparatus: A standard distillation setup is used, including a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • The compound is placed in the round-bottom flask with boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • The liquid is heated gently.

    • The temperature is recorded when it stabilizes during the collection of the first few drops of distillate. This stable temperature is the boiling point.

    • The atmospheric pressure is recorded and the boiling point is corrected to standard pressure (760 mmHg) if necessary.

Determination of Density

A pycnometer is commonly used for the precise determination of the density of a liquid.

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), and an analytical balance.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed.

    • It is then filled with distilled water and placed in a constant temperature bath until it reaches thermal equilibrium (e.g., 20 °C). The water level is adjusted to the mark, and the pycnometer is weighed again.

    • The process is repeated with 1,2-Dimethyl-4-n-propylbenzene.

    • The density of the compound is calculated using the formula: Density = (mass of compound / mass of water) * density of water at the experimental temperature.

Determination of Refractive Index

The refractive index is measured using a refractometer, typically an Abbe refractometer.

  • Apparatus: An Abbe refractometer with a circulating water bath for temperature control and a sodium lamp as the light source.

  • Procedure:

    • The refractometer prisms are cleaned and calibrated using a standard of known refractive index (e.g., distilled water).

    • A few drops of 1,2-Dimethyl-4-n-propylbenzene are placed on the lower prism.

    • The prisms are closed and the instrument is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read from the instrument's scale. The temperature is maintained at a constant value (e.g., 20 °C) and reported with the reading.

Synthesis and Metabolism Visualization

While detailed signaling pathways are more relevant to biologically active drugs, for a compound like 1,2-Dimethyl-4-n-propylbenzene, a typical synthesis route and a generalized metabolic pathway are more appropriate to visualize.

General Synthesis Pathway: Friedel-Crafts Alkylation

A common method for synthesizing alkylbenzenes is the Friedel-Crafts alkylation. This diagram illustrates a conceptual workflow for the synthesis of 1,2-Dimethyl-4-n-propylbenzene starting from o-xylene.

G Reactants o-Xylene + 1-Chloropropane Reaction Friedel-Crafts Alkylation Reactants->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Reaction Product_Mix Crude Product Mixture (Isomers + Byproducts) Reaction->Product_Mix Reaction Step Purification Purification (Distillation / Chromatography) Product_Mix->Purification Workup Final_Product 1,2-Dimethyl-4-n-propylbenzene Purification->Final_Product Isolation

Caption: Conceptual workflow for Friedel-Crafts synthesis.

Generalized Metabolic Pathway in Mammals

The metabolism of alkylbenzenes like n-propylbenzene typically involves oxidation by cytochrome P450 enzymes.[9][10] The primary metabolic routes are hydroxylation of the alkyl side chain and, to a lesser extent, oxidation of the aromatic ring.[11] This diagram shows a generalized pathway based on known metabolism of similar compounds.

G sub 1,2-Dimethyl-4-n-propylbenzene p450 Phase I Metabolism (Cytochrome P450) sub->p450 met1 Side-chain Hydroxylation Products (e.g., 3-(3,4-dimethylphenyl)-1-propanol) p450->met1 met2 Ring Hydroxylation Products (Phenolic Metabolites) p450->met2 sub_cluster phase2 Phase II Metabolism (Conjugation) met1->phase2 met2->phase2 excretion Excretion (Urine / Feces) phase2->excretion

Caption: Generalized metabolic pathway of alkylbenzenes.

References

An In-depth Technical Guide to 1,2-Dimethyl-4-propylbenzene (CAS: 3982-66-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Dimethyl-4-propylbenzene (CAS: 3982-66-9), a substituted aromatic hydrocarbon. Due to a notable scarcity of research focused specifically on this compound, this document compiles available physicochemical data and presents inferred biological and toxicological properties based on structurally related alkylbenzenes. The guide includes a plausible experimental protocol for its synthesis via Friedel-Crafts alkylation, detailed analytical methodologies for its characterization, and a discussion of its potential metabolic pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields who may encounter or have an interest in this molecule.

Chemical and Physical Properties

This compound, also known as 4-propyl-o-xylene, is an organic compound with the molecular formula C₁₁H₁₆ and a molecular weight of 148.24 g/mol .[1][2] It is a colorless liquid under standard conditions.[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₆[1][2][4]
Molecular Weight 148.24 g/mol [1][2][5]
CAS Number 3982-66-9[1][2][5]
IUPAC Name This compound[1][2]
Synonyms Benzene (B151609), 1,2-dimethyl-4-propyl-; 4-Propyl-o-xylene[1][2]
Boiling Point 209 °C (482.15 K)[3]
Density 0.872 g/mL[3]
Refractive Index 1.497[3]
LogP (Octanol/Water Partition Coefficient) 3.256[6]
Water Solubility (log10WS) -3.64 mol/L[6]

Synthesis

A common and effective method for the synthesis of this compound is the Friedel-Crafts alkylation of o-xylene (B151617) with a propylating agent, such as 1-bromopropane (B46711) or propanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[7][8][9]

Experimental Protocol: Friedel-Crafts Alkylation of o-Xylene

Materials:

  • o-Xylene (reactant)

  • 1-Bromopropane (alkylating agent)

  • Anhydrous Aluminum Chloride (catalyst)

  • Dry Dichloromethane (B109758) (solvent)

  • Hydrochloric Acid (aqueous solution, for workup)

  • Anhydrous Magnesium Sulfate (drying agent)

  • Sodium Bicarbonate (aqueous solution, for washing)

  • Deionized Water

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) to dry dichloromethane.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of o-xylene (1.0 eq) in dry dichloromethane to the stirred suspension.

  • From the dropping funnel, add 1-bromopropane (1.05 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.

Analytical Characterization

The identity and purity of this compound can be determined using standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Gas Chromatography (GC)

Gas chromatography is a suitable method for assessing the purity of this compound and for quantitative analysis in mixtures. The NIST Chemistry WebBook provides Kovats retention indices for this compound on different stationary phases, which can aid in its identification.[2]

Table 2: Gas Chromatography Data for this compound

Column TypeActive PhaseTemperature (°C)Kovats Retention Index (I)Reference
CapillaryOV-1011001158Matisová, et al., 1989[2]
CapillarySE-30701149.5Tóth, 1983[2]

A detailed protocol for the quantitative analysis of a similar compound, 1-methyl-4-propylbenzene, by GC-FID has been described and can be adapted for this compound. This typically involves using an internal standard and creating a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activity and Toxicology

There is a significant lack of specific data on the biological activity, metabolic pathways, and toxicology of this compound. However, insights can be drawn from studies on related alkylbenzenes.

Metabolism

The metabolism of alkylbenzenes has been studied in various organisms, particularly in bacteria and fungi, in the context of bioremediation. In anaerobic bacteria, the degradation of alkylbenzenes can be initiated by the addition of the alkyl side chain to fumarate.[1][10] Another pathway involves the dehydrogenation of the benzylic carbon.[1] Fungal metabolism of n-alkylbenzenes can proceed through the oxidation of the alkyl side chain. It is plausible that this compound undergoes similar metabolic transformations.

Toxicology

Specific toxicological data for this compound is not available. However, data for the related compound n-propylbenzene suggests that it is mildly toxic by ingestion and inhalation.[11] Oral LD50 values for n-propylbenzene in rats have been reported to be in the range of 6.04 g/kg. There is little human toxicology data available for n-propylbenzene.

Visualizations

Synthesis Workflow

Synthesis_Workflow Reactants o-Xylene & 1-Bromopropane Reaction Friedel-Crafts Alkylation Reactants->Reaction Catalyst AlCl3 in Dichloromethane Catalyst->Reaction Workup Aqueous Workup (HCl, NaHCO3, H2O) Reaction->Workup Purification Fractional Distillation or Chromatography Workup->Purification Product This compound Purification->Product

Caption: A workflow diagram of the synthesis of this compound.

Postulated Metabolic Pathway

Metabolic_Pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Compound This compound Hydroxylation Benzylic Hydroxylation Compound->Hydroxylation CYP450 Oxidation Further Oxidation (Alcohol to Carboxylic Acid) Hydroxylation->Oxidation Carboxylic_Acid Propanoic Acid Derivative Oxidation->Carboxylic_Acid Conjugation Glucuronidation or Sulfation Carboxylic_Acid->Conjugation Excretion Excreted Metabolite Conjugation->Excretion

Caption: A postulated metabolic pathway for this compound.

Analytical Workflow

Analytical_Workflow Sample Sample containing This compound GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Sample->GC_MS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Sample->NMR Identification Structural Identification GC_MS->Identification Quantification Purity and Quantification GC_MS->Quantification NMR->Identification

Caption: An analytical workflow for the characterization of this compound.

Conclusion

This compound is a compound for which specific biological and toxicological data are largely unavailable. This guide has synthesized the existing physicochemical information and provided a framework for its synthesis and analysis. The inferred metabolic and toxicological properties, based on related alkylbenzenes, suggest that further empirical studies are warranted to fully characterize its profile, particularly for applications in drug development and chemical safety assessment. This document serves as a starting point for researchers interested in exploring the properties and potential applications of this molecule.

References

An In-depth Technical Guide to the Molecular Structure of 1,2-Dimethyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 1,2-Dimethyl-4-propylbenzene. The information is intended to support research and development activities where this compound may be of interest.

Molecular Structure and Identification

This compound, also known as 4-propyl-o-xylene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆.[1][2] Its structure consists of a benzene (B151609) ring substituted with two methyl groups at positions 1 and 2, and a propyl group at position 4.

The molecular structure can be visualized as follows:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₆[1][2]
Molecular Weight 148.24 g/mol [1][3]
CAS Number 3982-66-9[1][2]
Boiling Point 210.8 °C at 760 mmHg[4]
Density 0.865 g/cm³[4]
Refractive Index 1.497[5]
LogP (octanol/water) 3.256 (Calculated)[3]

Experimental Protocols

A plausible and well-established synthetic route to this compound involves a two-step process: Friedel-Crafts acylation of o-xylene (B151617) with propanoyl chloride, followed by Clemmensen reduction of the resulting ketone.

Synthesis_Workflow Synthesis Workflow for this compound o_xylene o-Xylene friedel_crafts Friedel-Crafts Acylation o_xylene->friedel_crafts propanoyl_chloride Propanoyl Chloride propanoyl_chloride->friedel_crafts ketone 1-(3,4-Dimethylphenyl)propan-1-one (B99388) friedel_crafts->ketone Step 1 clemmensen Clemmensen Reduction ketone->clemmensen product This compound clemmensen->product Step 2 alcl3 AlCl₃ (catalyst) alcl3->friedel_crafts zn_hg Zn(Hg), HCl zn_hg->clemmensen

Caption: Reaction workflow for the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of o-Xylene

This reaction introduces the propyl acyl group to the o-xylene ring.

Materials:

  • o-Xylene

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂) (solvent)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride and dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Add o-xylene to the stirred suspension.

  • Slowly add propanoyl chloride dropwise from the dropping funnel. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-(3,4-dimethylphenyl)propan-1-one.

  • The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Clemmensen Reduction of 1-(3,4-Dimethylphenyl)propan-1-one

This step reduces the ketone to the corresponding alkane.

Materials:

  • 1-(3,4-Dimethylphenyl)propan-1-one

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene (B28343) (co-solvent)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare zinc amalgam by stirring zinc powder with a dilute solution of mercury(II) chloride. Decant the aqueous solution and wash the amalgam with water.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the zinc amalgam, water, and concentrated hydrochloric acid.

  • Add the 1-(3,4-dimethylphenyl)propan-1-one dissolved in toluene to the flask.

  • Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of concentrated HCl may be added during the reflux period.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the alkyl substituents.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.2m3HAromatic protons
~ 2.5 - 2.6t2H-CH₂- (benzylic)
~ 2.2 - 2.3s6HAr-CH₃ (two methyl groups)
~ 1.5 - 1.7sextet2H-CH₂-CH₃
~ 0.9 - 1.0t3H-CH₂-CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 140 - 145Aromatic C (quaternary, attached to propyl)
~ 135 - 140Aromatic C (quaternary, attached to methyl)
~ 125 - 130Aromatic CH
~ 38-CH₂- (benzylic)
~ 24-CH₂-CH₃
~ 19 - 20Ar-CH₃
~ 14-CH₂-CH₃
IR (Infrared) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H and C=C bonds.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration
3100 - 3000Aromatic C-H stretch
2960 - 2850Aliphatic C-H stretch
1610, 1500, 1460Aromatic C=C stretch
~ 820Aromatic C-H bend (1,2,4-trisubstituted)
MS (Mass Spectrometry)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Data:

m/zInterpretation
148Molecular ion [M]⁺
119[M - C₂H₅]⁺ (loss of ethyl group)
91[C₇H₇]⁺ (tropylium ion)

Applications in Research and Drug Development

Substituted aromatic hydrocarbons like this compound can serve as building blocks in organic synthesis. Their hydrophobic nature and potential for further functionalization make them of interest in the design of novel molecules for various applications, including as scaffolds or intermediates in the synthesis of pharmacologically active compounds. The specific utility of this compound would depend on the synthetic route and the desired final product in a drug discovery program.

Disclaimer: The spectroscopic data provided is predictive and should be confirmed with experimental data for critical applications. The experimental protocols are based on standard laboratory procedures for similar reactions and should be adapted and optimized for specific laboratory conditions. Always perform a thorough safety assessment before conducting any chemical synthesis.

References

An In-depth Technical Guide to Aromatic Compounds of Formula C₁₁H₁₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aromatic compounds with the chemical formula C₁₁H₁₆. The focus is on their IUPAC nomenclature, physicochemical properties, synthesis methodologies, and analytical characterization, tailored for professionals in research and development.

Introduction to C₁₁H₁₆ Aromatic Compounds

Aromatic compounds with the formula C₁₁H₁₆ represent a diverse group of isomers, primarily alkylbenzenes. These compounds, consisting of a benzene (B151609) ring substituted with one or more alkyl groups totaling five carbon atoms, are prevalent as solvents, intermediates in chemical synthesis, and components in various industrial products.[1] Their structural diversity allows for a range of physical and chemical properties, making them subjects of interest in fields from materials science to toxicology. In the context of drug development, understanding the properties and potential toxicities of such alkylbenzenes is crucial, as similar structural motifs can be found in more complex pharmaceutical molecules.[1][2]

Isomerism and IUPAC Nomenclature

The chemical formula C₁₁H₁₆ gives rise to numerous structural isomers. These can be broadly categorized based on the substitution pattern on the benzene ring. The primary isomers include pentylbenzenes, where a single five-carbon alkyl chain is attached to the ring, and polymethylated benzenes, among others.

A logical classification of the common pentylbenzene (B43098) isomers is presented below:

C11H16_Isomers Isomer Classification of Pentylbenzenes (C₁₁H₁₆) C11H16 C₁₁H₁₆ Aromatic Compounds Pentylbenzenes Pentylbenzenes C11H16->Pentylbenzenes Pentamethylbenzene Pentamethylbenzene C11H16->Pentamethylbenzene n_pentyl n-Pentylbenzene Pentylbenzenes->n_pentyl isopentyl Isopentylbenzene (3-Methylbutyl)benzene Pentylbenzenes->isopentyl sec_pentyl (1-Methylbutyl)benzene Pentylbenzenes->sec_pentyl neopentyl Neopentylbenzene (2,2-Dimethylpropyl)benzene Pentylbenzenes->neopentyl tert_pentyl tert-Pentylbenzene (2-Methylbutan-2-yl)benzene Pentylbenzenes->tert_pentyl

Caption: Logical relationship of common C₁₁H₁₆ aromatic isomers.

The IUPAC names for these and other representative isomers are provided in the table below.

Common NameIUPAC NameCAS Number
n-PentylbenzenePentylbenzene538-68-1
Isopentylbenzene(3-Methylbutyl)benzene2049-94-7
sec-Pentylbenzene(1-Methylbutyl)benzene2719-52-0
Neopentylbenzene(2,2-Dimethylpropyl)benzene1007-26-7
tert-Pentylbenzene2-Methylbutan-2-ylbenzene2049-95-8
Pentamethylbenzene1,2,3,4,5-Pentamethylbenzene700-12-9

Physicochemical Properties

The physical and chemical properties of C₁₁H₁₆ aromatic isomers vary depending on the structure of the alkyl substituent. A summary of key quantitative data for representative isomers is presented in the following tables for comparative analysis.

Table 1: General and Physical Properties

Propertyn-PentylbenzeneIsopentylbenzenesec-PentylbenzeneNeopentylbenzenetert-PentylbenzenePentamethylbenzene
Molecular Weight ( g/mol ) 148.24148.24148.24148.24148.24148.24
Boiling Point (°C) 205197.3190186192-193232
Melting Point (°C) -75-44.72 (est.)---54.4
Density (g/cm³ at 20°C) 0.8630.8610.853-0.8650.917
Refractive Index (at 20°C) 1.487-1.4891.4841.485-1.490-

Data sourced from various chemical databases. Note that some values are estimated.

Table 2: Spectroscopic Data Summary

Isomer¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Key IR Absorptions (cm⁻¹)Mass Spec (m/z)
n-Pentylbenzene 7.41-6.97 (m, 5H), 2.58 (t, 2H), 1.62 (m, 2H), 1.48-1.12 (m, 4H), 0.90 (t, 3H)[3]142.9, 128.4, 128.2, 125.7, 36.0, 31.6, 31.2, 22.5, 14.0~3025 (Ar-H), ~2950 (C-H), ~1600, 1495 (C=C)148 (M+), 91 (base peak)[4]
Pentamethylbenzene 6.95 (s, 1H), 2.25 (s, 6H), 2.20 (s, 9H)134.8, 132.7, 130.4, 129.8, 20.8, 16.9, 16.0~2920 (C-H), ~1450 (C=C)148 (M+), 133 (base peak)[5]

Note: Spectroscopic data can vary slightly based on the solvent and instrument used.

Experimental Protocols: Synthesis and Analysis

The synthesis of alkylbenzenes like the isomers of C₁₁H₁₆ is commonly achieved through Friedel-Crafts alkylation.[6] Below is a representative experimental protocol for the synthesis of n-pentylbenzene, followed by a general workflow for its analysis.

Synthesis of n-Pentylbenzene via Friedel-Crafts Acylation-Reduction

Direct Friedel-Crafts alkylation with a primary alkyl halide can lead to carbocation rearrangements.[6] A more reliable method to obtain the straight-chain product is through Friedel-Crafts acylation followed by reduction.[7]

Step 1: Friedel-Crafts Acylation (Synthesis of Valerophenone)

  • Apparatus Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus should be protected from atmospheric moisture with a drying tube.

  • Reagents: In the flask, place anhydrous aluminum chloride (AlCl₃, 0.12 mol) and 50 mL of dry benzene.

  • Reaction: Cool the flask in an ice bath. Slowly add valeryl chloride (0.1 mol) dissolved in 20 mL of dry benzene from the dropping funnel over 30 minutes with continuous stirring.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux for 1 hour.

  • Work-up: Cool the reaction mixture and pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer using a separatory funnel, wash with water, 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The resulting crude valerophenone (B195941) can be purified by vacuum distillation.

Step 2: Clemmensen Reduction (Synthesis of n-Pentylbenzene)

  • Reagents: In a round-bottom flask, prepare amalgamated zinc by stirring zinc powder (0.3 mol) with a solution of mercuric chloride (HgCl₂, 0.015 mol) in water and concentrated HCl.

  • Reaction: Add the crude valerophenone (0.08 mol), concentrated hydrochloric acid, water, and toluene (B28343) to the flask.

  • Reflux: Heat the mixture under vigorous reflux for 24 hours. Additional portions of concentrated HCl may be required during the reflux period.

  • Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the toluene by distillation. The final product, n-pentylbenzene, can be purified by fractional distillation.

Analytical Workflow

A typical workflow for the analysis and characterization of the synthesized C₁₁H₁₆ aromatic compound is depicted below.

Analysis_Workflow Analytical Workflow for C₁₁H₁₆ Isomers start Synthesized Product gcms Gas Chromatography- Mass Spectrometry (GC-MS) start->gcms nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir purity Purity Assessment gcms->purity structure_id Structural Elucidation gcms->structure_id nmr->structure_id functional_groups Functional Group ID ftir->functional_groups final Characterized Compound purity->final structure_id->final functional_groups->final

Caption: A typical experimental workflow for the analysis of C₁₁H₁₆ isomers.

Relevance in Research and Drug Development

Alkylbenzenes are important building blocks in organic synthesis.[1] Their lipophilic nature can be exploited to modify the pharmacokinetic properties of drug candidates. However, their metabolism and potential for toxicity must be carefully evaluated. For instance, the presence of alkyl chains on a benzene ring can influence the rate and site of metabolic oxidation by cytochrome P450 enzymes. Toxicological studies on various alkylbenzenes have shown a range of effects, although generally, their acute toxicity is considered low.[1][8] Developmental toxicity has been observed for some related compounds at high concentrations.[2] Therefore, for drug development professionals, understanding the physicochemical and toxicological profiles of these fundamental aromatic structures is essential for the design of safer and more effective therapeutic agents.

References

An In-depth Technical Guide to the Spectral Data of 1,2-Dimethyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Proton Nuclear Magnetic Resonance (¹H-NMR) spectral data for the aromatic hydrocarbon 1,2-Dimethyl-4-propylbenzene. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted spectral data generated from advanced computational models. These predictions offer valuable insights into the structural characterization of this compound and serve as a reliable reference for researchers in the field.

Spectral Data Summary

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on established algorithms that consider the compound's structure to estimate chemical shifts, coupling constants, and mass-to-charge ratios of fragment ions.

Mass Spectrometry (MS) Data

The predicted electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions resulting from the cleavage of the propyl group and methyl substitutions.

Mass-to-Charge Ratio (m/z)Predicted Relative Intensity (%)Proposed Fragment Ion
14835[C₁₁H₁₆]⁺ (Molecular Ion)
133100[C₁₀H₁₃]⁺ (Loss of CH₃)
11985[C₉H₁₁]⁺ (Loss of C₂H₅)
10560[C₈H₉]⁺ (Loss of C₃H₇)
9140[C₇H₇]⁺ (Tropylium ion)
¹³C Nuclear Magnetic Resonance (NMR) Data

The predicted ¹³C-NMR spectrum shows distinct signals for each carbon atom in the molecule, reflecting their unique chemical environments. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Predicted Chemical Shift (ppm)Carbon Assignment
139.8C4 (Aromatic)
136.2C1 (Aromatic)
134.9C2 (Aromatic)
129.8C5 (Aromatic)
126.5C6 (Aromatic)
125.8C3 (Aromatic)
37.9CH₂ (Propyl)
24.5CH₂ (Propyl)
19.8CH₃ (at C1)
19.3CH₃ (at C2)
14.1CH₃ (Propyl)
¹H Nuclear Magnetic Resonance (NMR) Data

The predicted ¹H-NMR spectrum provides information on the different types of protons present in this compound. The chemical shifts (δ) are reported in ppm relative to TMS, with predicted multiplicities and coupling constants (J) in Hertz (Hz).

Predicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Proton Assignment
6.98d7.8H5 (Aromatic)
6.95s-H3 (Aromatic)
6.89d7.8H6 (Aromatic)
2.52t7.6α-CH₂ (Propyl)
2.25s-CH₃ (at C1)
2.22s-CH₃ (at C2)
1.61sextet7.5β-CH₂ (Propyl)
0.92t7.4γ-CH₃ (Propyl)

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data presented above. These protocols are applicable to a wide range of aromatic compounds, including this compound.

Mass Spectrometry (Electron Ionization)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) is typically used.

  • GC Separation: The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a suitable capillary column (e.g., a nonpolar column like DB-5ms).

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is operated in electron ionization (EI) mode. A standard electron energy of 70 eV is used to bombard the molecules, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 20-50 mg of this compound is dissolved in about 0.6-0.8 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • The spectrometer is tuned to the ¹³C frequency.

    • A standard proton-decoupled ¹³C NMR experiment is performed. This involves broadband decoupling of protons to simplify the spectrum to single lines for each unique carbon atom.

    • Key acquisition parameters include a 90° pulse angle, a spectral width covering the expected range of aromatic and aliphatic carbons (e.g., 0-220 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 2-5 seconds is used to ensure proper relaxation of all carbon nuclei.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent peak (e.g., 77.16 ppm for CDCl₃).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • The spectrometer is locked onto the deuterium (B1214612) signal of the solvent and shimmed to optimize magnetic field homogeneity.

    • A standard one-pulse ¹H NMR experiment is performed.

    • Typical acquisition parameters include a 90° pulse angle, a spectral width of approximately 12-15 ppm, and a sufficient number of scans.

  • Data Processing: The FID is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like TMS (0 ppm). Integration of the signals is performed to determine the relative number of protons for each resonance.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the spectral data for this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structural Elucidation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution MS Mass Spectrometry (GC-MS) Dissolution->MS C13NMR ¹³C-NMR Spectroscopy H1NMR ¹H-NMR Spectroscopy MS_Process Generate Mass Spectrum (m/z vs. Intensity) MS->MS_Process C13_Process Fourier Transform & Reference (Chemical Shifts) C13NMR->C13_Process H1_Process Fourier Transform & Reference (Chemical Shifts, Multiplicity, Integration) H1NMR->H1_Process MS_Analysis Identify Molecular Ion & Fragmentation Pattern MS_Process->MS_Analysis C13_Analysis Assign Carbon Skeleton C13_Process->C13_Analysis H1_Analysis Assign Proton Environments & Connectivity H1_Process->H1_Analysis Structure Confirm Structure of This compound MS_Analysis->Structure C13_Analysis->Structure H1_Analysis->Structure

Caption: Workflow for the spectral analysis of this compound.

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dimethyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the boiling point and other key physicochemical properties of 1,2-Dimethyl-4-propylbenzene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the compound's core properties, a detailed experimental protocol for boiling point determination, and a logical workflow for this procedure.

Compound Identification and Properties

This compound, also known by its IUPAC name, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆.[1][2] Its molecular weight is approximately 148.24 g/mol .[1][2]

Table 1: Physicochemical Data for this compound

PropertyValueReference
IUPAC Name This compound[1][2]
CAS Registry Number 3982-66-9[1][2]
Molecular Formula C₁₁H₁₆[1][2][3]
Molecular Weight 148.2447 g/mol [1][2]
Boiling Point 209 °C[4]
210.8 °C at 760 mmHg[3]
Density 0.872 g/cm³[4]
0.865 g/cm³[3]
Refractive Index 1.497[4]
1.496[3]
Flash Point 76.1 °C[3]
Critical Temperature 413 °C[4]

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. For high-purity organic compounds such as this compound, the micro-capillary method using a Thiele tube is a precise and material-efficient technique for boiling point determination.

2.1. Principle

A small sample of the liquid is heated in a fusion tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes. Upon reaching the boiling point, the liquid's vapor pressure overcomes the atmospheric pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary. Subsequent cooling allows for the precise identification of the boiling point as the temperature at which the liquid is drawn back into the capillary tube.

2.2. Materials and Apparatus

  • This compound sample

  • Thiele tube filled with mineral oil

  • Thermometer (calibrated, with a range up to 250 °C)

  • Small fusion tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the fusion tube to the thermometer

  • Bunsen burner or other heat source

  • Safety goggles and lab coat

2.3. Experimental Protocol

  • Sample Preparation: Add approximately 0.5 mL of this compound into the small fusion tube.

  • Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the fusion tube containing the sample.

  • Apparatus Assembly: Securely attach the fusion tube to the thermometer using a rubber band. Ensure the sample in the fusion tube is level with the thermometer bulb.

  • Thiele Tube Setup: Insert the thermometer and the attached fusion tube into the Thiele tube, ensuring the mineral oil level is above the sample but below the opening of the fusion tube.

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the Thiele tube ensures uniform heat distribution through convection of the mineral oil.

  • Observation: As the temperature increases, a slow stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the temperature is slightly above the boiling point.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube. Record this temperature.

  • Repeat: For accuracy, allow the apparatus to cool further, then reheat to obtain a second determination. The boiling points should be within a narrow range.

Logical Workflow for Boiling Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of this compound.

BoilingPointWorkflow start Start prep Sample Preparation: Fill fusion tube with This compound and insert capillary tube. start->prep assemble Apparatus Assembly: Attach fusion tube to thermometer and place in Thiele tube. prep->assemble heat Heating: Gently heat the Thiele tube. assemble->heat observe Observation: Note the rapid stream of bubbles. heat->observe Temp. Rises cool Cooling: Remove heat and allow to cool. observe->cool record Record Boiling Point: Temperature when liquid enters capillary. cool->record Temp. Falls end End record->end

Boiling Point Determination Workflow

Signaling Pathways and Experimental Workflows

While this compound is not typically associated with biological signaling pathways, its synthesis involves specific chemical transformations. A common synthetic route to similar alkylated benzenes is through Friedel-Crafts alkylation. The diagram below illustrates a generalized workflow for such a synthesis, which could be adapted for this compound.

SynthesisWorkflow reactants Reactants: o-xylene and 1-chloropropane reaction Reaction Vessel: Friedel-Crafts Alkylation reactants->reaction catalyst Lewis Acid Catalyst (e.g., AlCl3) catalyst->reaction quench Quenching: Addition of water/ice reaction->quench Reaction Completion extraction Workup: Organic extraction and waching quench->extraction purification Purification: Distillation extraction->purification product Product: This compound purification->product

Generalized Synthesis Workflow

References

Technical Guide: Physicochemical Properties of 1,2-Dimethyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the density and refractive index of 1,2-Dimethyl-4-propylbenzene, including detailed experimental protocols for their determination.

Physicochemical Data

The density and refractive index are crucial physical properties for the identification, quality control, and formulation of chemical compounds. The table below summarizes the reported values for this compound (CAS No: 3982-66-9).

PropertyValueUnitsReference
Density0.865g/cm³[1]
0.872g/mL[2]
0.87g/mL[3]
Refractive Index1.496-[1][4]
1.497-[2]
1.486-[3]

Note: Minor variations in reported values can be attributed to differences in experimental conditions such as temperature and pressure.

Experimental Protocols

Accurate measurement of density and refractive index is paramount for ensuring the purity and consistency of chemical substances. The following are detailed methodologies for determining these properties for liquid aromatic hydrocarbons like this compound.

2.1. Determination of Density

The density of a liquid can be determined using several methods, including the use of a pycnometer or a digital density meter. The precision required for aromatic hydrocarbons is typically around 0.001 g/mL[5].

Method: Using a Digital Density Meter (Based on ASTM D4052)

This method is rapid and provides high precision.

  • Apparatus:

    • Digital Density Meter with a resolution of ±0.0001 g/cm³.

    • Thermostatic bath to control the temperature of the measurement cell.

    • Syringes for sample injection.

    • Cleaning solvents (e.g., ethanol, acetone).

  • Procedure:

    • Calibration: Calibrate the instrument daily with dry air and high-purity water at the desired measurement temperature (e.g., 20°C).

    • Temperature Equilibration: Set the instrument to the desired temperature and allow it to stabilize.

    • Sample Preparation: Ensure the sample is free of air bubbles.

    • Measurement: Inject the this compound sample into the measurement cell. The instrument measures the oscillation period of a U-shaped tube filled with the sample, which is then converted to a density value.

    • Cleaning: After each measurement, thoroughly clean the cell with appropriate solvents and dry it completely.

2.2. Determination of Refractive Index

The refractive index is a fundamental property related to the composition of a substance. For hydrocarbons, a precision of about 0.0001 is often necessary[5].

Method: Using a Digital Refractometer (Based on ASTM D1218)

This standard test method is suitable for transparent and light-colored liquid hydrocarbons with a refractive index in the range of 1.3300 to 1.5000[6].

  • Apparatus:

    • Digital refractometer with a minimum resolution of 0.0001.

    • Light source, typically a sodium D line (589 nm).

    • Temperature-controlled prism.

    • Cleaning solvents (e.g., n-pentane, toluene)[6].

    • Lint-free tissue.

  • Procedure:

    • Calibration: Calibrate the refractometer using a certified refractive index standard or distilled water.

    • Temperature Control: Set the prism to the desired measurement temperature (e.g., 20°C or 25°C) and allow it to stabilize.

    • Sample Application: Place a few drops of this compound onto the clean, dry prism surface.

    • Measurement: Close the prism cover and allow the sample to reach thermal equilibrium. The instrument will display the refractive index reading.

    • Cleaning: Clean the prism surface thoroughly with appropriate solvents and a soft tissue after each measurement.

Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the density and refractive index of this compound.

G cluster_0 Sample Preparation cluster_1 Density Measurement cluster_2 Refractive Index Measurement cluster_3 Data Analysis Sample This compound Sample Purification Purification (if necessary) Sample->Purification Degassing Degassing (to remove dissolved gases) Purification->Degassing Density_Measure Inject Sample & Measure Degassing->Density_Measure RI_Measure Apply Sample & Measure Degassing->RI_Measure Density_Cal Calibrate Digital Density Meter Density_Cal->Density_Measure Density_Record Record Density Value Density_Measure->Density_Record Data_Analysis Analyze & Report Data Density_Record->Data_Analysis RI_Cal Calibrate Digital Refractometer RI_Cal->RI_Measure RI_Record Record Refractive Index Value RI_Measure->RI_Record RI_Record->Data_Analysis

Caption: Experimental workflow for determining density and refractive index.

References

Solubility Profile of 1,2-Dimethyl-4-propylbenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Dimethyl-4-propylbenzene, a substituted aromatic hydrocarbon. While specific quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this document extrapolates its expected solubility based on its physicochemical properties and the fundamental principle of "like dissolves like." Furthermore, it outlines a standard experimental protocol for the quantitative determination of its solubility.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₆[1][2][3]
Molecular Weight 148.2447 g/mol [2][3]
Density 0.865 - 0.872 g/cm³[1][4]
Boiling Point 209 - 210.8 °C at 760 mmHg[1][4]
XLogP3 3.25590[1]
CAS Registry Number 3982-66-9[2][3]

The high XLogP3 value indicates a lipophilic and non-polar nature, suggesting a preference for non-polar solvents over polar ones.

Expected Solubility in Organic Solvents

Based on its non-polar structure, this compound is expected to be highly soluble in non-polar organic solvents and progressively less soluble in more polar solvents. The principle of "like dissolves like" is the primary determinant of its solubility profile. A related compound, propylbenzene, is known to be highly soluble in non-polar solvents like hexane, benzene, and toluene, while showing limited compatibility with polar solvents.[5]

Solvent CategoryExamplesExpected Solubility
Non-Polar Aprotic Hexane, Cyclohexane, Toluene, BenzeneHigh / Miscible
Non-Polar Protic --
Polar Aprotic Acetone, Dichloromethane, TetrahydrofuranModerate to High
Polar Protic Ethanol, Methanol, IsopropanolLow to Moderate
Highly Polar WaterVery Low / Immiscible

Experimental Protocol for Solubility Determination

A standard method for experimentally determining the solubility of a compound like this compound in an organic solvent is the isothermal saturation method.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solute to settle.

    • For finer separation, centrifuge the vials at a controlled temperature.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as g/100 mL, mg/L, or mol/L.

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the expected solubility of this compound based on solvent polarity.

cluster_solute Solute cluster_solvents Solvents This compound This compound Non-Polar Non-Polar This compound->Non-Polar High Solubility Polar Aprotic Polar Aprotic This compound->Polar Aprotic Moderate Solubility Polar Protic Polar Protic This compound->Polar Protic Low Solubility

Caption: Expected solubility of this compound in different solvent classes.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of solubility.

A 1. Add excess solute to solvent B 2. Equilibrate at constant temperature A->B C 3. Separate solid and liquid phases B->C D 4. Withdraw and dilute supernatant C->D E 5. Analyze concentration (GC/HPLC) D->E F 6. Calculate solubility E->F

Caption: Workflow for the experimental determination of solubility.

References

thermodynamic properties of substituted propylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of Substituted Propylbenzenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of key substituted propylbenzenes, focusing on n-propylbenzene and its isomer, isopropylbenzene (cumene). Understanding these properties is crucial for predicting the stability, reactivity, and behavior of these molecules in chemical reactions and processes, which is essential for fields ranging from chemical synthesis to drug development.[1] This document summarizes experimentally determined and computationally calculated thermodynamic data, details the methodologies used for these measurements, and presents logical workflows for both experimental and computational determinations.

Quantitative Thermodynamic Data

The following tables summarize key thermodynamic properties for n-propylbenzene and isopropylbenzene (cumene) at standard conditions (298.15 K and 1 bar), compiled from various sources.

Table 1: Thermodynamic Properties of n-Propylbenzene (C₉H₁₂)

Property Symbol Phase Value Units Reference(s)
Enthalpy of Formation ΔfH° Gas 7.82 ± 0.84 kJ/mol [2]
Enthalpy of Formation ΔfH° Liquid -26.3 kJ/mol [3]
Standard Entropy Gas 397.86 J/mol·K [2]
Standard Entropy Liquid 271.9 J/mol·K [3]
Heat Capacity (Cp) Cp Liquid 184.0 J/mol·K [3]
Enthalpy of Vaporization ΔvapH° Liquid 44.0 kJ/mol [4]

| Enthalpy of Fusion | ΔfusH | Solid | 8.498 | kJ/mol |[5] |

Table 2: Thermodynamic Properties of Isopropylbenzene (Cumene, C₉H₁₂)

Property Symbol Phase Value Units Reference(s)
Enthalpy of Formation ΔfH° Gas 3.9 ± 1.2 kJ/mol [6]
Enthalpy of Formation ΔfH° Liquid -39.9 ± 1.1 kJ/mol [6]
Standard Entropy Gas 389.95 ± 1.26 J/mol·K [6]
Standard Entropy Liquid 257.3 ± 1.3 J/mol·K [6]
Heat Capacity (Cp) Cp Liquid 196.94 J/mol·K [6]
Enthalpy of Vaporization ΔvapH° Liquid 44.5 kJ/mol [7]

| Enthalpy of Fusion | ΔfusH | Solid | 6.899 | kJ/mol |[6] |

Experimental Protocols for Thermodynamic Measurement

The determination of the thermodynamic properties listed above relies on precise experimental techniques. Calorimetry is the primary method for measuring the energy changes that accompany chemical reactions and physical transformations.[8]

Combustion Calorimetry

This technique is used to determine the enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) is derived.

  • Principle : A precisely weighed sample of the substance is completely combusted in the presence of high-pressure oxygen inside a sealed, robust container known as a "bomb calorimeter".[9][10]

  • Methodology :

    • Sample Preparation : A small, accurately weighed sample of the liquid (e.g., n-propylbenzene) is placed in a crucible within the reaction container (the bomb).

    • Pressurization : The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

    • Immersion : The bomb is submerged in a known quantity of water in an insulated outer container (the calorimeter). The entire system is allowed to reach thermal equilibrium.

    • Ignition : The sample is ignited by passing an electrical current through an ignition wire.

    • Measurement : The heat released by the exothermic combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.[10] This temperature change is meticulously measured.

    • Calculation : The heat of combustion is calculated based on the temperature rise and the previously determined heat capacity of the calorimeter.[10] Using Hess's Law, the standard enthalpy of formation of the compound is then calculated from the enthalpy of combustion and the known standard enthalpies of formation of the products (CO₂ and H₂O).

Adiabatic Heat-Capacity Calorimetry

This method is employed to measure heat capacities (Cp) as a function of temperature with high accuracy. From this data, standard entropy (S°) and changes in enthalpy can be calculated.

  • Principle : A known quantity of heat is supplied to a sample under adiabatic conditions (no heat exchange with the surroundings), and the resulting temperature increase is measured.

  • Methodology :

    • Sample Containment : The sample is placed in a sealed container within the calorimeter.

    • Cooling : The sample is cooled to a very low temperature, often near absolute zero.

    • Heating Increments : Electrical energy is supplied to a heater in contact with the sample in small, precise, and known increments.

    • Temperature Measurement : After each heating period, the system is allowed to reach thermal equilibrium, and the temperature rise is accurately measured.

    • Calculation : The heat capacity at a given temperature is calculated from the amount of heat added and the measured temperature change. By performing this over a wide temperature range, a curve of heat capacity versus temperature is generated. The standard entropy at 298.15 K is then calculated by integrating the C_p/T curve from 0 K to 298.15 K, in accordance with the third law of thermodynamics.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[11]

  • Principle : The instrument measures the heat flow associated with transitions in a material as a function of temperature.[12]

  • Methodology : A sample and a reference material are heated or cooled at a controlled rate. The difference in heat flow to the sample and reference is measured. This is particularly useful for determining the enthalpy of phase transitions, such as the enthalpy of fusion (melting).[11][13]

graphdot Experimental Workflow for Thermodynamic Property Determination cluster_sample Sample Preparation Sample Purified Propylbenzene Sample Weigh Precise Weighing Sample->Weigh Bomb Bomb Calorimetry (for ΔcH°) Weigh->Bomb Adiabatic Adiabatic Calorimetry (for Cp) Weigh->Adiabatic DSC DSC (for ΔfusH) Weigh->DSC Calc_Hf Calculate ΔfH° (via Hess's Law) Bomb->Calc_Hf Data_Cp Cp Data Adiabatic->Data_Cp Data_fusH ΔfusH Data DSC->Data_fusH Calc_S Calculate S° (via 3rd Law) Data_Cp->Calc_S

Caption: Workflow for experimental determination of thermodynamic properties.

Computational Protocols for Thermodynamic Estimation

Alongside experimental methods, computational chemistry provides powerful tools for estimating thermodynamic properties. These methods are particularly valuable for compounds that are difficult to synthesize or handle.

Group Additivity Methods

The Benson group additivity method is a well-established technique for estimating thermodynamic properties of organic molecules in the gas phase.[14][15]

  • Principle : This method assumes that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[15] Each group's contribution is a predetermined value derived from experimental data of many related compounds.

  • Methodology :

    • Decomposition : The molecule (e.g., isopropylbenzene) is deconstructed into its fundamental groups (e.g., C-(H)(C)₂, C-(CB)(H)₂, CB-(H), etc.).[14]

    • Summation : The tabulated values for the enthalpy of formation, entropy, and heat capacity for each group are summed.

    • Corrections : Corrections are applied for factors like symmetry number and non-nearest-neighbor interactions (e.g., gauche interactions) to refine the estimate.[14]

Quantum Chemistry Methods

Ab initio (from first principles) quantum chemistry methods calculate the energy of a molecule by solving the electronic Schrödinger equation, providing highly accurate thermodynamic data.

  • Principle : These methods model the electronic structure of a molecule to determine its total energy. Statistical mechanics is then used to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy from the molecule's computed vibrational frequencies and rotational constants.[16]

  • Common Methodologies :

    • Density Functional Theory (DFT) : Methods like B3LYP offer a good balance between computational cost and accuracy for many systems.[17]

    • Composite Methods : High-accuracy methods like Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) methods apply a series of calculations and empirical corrections to achieve results close to experimental accuracy.[17]

  • Typical Workflow :

    • Structure Optimization : The 3D geometry of the molecule is optimized to find its lowest energy conformation.

    • Frequency Calculation : Vibrational frequencies are calculated at the optimized geometry. These are essential for determining the zero-point vibrational energy and the vibrational contributions to entropy and heat capacity.

    • Thermochemical Analysis : A statistical mechanics analysis is performed using the computed electronic energy, rotational constants, and vibrational frequencies to yield the final thermodynamic properties.

graphdot Computational Workflow for Thermodynamic Property Estimation cluster_input Input Definition cluster_output Output Structure Define Molecular Structure (e.g., Cumene) QC Quantum Chemistry (e.g., G4, B3LYP) Structure->QC Group Group Additivity (e.g., Benson Method) Structure->Group Opt Geometry Optimization QC->Opt Decomp Group Decomposition Group->Decomp Freq Frequency Calculation Opt->Freq StatMech Statistical Mechanics Freq->StatMech ThermoData Estimated Thermodynamic Properties (ΔfH°, S°, Cp) StatMech->ThermoData Sum Sum Group Values & Apply Corrections Decomp->Sum Sum->ThermoData

Caption: Workflow for computational estimation of thermodynamic properties.

References

An In-depth Technical Guide to the Health and Safety of 1,2-Dimethyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct toxicological data is available for 1,2-Dimethyl-4-propylbenzene. This guide utilizes a read-across approach, incorporating data from structurally similar compounds, primarily the isomer 1,4-Dimethyl-2-propylbenzene, and general principles of alkylbenzene toxicology. This information is intended for researchers, scientists, and drug development professionals and should be used in conjunction with established safety protocols and professional judgment.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound, crucial for understanding its potential for exposure and reactivity.

PropertyValueReference
CAS Number 3982-66-9[1]
Molecular Formula C₁₁H₁₆[1]
Molecular Weight 148.24 g/mol [1]
Appearance Colorless liquid (presumed)General alkylbenzene properties
Boiling Point Not available
Melting Point Not available
Flash Point Not available
Water Solubility Low (presumed based on structure)General alkylbenzene properties
Vapor Pressure Not available
Density Not available

Toxicological Data

Due to the scarcity of specific toxicological data for this compound, the following tables present information extrapolated from the closely related isomer, 1,4-Dimethyl-2-propylbenzene, and general knowledge of alkylbenzene toxicity.

Acute Toxicity
EndpointSpeciesRouteValueClassificationReference
Acute Oral ToxicityRat (presumed)OralCategory 4Harmful if swallowed[2]
Irritation and Sensitization
EndpointSpeciesResultClassificationReference
Skin Corrosion/IrritationRabbit (presumed)Causes skin irritationCategory 2[2]
Serious Eye Damage/IrritationRabbit (presumed)Causes serious eye irritationCategory 2A[2]
Respiratory IrritationNot specifiedMay cause respiratory irritationCategory 3[2]
Skin SensitizationNot availableData not availableNot classifiable
Repeated Dose Toxicity

No specific data on repeated dose toxicity for this compound or its close isomers were identified. However, prolonged exposure to some alkylbenzenes has been associated with effects on the liver, kidneys, and nervous system.

Genotoxicity

No specific in vivo or in vitro genotoxicity data for this compound were found. A study on the related compound 1,2-dimethyl-4-nitrobenzene (B166907) showed mixed results in in vitro tests and no in vivo data was available.[3]

Carcinogenicity

There is no data available to assess the carcinogenic potential of this compound.[2] The International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), and the Occupational Safety and Health Administration (OSHA) have not classified this compound.

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of this compound were identified.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the public domain. However, standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely accepted for assessing the safety of chemicals. The following are descriptions of relevant OECD guidelines that would be applicable for generating the necessary toxicological data.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used with a small number of animals (typically rats) per step. The outcome of each step determines the dose for the next step. The method allows for the classification of the substance into a toxicity category.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

    • A group of animals of a single sex is dosed with the starting dose.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • The number of animals that die or show signs of severe toxicity determines the next step, which may involve dosing another group at a lower or higher dose level.

    • The process continues until the toxicity class can be determined.

Skin Irritation/Corrosion - OECD Test Guideline 404

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

  • Principle: The test substance is applied to the skin of a single animal (typically a rabbit) in a stepwise manner.

  • Procedure:

    • A small amount of the test substance is applied to a small area of the animal's skin.

    • The treated area is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

    • If a corrosive effect is not observed, the test is continued on additional animals.

    • The severity of the skin reactions is scored and used to classify the substance.

Eye Irritation/Corrosion - OECD Test Guideline 405

This guideline details the procedure for evaluating the potential of a substance to cause eye irritation or corrosion.

  • Principle: A single dose of the test substance is applied to the eye of one animal (typically a rabbit), and the effects are observed.

  • Procedure:

    • The test substance is instilled into the conjunctival sac of one eye of the animal.

    • The eye is examined for signs of irritation, including redness, swelling, and discharge, at 1, 24, 48, and 72 hours after instillation.

    • The severity of the eye reactions is scored to determine the irritation potential.

In Vitro Mammalian Cell Gene Mutation Test - OECD Test Guideline 476

This test is used to detect gene mutations induced by chemical substances in cultured mammalian cells.

  • Principle: Cultured mammalian cells are exposed to the test substance, both with and without an external metabolic activation system (e.g., S9 mix). The ability of the substance to induce mutations at a specific gene locus (e.g., HPRT or XPRT) is measured.

  • Procedure:

    • Cells are treated with various concentrations of the test substance.

    • After treatment, the cells are cultured to allow for the expression of any induced mutations.

    • The number of mutant cells is determined by their ability to grow in the presence of a selective agent.

    • The mutation frequency is calculated and compared to that of the negative control.

Signaling Pathways and Experimental Workflows

Postulated Metabolic Pathway of this compound

While the specific metabolic pathway of this compound has not been elucidated, a plausible pathway can be postulated based on the known metabolism of other alkylbenzenes. The primary route of metabolism is expected to involve oxidation by cytochrome P450 (CYP) enzymes in the liver.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Benzylic Hydroxylation Products Benzylic Hydroxylation Products This compound->Benzylic Hydroxylation Products CYP450 Aromatic Hydroxylation Products Aromatic Hydroxylation Products This compound->Aromatic Hydroxylation Products CYP450 Omega-Oxidation Products Omega-Oxidation Products This compound->Omega-Oxidation Products CYP450 Conjugated Metabolites Conjugated Metabolites Benzylic Hydroxylation Products->Conjugated Metabolites UGT, SULT Aromatic Hydroxylation Products->Conjugated Metabolites UGT, SULT Omega-Oxidation Products->Conjugated Metabolites UGT, SULT Excretion Excretion Conjugated Metabolites->Excretion Urine, Feces

Caption: Postulated metabolic pathway of this compound.

General Workflow for In Vitro Genotoxicity Testing

The following diagram illustrates a typical workflow for assessing the genotoxicity of a chemical compound using a battery of in vitro assays.

G Test Compound Test Compound Dose Range Finding Dose Range Finding Test Compound->Dose Range Finding Bacterial Reverse Mutation Assay (Ames Test) Bacterial Reverse Mutation Assay (Ames Test) Dose Range Finding->Bacterial Reverse Mutation Assay (Ames Test) In Vitro Mammalian Cell Gene Mutation Test In Vitro Mammalian Cell Gene Mutation Test Dose Range Finding->In Vitro Mammalian Cell Gene Mutation Test In Vitro Micronucleus Test In Vitro Micronucleus Test Dose Range Finding->In Vitro Micronucleus Test Data Analysis & Interpretation Data Analysis & Interpretation Bacterial Reverse Mutation Assay (Ames Test)->Data Analysis & Interpretation In Vitro Mammalian Cell Gene Mutation Test->Data Analysis & Interpretation In Vitro Micronucleus Test->Data Analysis & Interpretation Genotoxicity Assessment Genotoxicity Assessment Data Analysis & Interpretation->Genotoxicity Assessment

Caption: General workflow for in vitro genotoxicity testing.

Handling and Safety Precautions

Based on the available data for the isomer 1,4-Dimethyl-2-propylbenzene, the following handling and safety precautions are recommended for this compound.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or if there is a risk of inhalation.

  • Engineering Controls:

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Ensure eyewash stations and safety showers are readily accessible.

  • Handling and Storage:

    • Keep away from heat, sparks, and open flames.

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Ground and bond containers when transferring material to prevent static discharge.

  • First Aid Measures:

    • If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.

    • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

This technical guide provides a summary of the available health and safety information for this compound. Due to the limited specific data for this compound, a read-across approach from structurally similar chemicals has been employed. The available information suggests that this compound is likely to be harmful if swallowed, and an irritant to the skin, eyes, and respiratory system. Further toxicological testing according to standardized guidelines is necessary to fully characterize its hazard profile. Researchers and professionals handling this substance should adhere to strict safety protocols to minimize exposure and potential health risks.

References

Environmental Fate of Alkylbenzenes with a Focus on 1,2-Dimethyl-4-propylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the environmental fate of alkylbenzenes, with a specific focus on 1,2-Dimethyl-4-propylbenzene. Due to the limited availability of specific experimental data for this compound, this guide extrapolates information from structurally similar and well-studied alkylbenzenes, such as linear alkylbenzenes (LABs), propylbenzenes, and trimethylbenzenes. All data and experimental protocols derived from surrogate compounds are clearly indicated. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Alkylbenzenes are a class of aromatic hydrocarbons characterized by a benzene (B151609) ring substituted with one or more alkyl groups. This compound, a member of this family, is a C11 aromatic hydrocarbon. Understanding the environmental fate of such compounds is critical for assessing their potential ecological impact. This guide details the primary processes governing their distribution and transformation in the environment, including biodegradation, photodegradation, atmospheric reactions, and partitioning in soil and water.

Physicochemical Properties

The environmental transport and fate of a chemical are largely dictated by its physicochemical properties. Limited experimental data is available for this compound; therefore, some values are estimated based on its structure.

PropertyValue for this compound (or related compounds)Reference
Molecular Formula C₁₁H₁₆-
Molecular Weight 148.25 g/mol -
Boiling Point 209 °C[1]
Density 0.872 g/mL[1]
Water Solubility Low (estimated)-
Log Kₒw (Octanol-Water Partition Coefficient) High (estimated)-
Vapor Pressure Moderate (estimated)-
Henry's Law Constant Moderate to High (estimated for alkylbenzenes)[2]

Biodegradation

Biodegradation is a key process for the removal of alkylbenzenes from the environment. It can occur under both aerobic and anaerobic conditions, with aerobic degradation generally being more rapid.

Aerobic Biodegradation

Under aerobic conditions, microorganisms utilize oxygen to break down alkylbenzenes. The degradation of linear alkylbenzene sulfonates (LAS), which share structural similarities with this compound, typically initiates with the oxidation of the alkyl chain, followed by the cleavage of the aromatic ring. The half-life for the mineralization of the benzene ring in LAS has been reported to be between 18 and 26 days in soil.[3]

Anaerobic Biodegradation

In the absence of oxygen, certain anaerobic bacteria can degrade alkylbenzenes using alternative electron acceptors such as nitrate (B79036) or sulfate.[4] While linear alkylbenzenes are readily biodegradable under aerobic conditions, their degradation is significantly slower under anaerobic conditions.[5] Branched alkyl chains, such as the propyl group and the two methyl groups in this compound, can also influence the rate and pathway of degradation. Some studies have shown that branched alkanes are generally less susceptible to biodegradation than their linear counterparts.[6] For some trimethylbenzene isomers, biodegradation has been observed under denitrifying and sulfate-reducing conditions, with first-order degradation rate constants ranging from 0.01 to 0.21 d⁻¹.[7][8]

Biodegradation Pathways

The aerobic biodegradation of alkylbenzenes generally proceeds through the following steps:

  • Terminal Oxidation of the Alkyl Chain: The degradation is often initiated by the oxidation of the terminal methyl group of the alkyl chain.

  • β-Oxidation: The alkyl chain is progressively shortened through a series of β-oxidation steps.

  • Aromatic Ring Cleavage: Once the alkyl chain is sufficiently shortened, the aromatic ring is hydroxylated and subsequently cleaved.

  • Mineralization: The resulting intermediates are further metabolized, ultimately leading to the formation of carbon dioxide, water, and biomass.

Anaerobic degradation pathways are more diverse and less understood. For some alkylbenzenes like toluene, the initial activation involves the addition of fumarate (B1241708) to the methyl group.[4]

Aerobic_Biodegradation_Pathway Alkylbenzene This compound Terminal_Oxidation Terminal Oxidation (Monooxygenase) Alkylbenzene->Terminal_Oxidation Alcohol Primary Alcohol Terminal_Oxidation->Alcohol Aldehyde Aldehyde Alcohol->Aldehyde Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid Beta_Oxidation β-Oxidation Cycle Carboxylic_Acid->Beta_Oxidation Shortened_Chain Shortened Alkyl Chain Intermediate Beta_Oxidation->Shortened_Chain Ring_Hydroxylation Ring Hydroxylation (Dioxygenase) Shortened_Chain->Ring_Hydroxylation Catechol_Intermediate Catechol Intermediate Ring_Hydroxylation->Catechol_Intermediate Ring_Cleavage Ring Cleavage (Dioxygenase) Catechol_Intermediate->Ring_Cleavage TCA_Cycle TCA Cycle (Mineralization) Ring_Cleavage->TCA_Cycle CO2_H2O CO2 + H2O + Biomass TCA_Cycle->CO2_H2O

Generalized aerobic biodegradation pathway for alkylbenzenes.

Photodegradation

Photodegradation involves the breakdown of chemical compounds by light. For alkylbenzenes, this can occur through direct or indirect photolysis.

  • Direct Photolysis: This process is generally not considered a significant fate pathway for simple alkylbenzenes as they do not strongly absorb sunlight in the environmentally relevant spectrum (wavelengths >290 nm).

  • Indirect Photolysis: This is a more significant process where photosensitizers (e.g., dissolved organic matter) in the water absorb light and produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These ROS can then react with and degrade alkylbenzenes.

Studies on polycyclic aromatic hydrocarbons (PAHs) have shown that photocatalysis using materials like TiO₂ can be an effective degradation method under visible light.[9][10]

Atmospheric Reactions

Alkylbenzenes released into the atmosphere are primarily removed through reactions with photochemically generated hydroxyl radicals (•OH). The atmospheric photo-oxidation half-lives for propylbenzenes and trimethylbenzenes are estimated to range from 0.31 to 1.55 days.[2] The reaction with •OH radicals typically involves addition to the aromatic ring or abstraction of a hydrogen atom from an alkyl group, leading to the formation of various oxygenated products and contributing to the formation of photochemical smog.

Atmospheric_Oxidation_Pathway Alkylbenzene This compound Reaction Atmospheric Reaction Alkylbenzene->Reaction OH_Radical •OH Radical OH_Radical->Reaction Oxygenated_Products Oxygenated Products (e.g., phenols, aldehydes) Reaction->Oxygenated_Products Secondary_Aerosols Secondary Organic Aerosols Oxygenated_Products->Secondary_Aerosols

Generalized atmospheric oxidation pathway for alkylbenzenes.

Soil and Water Partitioning

The distribution of this compound between soil, water, and air is governed by its partitioning coefficients.

  • Soil Organic Carbon-Water Partitioning Coefficient (Koc): Alkylbenzenes are hydrophobic and tend to adsorb to organic matter in soil and sediment.[11][12] A high Koc value indicates a tendency to be sorbed to soil and sediment, reducing its mobility in the environment. For hydrophobic organic pollutants, the adsorbability index has been shown to correlate well with soil sorption coefficients.[13]

  • Henry's Law Constant: This constant describes the partitioning of a chemical between water and air. Alkylbenzenes generally have moderate to high Henry's Law constants, indicating a tendency to volatilize from water to the atmosphere.[2]

Experimental Protocols

Biodegradability Testing (Based on OECD 301F)

The "Manometric Respirometry Test" (OECD 301F) is a standard method to determine the ready biodegradability of a chemical substance.[14][15]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated in a closed flask with a headspace of air. The consumption of oxygen due to aerobic biodegradation is measured over a 28-day period.

Methodology:

  • Preparation of Test Medium: A mineral medium containing essential salts is prepared.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial inoculum.

  • Test Setup: The test substance is added to the mineral medium in sealed flasks at a known concentration. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared.

  • Incubation: The flasks are incubated at a constant temperature (e.g., 20-25°C) in the dark with constant stirring.

  • Measurement: The oxygen consumption in the headspace of each flask is measured at regular intervals using a manometer or an oxygen sensor.

  • Data Analysis: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches a 60% biodegradation level within a 10-day window during the 28-day test period.[15]

OECD_301F_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prep_Medium Prepare Mineral Medium Prep_Flasks Prepare Test, Control, and Reference Flasks Prep_Medium->Prep_Flasks Prep_Inoculum Prepare Inoculum (e.g., Activated Sludge) Prep_Inoculum->Prep_Flasks Incubate Incubate at Constant Temperature (28 days) Prep_Flasks->Incubate Measure_O2 Measure Oxygen Consumption (Manometry) Incubate->Measure_O2 Calculate_Biodegradation Calculate % Biodegradation vs. ThOD Measure_O2->Calculate_Biodegradation Evaluate_Criteria Evaluate against 10-day window pass level Calculate_Biodegradation->Evaluate_Criteria Result Determine 'Readily Biodegradable' Status Evaluate_Criteria->Result

Experimental workflow for OECD 301F biodegradability test.
Analysis in Environmental Samples (Based on GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common and powerful technique for the analysis of volatile organic compounds (VOCs) like alkylbenzenes in environmental matrices.[16][17][18]

Principle: The volatile compounds are first extracted from the sample matrix (e.g., soil or water), separated based on their boiling points and polarity using a gas chromatograph, and then identified and quantified using a mass spectrometer.

Methodology for Soil Samples:

  • Sample Collection and Preservation: Soil samples are collected in airtight containers to prevent the loss of volatile compounds.

  • Extraction: Volatile compounds are extracted from the soil using methods like purge-and-trap, headspace analysis, or solvent extraction.[19][20]

    • Purge-and-Trap: An inert gas is bubbled through a soil slurry, and the purged volatiles are trapped on a sorbent material. The trap is then heated to desorb the compounds into the GC.

  • GC Separation: The desorbed compounds are injected into a GC equipped with a capillary column. The compounds are separated as they travel through the column at different rates.

  • MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments creates a unique mass spectrum for each compound, allowing for its identification.

  • Quantification: The concentration of each compound is determined by comparing its peak area to that of a known concentration of an internal standard.

GCMS_Analysis_Workflow Sample_Collection Soil Sample Collection & Preservation Extraction Extraction of Volatiles (e.g., Purge-and-Trap) Sample_Collection->Extraction GC_Injection Injection into GC Extraction->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition (Mass Spectra) MS_Detection->Data_Acquisition Data_Processing Data Processing (Peak Integration) Data_Acquisition->Data_Processing Quantification Identification & Quantification Data_Processing->Quantification Report Final Report Quantification->Report

Generalized workflow for GC-MS analysis of alkylbenzenes in soil.

Conclusion

The environmental fate of this compound is expected to be governed by a combination of biodegradation, atmospheric photo-oxidation, and partitioning into soil and organic matter. While it is likely to be biodegradable under aerobic conditions, the presence of branched alkyl groups may result in slower degradation rates compared to linear alkylbenzenes. Its moderate volatility suggests that atmospheric transport and subsequent degradation can be a significant removal pathway. Due to its hydrophobic nature, it is expected to have low mobility in soils with high organic content. Further experimental studies are needed to provide specific quantitative data on the environmental half-life and degradation pathways of this compound to refine its environmental risk assessment.

References

The Elusive Presence of Dimethyl-propylbenzene Isomers in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl-propylbenzene isomers, a group of aromatic hydrocarbons, are compounds of interest in various chemical and pharmaceutical research areas. While their synthetic routes and physicochemical properties are documented, their natural occurrence remains a subject of limited investigation. This technical guide provides a comprehensive overview of the current knowledge regarding the natural presence of dimethyl-propylbenzene isomers. Due to the scarcity of direct evidence for most of these isomers in natural products, this guide will also draw parallels with the closely related and naturally occurring cymene (methyl-isopropylbenzene) isomers to infer potential sources, analytical challenges, and biosynthetic pathways.

Natural Occurrence of Dimethyl-propylbenzene Isomers: A Notable Lack of Evidence

Despite extensive research into the chemical composition of essential oils and plant volatiles, direct evidence for the widespread natural occurrence of most dimethyl-propylbenzene isomers is currently lacking in publicly available scientific literature. While some sources suggest that alkyl-substituted benzenes can be derived from natural processes, specific identification and quantification of isomers such as 1,3-dimethyl-5-propylbenzene, 1,4-dimethyl-2-propylbenzene, 1,2-dimethyl-3-propylbenzene, 1,3-dimethyl-2-propylbenzene, and 1,3-dimethyl-4-propylbenzene in plants, fungi, or other natural sources are not well-documented.

The Cymene Analogy: Insights from Structurally Similar Compounds

In contrast to dimethyl-propylbenzene isomers, the natural occurrence of cymene isomers (o-, m-, and p-cymene) is well-established. These compounds are frequently identified as constituents of essential oils from a variety of aromatic plants. For instance, o-, m-, and p-cymene (B1678584) have been identified in the essential oil of Lepechinia meyeni and Alpinia zerumbet.[1][2] The study of cymene isomers provides a valuable framework for understanding the potential for the natural occurrence of dimethyl-propylbenzene isomers and the analytical methodologies required for their detection. The challenges in separating and unambiguously identifying cymene isomers due to their similar mass spectra and retention times highlight the technical hurdles that would also apply to the analysis of dimethyl-propylbenzene isomers.[3][4]

Biosynthesis of Aromatic Compounds in Plants: A General Overview

While specific biosynthetic pathways for dimethyl-propylbenzene isomers in natural systems have not been elucidated, the general pathways for the formation of aromatic compounds in plants are well understood. The shikimate pathway is the central route for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan, which serve as precursors for a vast array of aromatic secondary metabolites.

The core benzene (B151609) ring structure is derived from chorismate, a key intermediate in the shikimate pathway. Subsequent modifications, such as alkylations, are responsible for the diversity of aromatic compounds found in nature. The introduction of methyl and propyl groups onto a benzene ring would likely involve specific alkyltransferase enzymes. Understanding these general pathways is crucial for any future investigation into the potential biosynthesis of dimethyl-propylbenzene isomers in plants.

Biosynthesis_of_Aromatic_Compounds E4P Erythrose 4-phosphate Shikimate_Pathway Shikimate Pathway E4P->Shikimate_Pathway PEP Phosphoenolpyruvate PEP->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Aromatic_Amino_Acids Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan) Chorismate->Aromatic_Amino_Acids Alkyltransferases Alkyltransferases (Hypothetical for Dimethyl-propylbenzene) Aromatic_Amino_Acids->Alkyltransferases Dimethyl_propylbenzene Dimethyl-propylbenzene Isomers Alkyltransferases->Dimethyl_propylbenzene

Figure 1. A simplified diagram illustrating the general biosynthetic pathway of aromatic compounds in plants, with a hypothetical extension to the formation of dimethyl-propylbenzene isomers.

Experimental Protocols for the Analysis of Alkylbenzenes in Natural Products

The detection and quantification of putative dimethyl-propylbenzene isomers in natural matrices would rely on well-established analytical techniques, primarily steam distillation for extraction followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.

Sample Preparation: Steam Distillation

Steam distillation is a common method for extracting volatile organic compounds, such as essential oils, from plant material.[5][6]

Protocol:

  • Material Preparation: The plant material (e.g., leaves, flowers, stems) is harvested and, if necessary, coarsely chopped to increase the surface area for extraction.

  • Apparatus Setup: A Clevenger-type apparatus is typically used. The plant material is placed in a flask with water, and the apparatus is assembled with a condenser and a collection vessel.

  • Distillation: The water is heated to boiling, and the resulting steam passes through the plant material, volatilizing the aromatic compounds.

  • Condensation and Separation: The steam and volatile compound mixture is then passed through a condenser, where it cools and returns to a liquid state. Due to the immiscibility of essential oils with water, they form a separate layer that can be collected.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed, dark glass vial at low temperature to prevent degradation.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of complex mixtures of volatile compounds.[7][8]

Protocol:

  • Sample Injection: A small, diluted sample of the essential oil is injected into the gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or semi-polar capillary column is typically used for the separation of alkylbenzenes.

  • Ionization and Mass Analysis: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting charged fragments are separated based on their mass-to-charge ratio by the mass analyzer.

  • Compound Identification: The mass spectrum of each compound is compared to spectral libraries (e.g., NIST, Wiley) for identification. Retention indices, calculated relative to a series of n-alkanes, are also used to confirm compound identity.

  • Quantification: For quantitative analysis, a calibration curve is prepared using certified standards of the target analytes. An internal standard is often added to both the samples and the calibration standards to correct for variations in injection volume and instrument response.

GCMS_Workflow cluster_extraction Sample Preparation cluster_analysis GC-MS Analysis Plant_Material Plant Material Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Essential_Oil Essential Oil Steam_Distillation->Essential_Oil Injection Injection Essential_Oil->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Figure 2. A workflow diagram illustrating the key steps in the extraction and analysis of volatile compounds from plant material using steam distillation and GC-MS.

Quantitative Data

As there is no definitive, publicly available data on the natural occurrence and abundance of dimethyl-propylbenzene isomers, a quantitative data table cannot be provided at this time. Should these compounds be identified in natural sources in the future, the following table structure is recommended for clear data presentation.

Table 1: Hypothetical Quantitative Data for Dimethyl-propylbenzene Isomers in a Natural Source

IsomerNatural Source (Plant, Part)Concentration (µg/g of dry weight)Analytical MethodReference
1,3-Dimethyl-5-propylbenzeneExample plantus (Leaf)0.5 ± 0.1GC-MS[Future Study]
1,4-Dimethyl-2-propylbenzeneExample plantus (Leaf)0.2 ± 0.05GC-MS[Future Study]
1,2-Dimethyl-3-propylbenzeneExample plantus (Flower)Not DetectedGC-MS[Future Study]
1,3-Dimethyl-2-propylbenzeneExample plantus (Leaf)TraceGC-MS[Future Study]
1,3-Dimethyl-4-propylbenzeneExample plantus (Flower)Not DetectedGC-MS[Future Study]

Conclusion and Future Directions

The natural occurrence of dimethyl-propylbenzene isomers remains an open question in the field of natural product chemistry. While their presence in nature is plausible, given the existence of structurally similar compounds like the cymenes, concrete evidence is yet to be reported. This guide has outlined the analytical methodologies that would be essential for such a discovery.

Future research should focus on the comprehensive chemical profiling of a wider variety of aromatic plants, particularly those known to produce a diverse array of alkylated benzene derivatives. The development of targeted analytical methods with high sensitivity and selectivity will be crucial for the detection of these potentially trace-level compounds. Furthermore, should these isomers be discovered in nature, subsequent research into their biosynthetic pathways and potential biological activities would be of significant interest to the scientific and drug development communities.

References

Methodological & Application

Synthesis of 1,2-Dimethyl-4-propylbenzene from o-Xylene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1,2-dimethyl-4-propylbenzene from o-xylene (B151617). The synthesis is a two-step process commencing with the Friedel-Crafts acylation of o-xylene with propanoyl chloride to yield the intermediate, 3,4-dimethylpropiophenone. This intermediate is subsequently reduced to the final product, this compound. Two effective reduction methodologies are presented: the Clemmensen reduction and the Wolff-Kishner reduction, allowing for a comparative analysis of their efficacy and suitability based on substrate sensitivity and reaction conditions. This document includes comprehensive experimental procedures, quantitative data, and visual representations of the synthetic pathway and experimental workflows to aid in successful replication and adaptation.

Introduction

This compound is a substituted aromatic hydrocarbon with potential applications in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Its synthesis from readily available starting materials like o-xylene is a key process for its accessibility in research and development. The presented synthetic route via Friedel-Crafts acylation followed by carbonyl group reduction is a classic and reliable method for the preparation of alkylbenzenes.

The initial Friedel-Crafts acylation involves the electrophilic substitution of an acyl group onto the aromatic ring of o-xylene. The subsequent reduction of the resulting ketone is a critical step, and the choice between the acidic conditions of the Clemmensen reduction and the basic conditions of the Wolff-Kishner reduction offers flexibility depending on the presence of other functional groups in more complex derivatives.

Synthetic Pathway Overview

The synthesis of this compound from o-xylene proceeds through a two-step reaction sequence as illustrated below.

Synthesis_Pathway o_xylene o-Xylene intermediate 3,4-Dimethylpropiophenone o_xylene->intermediate Friedel-Crafts Acylation propanoyl_chloride Propanoyl Chloride propanoyl_chloride->intermediate alcl3 AlCl₃ alcl3->intermediate reduction Reduction intermediate->reduction final_product This compound reduction->final_product Clemmensen or Wolff-Kishner

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 3,4-Dimethylpropiophenone (Friedel-Crafts Acylation)

This protocol details the acylation of o-xylene with propanoyl chloride using aluminum chloride as a Lewis acid catalyst.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
o-Xylene106.1753.1 g (60 mL)0.50Anhydrous
Propanoyl chloride92.5241.6 g (45 mL)0.45Anhydrous
Aluminum chloride (AlCl₃)133.3466.7 g0.50Anhydrous, finely powdered
Dichloromethane (B109758) (DCM)84.93250 mL-Anhydrous
Hydrochloric acid (HCl)36.46~100 mL-5 M aqueous solution
Saturated sodium bicarbonate (NaHCO₃)84.01~100 mL-Aqueous solution
Anhydrous magnesium sulfate (B86663) (MgSO₄)120.37~10 g-
Ice-~200 g-

Procedure:

  • Reaction Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (66.7 g, 0.50 mol) and anhydrous dichloromethane (150 mL). Cool the suspension to 0-5°C using an ice-water bath with continuous stirring.

  • Reagent Addition: In the dropping funnel, place a solution of o-xylene (53.1 g, 0.50 mol) and propanoyl chloride (41.6 g, 0.45 mol) in anhydrous dichloromethane (100 mL).

  • Reaction Execution: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over approximately 1 hour, maintaining the internal temperature between 0-5°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. Once the ice has melted, slowly add 5 M hydrochloric acid until the aluminum salts dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 3,4-dimethylpropiophenone.

Expected Yield: 75-85%

Characterization of 3,4-Dimethylpropiophenone:

  • Appearance: Colorless to pale yellow liquid.

  • Boiling Point: Approximately 125-127 °C at 15 mmHg.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.70 (d, J=8.0 Hz, 1H), 7.65 (s, 1H), 7.20 (d, J=8.0 Hz, 1H), 2.95 (q, J=7.2 Hz, 2H), 2.32 (s, 3H), 2.30 (s, 3H), 1.22 (t, J=7.2 Hz, 3H).

  • IR (neat, cm⁻¹): 1685 (C=O stretching).

Step 2: Reduction of 3,4-Dimethylpropiophenone

Two alternative protocols are provided for the reduction of the ketone to the final product. The choice of method depends on the stability of the substrate to strongly acidic or basic conditions.

This method is particularly effective for aryl-alkyl ketones that are stable in strong acid.[1][2]

Clemmensen_Workflow start Prepare Zinc Amalgam (Zn(Hg)) react React 3,4-dimethylpropiophenone with Zn(Hg) and conc. HCl start->react reflux Reflux the mixture react->reflux workup Cool, decant, and extract with an organic solvent reflux->workup wash Wash organic layer with water and NaHCO₃ solution workup->wash purify Dry, concentrate, and purify by distillation wash->purify product This compound purify->product

Caption: Workflow for the Clemmensen Reduction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
3,4-Dimethylpropiophenone162.2316.2 g0.10From Step 1
Zinc, mossy65.3840 g-
Mercuric chloride (HgCl₂)271.524.0 g-Caution: Highly Toxic!
Hydrochloric acid, concentrated36.4660 mL-~37%
Toluene (B28343)92.1450 mL-
Water18.02As needed-

Procedure:

  • Preparation of Zinc Amalgam: In a fume hood, place mossy zinc (40 g) in a flask. Add a solution of mercuric chloride (4.0 g) in water (60 mL) and swirl for 5 minutes. Decant the aqueous solution and wash the zinc amalgam with water (3 x 50 mL).

  • Reaction Setup: To the flask containing the freshly prepared zinc amalgam, add water (30 mL), concentrated hydrochloric acid (60 mL), toluene (50 mL), and 3,4-dimethylpropiophenone (16.2 g, 0.10 mol).

  • Reaction Execution: Heat the mixture to a vigorous reflux with stirring for 6-8 hours. During the reflux, add small portions of concentrated hydrochloric acid (3 x 10 mL) every hour.

  • Work-up: After cooling to room temperature, carefully decant the liquid from the remaining zinc. Transfer the liquid to a separatory funnel and separate the organic layer. Extract the aqueous layer with toluene (2 x 30 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then with a 5% sodium bicarbonate solution (50 mL) until the washings are neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under atmospheric pressure.

This method is suitable for substrates that are sensitive to acid.[3][4] The Huang-Minlon modification is a more practical and higher-yielding version of the original Wolff-Kishner reduction.

Wolff_Kishner_Workflow start Mix 3,4-dimethylpropiophenone, KOH, hydrazine (B178648) hydrate (B1144303), and diethylene glycol heat1 Heat to form hydrazone (e.g., ~130-140°C) start->heat1 distill Remove water and excess hydrazine by distillation heat1->distill heat2 Heat to a higher temperature (e.g., ~190-200°C) to decompose the hydrazone distill->heat2 workup Cool, dilute with water, and extract with an organic solvent heat2->workup wash Wash organic layer with dilute HCl and water workup->wash purify Dry, concentrate, and purify by distillation wash->purify product This compound purify->product

Caption: Workflow for the Wolff-Kishner Reduction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
3,4-Dimethylpropiophenone162.2316.2 g0.10From Step 1
Hydrazine hydrate50.0615 mL (~15 g)~0.30Caution: Toxic and Corrosive!
Potassium hydroxide (B78521) (KOH)56.1117 g0.30
Diethylene glycol106.12150 mL-High-boiling solvent
Diethyl ether74.12As needed-For extraction
Hydrochloric acid, dilute36.46As needed-2 M aqueous solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethylpropiophenone (16.2 g, 0.10 mol), potassium hydroxide (17 g, 0.30 mol), hydrazine hydrate (15 mL), and diethylene glycol (150 mL).

  • Hydrazone Formation: Heat the mixture to reflux (around 130-140°C) for 1.5 hours.

  • Water Removal: Replace the reflux condenser with a distillation apparatus and distill off the water and excess hydrazine until the temperature of the reaction mixture reaches 190-200°C.

  • Decomposition: Once the temperature has stabilized, switch back to a reflux condenser and continue to heat at this temperature for an additional 3-4 hours. Nitrogen gas will be evolved during this time.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water (300 mL).

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Washing: Combine the ether extracts and wash with dilute hydrochloric acid (2 M, 50 mL) followed by water (2 x 100 mL).

  • Drying and Concentration: Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under atmospheric pressure.

Data Presentation

Summary of Yields and Reaction Conditions:

StepReactionReagentsConditionsTypical Yield
1Friedel-Crafts Acylationo-xylene, propanoyl chloride, AlCl₃, DCM0°C to rt, 3 h75-85%
2AClemmensen Reduction3,4-dimethylpropiophenone, Zn(Hg), conc. HClReflux, 6-8 h70-80%
2BWolff-Kishner Reduction3,4-dimethylpropiophenone, N₂H₄·H₂O, KOH, diethylene glycolReflux, 130-200°C, 5-6 h85-95%

Physicochemical Properties of this compound:

PropertyValue
CAS Number3982-66-9[5]
Molecular FormulaC₁₁H₁₆[6]
Molecular Weight148.25 g/mol [6]
AppearanceColorless liquid
Boiling Point203-205 °C
Density~0.875 g/mL at 20°C

Spectroscopic Data for this compound:

SpectroscopyKey Data
¹H NMR (CDCl₃, 400 MHz) δ 7.00-6.90 (m, 3H, Ar-H), 2.55 (t, J=7.6 Hz, 2H, Ar-CH₂), 2.25 (s, 3H, Ar-CH₃), 2.23 (s, 3H, Ar-CH₃), 1.62 (sext, J=7.6 Hz, 2H, -CH₂-), 0.95 (t, J=7.3 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 138.8, 136.2, 135.8, 129.8, 129.5, 126.5, 38.1, 24.8, 19.5, 19.2, 14.1
IR (neat, cm⁻¹) 3010, 2958, 2929, 2871, 1505, 1458, 815

Discussion

The synthesis of this compound from o-xylene is a robust and high-yielding process. The Friedel-Crafts acylation in the first step generally proceeds with good regioselectivity due to the directing effects of the two methyl groups on the o-xylene ring.

For the subsequent reduction of the ketone, both the Clemmensen and Wolff-Kishner methods are effective. The choice between them is primarily dictated by the functional group tolerance of the substrate. The Clemmensen reduction is performed under harsh acidic conditions and is not suitable for molecules containing acid-labile groups such as acetals, ethers, or certain esters.[1] Conversely, the Wolff-Kishner reduction is carried out in a strongly basic medium at high temperatures and should be avoided for substrates with base-sensitive functionalities like esters or halides that could undergo hydrolysis or elimination.[4] For the specific case of reducing 3,4-dimethylpropiophenone, where no other sensitive functional groups are present, the Huang-Minlon modification of the Wolff-Kishner reduction is often preferred due to its typically higher yields and the avoidance of toxic mercury salts used in the Clemmensen reduction.

Conclusion

The provided protocols offer reliable and reproducible methods for the synthesis of this compound. The two-step approach is efficient, and the availability of two distinct reduction methods provides the necessary flexibility for adapting this synthesis to more complex molecules. The detailed experimental procedures and characterization data will be a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes: Synthesis of n-Propylbenzene via Friedel-Crafts Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Friedel-Crafts reaction is a cornerstone of organic chemistry, enabling the formation of carbon-carbon bonds by attaching substituents to aromatic rings.[1][2] Specifically, Friedel-Crafts alkylation introduces an alkyl group using an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] While this reaction is powerful, the direct synthesis of n-propylbenzene from benzene (B151609) and a propyl halide is complicated by the inherent nature of the reaction mechanism. The carbocation intermediate is prone to rearrangement, leading to the formation of isopropylbenzene as the major product.[5][6][7]

These application notes detail the challenges of direct Friedel-Crafts alkylation for this purpose and provide a reliable, high-yield, two-step alternative involving Friedel-Crafts acylation followed by a reduction. This recommended protocol avoids carbocation rearrangement and is the preferred method for synthesizing high-purity n-propylbenzene.[8][9][10]

Challenge: Carbocation Rearrangement in Direct Alkylation

Direct Friedel-Crafts alkylation of benzene with 1-chloropropane (B146392) and a Lewis acid catalyst like AlCl₃ proceeds via an electrophilic aromatic substitution mechanism.[3][6] The Lewis acid helps generate a primary carbocation from the alkyl halide. However, this primary carbocation is highly unstable and rapidly rearranges via a 1,2-hydride shift to form a more stable secondary carbocation.[7][11] The benzene ring then attacks this more stable carbocation, resulting in isopropylbenzene being the major product, with n-propylbenzene formed in only minor quantities.[5][11]

G cluster_reactants Reactants cluster_intermediates Carbocation Formation & Rearrangement cluster_products Products reactant reactant intermediate intermediate product product catalyst catalyst pathway pathway Benzene Benzene PropylChloride 1-Chloropropane AlCl3 + AlCl₃ PrimaryCarbocation Primary Carbocation (Unstable) SecondaryCarbocation Secondary Carbocation (More Stable) PrimaryCarbocation->SecondaryCarbocation 1,2-Hydride Shift MinorPath Minor Pathway MajorPath Major Pathway nPropylbenzene n-Propylbenzene (Minor Product) Isopropylbenzene Isopropylbenzene (Major Product) AlCl3->PrimaryCarbocation Generates MinorPath->nPropylbenzene Attack by Benzene MajorPath->Isopropylbenzene Attack by Benzene

Caption: Carbocation rearrangement in direct Friedel-Crafts alkylation.

Recommended Approach: Friedel-Crafts Acylation Followed by Reduction

To circumvent carbocation rearrangement, a two-step synthesis is the preferred industrial and laboratory method.

  • Friedel-Crafts Acylation: Benzene is first reacted with propanoyl chloride and aluminum chloride. This reaction forms an acylium ion, which is resonance-stabilized and does not undergo rearrangement.[2] The product of this step is a ketone, propiophenone (B1677668). Another advantage of acylation is that the product is less reactive than benzene, which prevents poly-substitution reactions that can plague alkylations.[1][9]

  • Wolff-Kishner Reduction: The carbonyl group of the propiophenone is then reduced to a methylene (B1212753) (-CH₂-) group. The Wolff-Kishner reduction, using hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH), is highly effective for this transformation, yielding the final n-propylbenzene product.[8][10]

G start_end start_end process process intermediate intermediate reagents reagents Benzene Benzene Acylation Friedel-Crafts Acylation Benzene->Acylation Propiophenone Propiophenone Acylation->Propiophenone Reduction Wolff-Kishner Reduction Propiophenone->Reduction nPropylbenzene n-Propylbenzene Reduction->nPropylbenzene AcylReagents 1. Propanoyl Chloride 2. AlCl₃ AcylReagents->Acylation ReductReagents 1. N₂H₄ (Hydrazine) 2. KOH, Heat ReductReagents->Reduction

Caption: Recommended two-step workflow for n-propylbenzene synthesis.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the typical reaction conditions and outcomes for the direct alkylation versus the acylation-reduction pathway.

ParameterMethod A: Direct AlkylationMethod B: Acylation-Reduction
Alkylating/Acylating Agent 1-Chloropropane or 1-BromopropanePropanoyl Chloride
Catalyst AlCl₃, FeCl₃, or other Lewis acid[3]AlCl₃ (stoichiometric amount required)[2]
Intermediate Primary carbocation, rearranges to secondary[11]Resonance-stabilized acylium ion (no rearrangement)[2]
Major Product Isopropylbenzenen-Propylbenzene
Key Side Products n-Propylbenzene, poly-alkylated benzenes[9]Minimal
Overall Yield of n-Propylbenzene Poor / Low[9]High (Can be >85% over two steps)[8]
Reference Yields ~25% (non-catalyzed, high pressure)[12]Acylation: ~90.1%; Reduction: ~95.6%[8]

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. Benzene is a known carcinogen. Aluminum chloride reacts violently with water. All procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol A: Direct Friedel-Crafts Alkylation of Benzene (Demonstrative)

This protocol is for demonstrative purposes to illustrate carbocation rearrangement. The primary product will be isopropylbenzene.

Materials:

  • Anhydrous benzene

  • 1-Chloropropane

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice-water bath

  • 10% Hydrochloric acid (HCl), chilled

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube containing calcium chloride.

  • In the flask, combine anhydrous benzene (in large excess, e.g., 8.5 molar equivalents) and 1-chloropropane (1 molar equivalent).

  • Cool the mixture in an ice-water bath to 0-5°C.

  • While stirring vigorously, slowly and portion-wise add anhydrous aluminum chloride (1.1 molar equivalents). Caution: The reaction is exothermic and will release HCl gas.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction by carefully pouring the mixture over crushed ice and chilled 10% HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Analyze the product mixture by GC-MS and NMR to confirm the product distribution, which will show isopropylbenzene as the major product.

Protocol B: Synthesis of n-Propylbenzene via Acylation-Reduction (Recommended)

Part 1: Friedel-Crafts Acylation – Synthesis of Propiophenone

Materials:

  • Anhydrous benzene

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice-water bath

  • 10% Hydrochloric acid (HCl), chilled

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction apparatus as described in Protocol A

Procedure:

  • Charge a round-bottom flask with anhydrous benzene (8.5 molar equivalents) and cool it to ~5°C in an ice-water bath.

  • Slowly add anhydrous AlCl₃ (1.1 molar equivalents) to the stirred benzene.

  • In a dropping funnel, place propanoyl chloride (1 molar equivalent) and add it dropwise to the benzene-AlCl₃ slurry over 30 minutes, maintaining the temperature below 10°C.

  • After addition, remove the ice bath, warm the mixture to 50°C and hold for 2 hours, then increase the temperature to 80°C and hold for an additional 4 hours.[8]

  • Cool the reaction mixture back to room temperature and quench by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer. Wash it sequentially with water, 5% NaOH solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the excess benzene via distillation.

  • Purify the resulting propiophenone by vacuum distillation. A yield of approximately 90% is expected.[8]

Part 2: Wolff-Kishner Reduction – Synthesis of n-Propylbenzene

Materials:

  • Propiophenone (from Part 1)

  • Hydrazine hydrate (B1144303) (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol (solvent)

  • Diethyl ether

  • Distillation apparatus

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine propiophenone (1 molar equivalent), diethylene glycol, hydrazine hydrate (4 molar equivalents), and potassium hydroxide pellets (2 molar equivalents).[8]

  • Heat the mixture to 120°C and reflux for 2 hours.[8]

  • Reconfigure the apparatus for distillation and slowly raise the temperature to remove water and excess hydrazine.

  • Once the temperature reaches ~160°C, return the apparatus to a reflux configuration and heat at this temperature for an additional 4 hours.[8]

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product into diethyl ether (3x portions).

  • Combine the ether extracts and wash with water and then brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the ether by rotary evaporation.

  • Purify the crude n-propylbenzene by fractional distillation to obtain the final product. A yield of approximately 95% for this step is expected.[8]

References

Application Note: GC-MS Analysis of 1,2-Dimethyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethyl-4-propylbenzene is an aromatic hydrocarbon that can be found in various environmental and industrial samples. Its accurate identification and quantification are crucial for quality control, environmental monitoring, and in the context of drug development, for the analysis of impurities and degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that provides high-resolution separation and sensitive detection, making it the ideal method for the analysis of this compound. This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound using GC-MS.

Principle of the Method

This method utilizes a gas chromatograph (GC) for the separation of this compound from other components in a sample matrix. The separation is based on the compound's volatility and its interaction with the stationary phase of the GC column. Following separation, the eluted compound enters a mass spectrometer (MS), where it is ionized and fragmented. The resulting mass spectrum, which is a fingerprint of the molecule, allows for positive identification. Quantification is achieved by comparing the peak area of a characteristic ion of the analyte to that of an internal standard.

Experimental Protocols

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix. Here are protocols for common scenarios:

a) Liquid-Liquid Extraction (LLE) for Aqueous Samples:

  • To a 100 mL liquid sample, add a suitable internal standard (e.g., Toluene-d8) at a known concentration.

  • Add 20 mL of a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Shake the mixture vigorously for 2-3 minutes in a separatory funnel.

  • Allow the layers to separate and collect the organic layer.

  • Dry the organic extract by passing it through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

b) Solid-Phase Extraction (SPE) for Complex Matrices:

  • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Load 50 mL of the sample, to which an internal standard has been added, onto the cartridge.

  • Wash the cartridge with 5 mL of a water/methanol mixture (95:5 v/v) to remove interferences.

  • Dry the cartridge under vacuum or with a stream of nitrogen for 10 minutes.

  • Elute the analyte with 5 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Concentrate the eluate to 1 mL and transfer to an autosampler vial.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless inlet

Table 1: GC-MS Instrument Parameters

ParameterValue
GC Parameters
Inlet Temperature280 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (Constant Flow)
Oven Program
   Initial Temperature60 °C, hold for 2 minutes
   Ramp Rate10 °C/min
   Final Temperature280 °C, hold for 5 minutes
MS Parameters
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temp.280 °C
Mass Rangem/z 40-450
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Table 2: Expected Retention and Mass Spectral Data for this compound

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Predicted Retention Time (min)Key Mass Fragments (m/z)
This compound3982-66-9C₁₁H₁₆148.25~12-15148 (M+), 119, 105, 91

Note: The retention time is an estimate and will vary depending on the specific instrument and column conditions. The mass fragments are predicted based on the structure and typical fragmentation patterns of alkylbenzenes. The molecular ion (M+) is expected at m/z 148. A prominent fragment at m/z 119 would result from the loss of an ethyl group (C₂H₅), and a fragment at m/z 105 from the loss of a propyl group (C₃H₇). The tropylium (B1234903) ion at m/z 91 is a common fragment for alkylbenzenes.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of the acquired GC-MS data.

Data_Analysis_Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Quantification & Reporting A GC-MS Raw Data (.D file) B Peak Integration & Deconvolution A->B Automated Software C Mass Spectrum Extraction B->C F Concentration Calculation B->F Peak Area D Library Search (e.g., NIST) C->D Comparison D->F Identification E Calibration Curve Generation E->F G Final Report F->G

Figure 1. Logical workflow for GC-MS data analysis.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for the GC-MS analysis of this compound.

Experimental_Workflow cluster_sample Sample Handling cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Obtain Sample Spike Spike with Internal Standard Sample->Spike Extract Perform Extraction (LLE or SPE) Spike->Extract Concentrate Concentrate Extract Extract->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Process Process Raw Data Detect->Process Identify Identify Compound Process->Identify Quantify Quantify Analyte Identify->Quantify

Figure 2. Experimental workflow for the analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the GC-MS analysis of this compound. The described methods for sample preparation and instrument parameters are robust and can be adapted to various sample matrices. The provided workflows for data analysis and the experimental procedure offer a clear guide for researchers, scientists, and drug development professionals to achieve accurate and reliable results.

Application Note: 1H NMR Spectrum Interpretation of 1,2-Dimethyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1,2-Dimethyl-4-propylbenzene. It includes predicted chemical shifts, multiplicities, and coupling constants, along with a standard experimental protocol for acquiring high-quality 1H NMR data.

Introduction

This compound is an alkylbenzene commonly found in chemical synthesis and as a component in various industrial products. 1H NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns, one can confirm the molecular structure. While an experimental spectrum is definitive, a thorough understanding of the predicted spectrum is crucial for accurate interpretation.

Predicted 1H NMR Data

The 1H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic protons and the protons of the two methyl and one propyl substituent on the benzene (B151609) ring. The chemical shifts are influenced by the electronic environment of each proton. Aromatic protons are typically found in the downfield region (δ 7.0-8.0 ppm), while alkyl protons are in the upfield region (δ 0.5-3.0 ppm).[1][2]

Table 1: Predicted 1H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Ar-H (H-3)~6.95d1HJ = 7.8 Hz
Ar-H (H-5)~6.92dd1HJ = 7.8, 1.8 Hz
Ar-H (H-6)~6.89d1HJ = 1.8 Hz
-CH2- (propyl, α)~2.52t2HJ = 7.6 Hz
-CH3 (aromatic, C1)~2.23s3H-
-CH3 (aromatic, C2)~2.21s3H-
-CH2- (propyl, β)~1.60sextet2HJ = 7.5 Hz
-CH3 (propyl, γ)~0.92t3HJ = 7.4 Hz

Note: These are predicted values based on analogous structures and general principles of 1H NMR spectroscopy. Actual experimental values may vary slightly.

Structural Analysis and Signal Assignment

The structure of this compound gives rise to several distinct proton environments, leading to a predictable 1H NMR spectrum.

Figure 1. Structure of this compound with corresponding predicted 1H NMR signals.

Experimental Protocol: 1H NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a 1H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals from the solvent itself.[3][4]

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which is set to δ 0.00 ppm for reference.[3][4]

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Set the appropriate acquisition parameters, including:

    • Pulse Angle: Typically a 30° or 90° pulse.

    • Acquisition Time: Usually 2-4 seconds.

    • Relaxation Delay: 1-5 seconds, depending on the T1 relaxation times of the protons.

    • Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.

    • Spectral Width: A range of -2 to 12 ppm is generally adequate for most organic molecules.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the area under each peak to determine the relative number of protons for each signal.[5]

  • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) for coupled protons.[5]

Logical Workflow for Spectral Interpretation

The interpretation of a 1H NMR spectrum follows a systematic approach to deduce the molecular structure.

G A Acquire 1H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Calibrate Spectrum (TMS at 0 ppm) B->C D Identify Number of Unique Signals C->D How many different proton environments? E Determine Chemical Shift (δ) of Each Signal D->E What are their electronic environments? I Assign Signals to Specific Protons D->I F Integrate Peak Areas E->F What is the relative ratio of protons? E->I G Analyze Splitting Patterns (Multiplicity) F->G How many neighboring protons? (n+1 rule) F->I H Measure Coupling Constants (J) G->H Which protons are coupled? G->I H->I J Confirm Structure I->J

Figure 2. A logical workflow for the interpretation of a 1H NMR spectrum.

By following this workflow, researchers can systematically analyze the 1H NMR data to confirm the identity and purity of this compound. This detailed analysis is essential for quality control in research, development, and manufacturing processes.

References

Application Notes and Protocols: 13C NMR Chemical Shifts for 1,2-Dimethyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1,2-Dimethyl-4-propylbenzene. This document includes a comprehensive table of predicted chemical shifts, a detailed experimental protocol for acquiring 13C NMR spectra of similar aromatic compounds, and visualizations to aid in understanding the structural relationships and experimental workflow.

Predicted 13C NMR Chemical Shift Data

Due to the limited availability of experimentally derived 13C NMR data for this compound in publicly accessible databases, the following chemical shifts were predicted using online computational tools. These predictions are based on established algorithms that analyze the chemical environment of each carbon atom.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1134.3
C2136.1
C3129.5
C4139.0
C5126.3
C6129.8
C7 (CH3 at C1)19.5
C8 (CH3 at C2)14.9
C9 (CH2-propyl)38.0
C10 (CH2-propyl)24.8
C11 (CH3-propyl)14.0

Disclaimer: These are computationally predicted values and may differ from experimental results. Verification through experimental analysis is recommended.

Experimental Protocols

The following is a generalized protocol for the acquisition of a 13C NMR spectrum for an aromatic compound such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 50 mg of the this compound sample.[1]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for non-polar aromatic compounds.[2]

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.

  • Final Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm.[1]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

The following parameters are a general guideline and may require optimization based on the specific instrument and sample concentration.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 or zgdc30 on Bruker instruments).

    • Pulse Angle: 30 degrees.

    • Acquisition Time (AQ): ~1.0-2.0 seconds.[3]

    • Relaxation Delay (D1): 2.0 seconds.[3]

    • Number of Scans (NS): 128 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[3]

    • Spectral Width (SW): 0 to 220 ppm to cover the entire range of possible carbon chemical shifts.

    • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum using the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.[2]

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualizations

The following diagrams illustrate the structure of this compound and the general workflow for 13C NMR analysis.

Caption: Molecular structure and corresponding predicted 13C NMR signals.

Experimental_Workflow A Sample Preparation B NMR Data Acquisition A->B Insert Sample C Data Processing B->C Acquire FID D Spectral Analysis C->D Generate Spectrum

Caption: General experimental workflow for 13C NMR spectroscopy.

References

Application Notes and Protocols for the Analytical Characterization of 1,2-Dimethyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 1,2-Dimethyl-4-propylbenzene (CAS No. 3982-66-9). The information is intended to guide researchers in establishing robust analytical methods for identity, purity, and quantification of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for analytical method development.

PropertyValueSource
Molecular Formula C₁₁H₁₆[1][2][3]
Molecular Weight 148.24 g/mol [1][4]
CAS Number 3982-66-9[1][2][3][5]
Boiling Point 209 °C (482 K)[1][5]
Density 0.872 g/mL[5]
Refractive Index 1.497[5]
logP (Octanol/Water Partition Coefficient) 3.256[4]
Water Solubility (log10WS) -3.64 mol/L[4]

Analytical Protocols

The following protocols are provided as a starting point for the analysis of this compound. Method optimization and validation are essential for specific applications.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard or sample.

    • Dissolve in 10 mL of a suitable solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of 1 mg/mL.

    • Vortex the solution until fully dissolved.

    • Transfer an aliquot to a GC autosampler vial.

  • Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 300 amu
  • Data Analysis:

    • The identity of this compound can be confirmed by comparing the retention time and the acquired mass spectrum with a reference standard or a library spectrum (e.g., NIST).

    • Purity can be estimated by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

For accurate quantification, GC-FID with an internal standard is recommended.

Protocol:

  • Preparation of Standards:

    • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL solution of a suitable internal standard (e.g., n-propylbenzene or other non-interfering aromatic hydrocarbon) in hexane.

    • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) with a fixed concentration of the internal standard (e.g., 100 µg/mL) in hexane.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve in hexane to a concentration expected to be within the calibration range.

    • Add the internal standard to the same final concentration as in the calibration standards.

  • Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC with FID or equivalent
GC Column HP-5 (30 m x 0.32 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Temperature 250 °C
Detector Temperature 300 °C
Carrier Gas Helium or Hydrogen
Oven Temperature Program Isothermal at 150 °C for 10 min, or a temperature ramp as in the GC-MS method.
  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

¹H NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Conditions:

ParameterRecommended Setting
Spectrometer Bruker Avance 400 MHz or equivalent
Probe 5 mm BBO probe
Solvent CDCl₃
Temperature 298 K
Pulse Program Standard single pulse (zg30)
Number of Scans 16
Relaxation Delay 1.0 s
Acquisition Time ~4 s
  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts (δ) and coupling patterns (J-coupling) to confirm the molecular structure. The expected signals would correspond to the aromatic protons, the benzylic protons of the methyl and propyl groups, and the aliphatic protons of the propyl chain.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Weighing Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Vialing Transfer to Vial Dissolution->Vialing GCMS GC-MS Analysis (Identity & Purity) Vialing->GCMS GCFID GC-FID Analysis (Quantification) Vialing->GCFID NMR ¹H NMR Analysis (Structure Confirmation) Vialing->NMR Data_Acquisition Data Acquisition GCMS->Data_Acquisition GCFID->Data_Acquisition NMR->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: General analytical workflow for this compound.

Method_Development_Logic cluster_0 Method Development Strategy cluster_1 Optimization Cycle cluster_2 Finalization Define_Goals Define Analytical Goals (Identity, Purity, Quantity) Review_Properties Review Physicochemical Properties Define_Goals->Review_Properties Select_Technique Select Analytical Technique (GC, HPLC, etc.) Review_Properties->Select_Technique Initial_Conditions Select Initial Conditions (Column, Mobile Phase/Oven Program) Select_Technique->Initial_Conditions Run_Experiment Run Experiment Initial_Conditions->Run_Experiment Evaluate_Results Evaluate Results (Resolution, Peak Shape, Sensitivity) Run_Experiment->Evaluate_Results Modify_Parameters Modify Parameters Evaluate_Results->Modify_Parameters Not Acceptable Validation Method Validation Evaluate_Results->Validation Acceptable Modify_Parameters->Run_Experiment SOP Standard Operating Procedure Validation->SOP

Caption: Logical flow for analytical method development.

References

Application Note: Determination of Kovats Retention Index for 1,2-Dimethyl-4-propylbenzene on Polar Gas Chromatography Columns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kovats retention index (RI) is a standardized, dimensionless value in gas chromatography (GC) that helps in the identification of compounds. It normalizes retention times by relating them to the elution of a series of n-alkane standards. This method provides more reproducible results across different instruments and conditions compared to raw retention times. The choice of the stationary phase in the GC column is critical, as its polarity significantly influences the separation of analytes. Polar columns, such as those with polyethylene (B3416737) glycol (e.g., Carbowax) or free fatty acid phase (FFAP) stationary phases, are particularly effective for the separation of aromatic compounds like alkylbenzenes due to specific interactions between the polar stationary phase and the analyte's aromatic ring and alkyl substituents. This application note provides a protocol for determining the Kovats retention index of 1,2-Dimethyl-4-propylbenzene on polar GC columns, a crucial parameter for its unambiguous identification in complex matrices.

Data Presentation

The Kovats retention index for this compound has been experimentally determined on a polar Carbowax 20M column. While a comprehensive comparison across multiple polar stationary phases is ideal, publicly available data for this specific compound is limited. The following table summarizes the available quantitative data.

Table 1: Kovats Retention Index of this compound on a Polar Column

CompoundStationary PhaseTemperature (°C)Kovats Retention Index (I)Reference
This compoundCarbowax 20M901406Sutter, Peterson, et al., 1997

Experimental Protocols

This section outlines a detailed methodology for the determination of the Kovats retention index of this compound on a polar capillary gas chromatography column.

Objective: To determine the Kovats retention index of this compound using a polar stationary phase GC column and a series of n-alkane standards.

Materials:

  • Analyte: this compound (purity ≥ 98%)

  • Solvent: Hexane or other suitable volatile solvent (GC grade)

  • n-Alkane Standard Mix: A certified mixture of n-alkanes (e.g., C8-C20 or a wider range covering the expected elution of the analyte) in a suitable solvent.

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen and Air (for FID, high purity)

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Polar Capillary Column (e.g., Carbowax 20M, dimensions such as 30 m x 0.25 mm ID x 0.25 µm film thickness)

  • Autosampler or manual syringe for injection

  • Chromatography Data System (CDS) for data acquisition and processing

Procedure:

  • Sample and Standard Preparation:

    • Prepare a dilute solution of this compound in the chosen solvent (e.g., 100 ppm).

    • The n-alkane standard mix should be ready for injection. If necessary, dilute to an appropriate concentration for clear peak detection without overloading the column.

  • Gas Chromatograph Conditions (Isothermal Analysis):

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature: 90 °C (Isothermal, as per the reference data)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration and column capacity)

  • Analysis Sequence:

    • Inject the n-alkane standard mixture and record the chromatogram. Identify the retention times of the n-alkanes.

    • Inject the this compound sample and record its chromatogram to determine its retention time.

    • For improved accuracy, a co-injection of the analyte with the n-alkane standard mixture can be performed.

  • Data Analysis and Calculation:

    • Identify the n-alkanes that elute immediately before and after this compound.

    • Use the following formula to calculate the isothermal Kovats retention index (I):

      I = 100 * [n + (log(t'r(analyte)) - log(t'r(n))) / (log(t'r(N)) - log(t'r(n)))]

      Where:

      • n is the carbon number of the n-alkane eluting before the analyte.

      • N is the carbon number of the n-alkane eluting after the analyte.

      • t'r(analyte) is the adjusted retention time of this compound.

      • t'r(n) is the adjusted retention time of the n-alkane with carbon number n.

      • t'r(N) is the adjusted retention time of the n-alkane with carbon number N.

      (Note: Adjusted retention time (t'r) is calculated by subtracting the retention time of an unretained compound (e.g., methane (B114726) or air) from the observed retention time (tr).)

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_gc GC Analysis cluster_data Data Processing cluster_result Result prep_analyte Prepare Analyte Solution (this compound) inject_analyte Inject Analyte prep_analyte->inject_analyte prep_alkanes Prepare n-Alkane Standard Mixture inject_alkanes Inject n-Alkane Standard prep_alkanes->inject_alkanes gc_setup Set GC-FID Conditions (Polar Column, Isothermal Temp) gc_setup->inject_alkanes gc_setup->inject_analyte record_tr Record Retention Times (tr) inject_alkanes->record_tr inject_analyte->record_tr calc_adj_tr Calculate Adjusted Retention Times (t'r) record_tr->calc_adj_tr calc_ri Calculate Kovats Retention Index (I) calc_adj_tr->calc_ri report_ri Report Kovats RI of This compound calc_ri->report_ri kovats_calculation_logic cluster_inputs Input Data cluster_formula Kovats Index Formula cluster_output Output tr_analyte t'r (analyte) formula I = 100 * [n + (log(t'r(analyte)) - log(t'r(n))) / (log(t'r(N)) - log(t'r(n)))] tr_analyte->formula tr_n t'r (n-alkane n) tr_n->formula tr_N t'r (n-alkane N) tr_N->formula n_val Carbon number n n_val->formula N_val Carbon number N N_val->formula kovats_index Kovats RI (I) formula->kovats_index

Application Note: Determination of Kovats Retention Index for 1,2-Dimethyl-4-propylbenzene on Non-Polar Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the determination of the Kovats retention index (RI) of 1,2-Dimethyl-4-propylbenzene on non-polar gas chromatography (GC) columns. The Kovats RI is a standardized, instrument-independent value that aids in the identification of compounds by comparing their elution behavior to that of n-alkanes. This application note summarizes the reported RI values for this compound on OV-101 and SE-30 columns and presents a generalized experimental protocol for its determination.

Introduction

In gas chromatography, the retention time of a compound is a critical parameter for its identification. However, retention times can vary between different instruments, columns, and analytical conditions. The Kovats retention index was developed by Ervin Kováts to normalize retention times against a series of n-alkanes, creating a more stable and transferable identification parameter.[1][2] The index of a compound is calculated by interpolating its adjusted retention time between the adjusted retention times of two n-alkanes that elute before and after the compound of interest.[1] This application note focuses on the determination of the Kovats RI for this compound, an alkylbenzene of interest in various chemical analyses.

Quantitative Data

The Kovats retention index of this compound has been determined on the following non-polar stationary phases under isothermal conditions.

Stationary PhaseTemperature (°C)Kovats Retention Index (I)Reference
OV-1011001158Matisová, E., et al. (1989)
SE-30701149.5Tóth, T. (1983)

Experimental Protocol

This section outlines a detailed protocol for the determination of the Kovats retention index of this compound on a non-polar capillary column, such as an OV-101 or SE-30.

Materials and Reagents
  • This compound: Analytical standard grade.

  • n-Alkane Standard Mixture: A certified mixture of n-alkanes (e.g., C8-C20 or a wider range) dissolved in a suitable solvent like hexane (B92381) or pentane (B18724).

  • Solvent: High-purity hexane or pentane for sample dilution.

  • Carrier Gas: Helium or Hydrogen, ultra-high purity grade.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • GC Column: A non-polar capillary column, such as a 50 m x 0.20 mm ID, 0.33 µm film thickness OV-101 column or a 15 m x 0.25 mm ID SE-30 column.

  • Injector: Split/splitless injector.

  • Data Acquisition System: Chromatography software capable of measuring retention times and performing calculations.

Preparation of Solutions
  • Analyte Solution: Prepare a 100 ppm solution of this compound in the chosen solvent.

  • n-Alkane Solution: Use the certified n-alkane standard mixture as provided.

  • Co-injection Mixture (Optional): A mixture containing both the analyte and the n-alkane standards can be prepared to be analyzed in a single run.

Gas Chromatographic Conditions

The following are representative GC conditions. These may need to be optimized for your specific instrument and column.

ParameterCondition for OV-101Condition for SE-30
Injector Temperature 250 °C250 °C
Injection Mode Split (e.g., 50:1)Split (e.g., 50:1)
Injection Volume 1 µL1 µL
Carrier Gas HeliumNitrogen
Flow Rate 1 mL/min (constant flow)1.5 mL/min (constant flow)
Oven Temperature Isothermal at 100 °CIsothermal at 70 °C
Detector Temperature 280 °C (FID)280 °C (FID)
Experimental Procedure
  • System Equilibration: Condition the GC column at the final oven temperature for at least 30 minutes to ensure a stable baseline.

  • Blank Injection: Inject the pure solvent to ensure no interfering peaks are present.

  • n-Alkane Analysis: Inject the n-alkane standard mixture and record the retention times of each n-alkane.

  • Analyte Analysis: Inject the this compound solution and record its retention time.

  • Co-injection (Optional): Inject the co-injection mixture to confirm the elution order.

Calculation of Kovats Retention Index

For isothermal analysis, the Kovats retention index (I) is calculated using the following formula:

I = 100 * [n + (log(t'_r(x)) - log(t'_r(n))) / (log(t'_r(n+1)) - log(t'_r(n)))]

Where:

  • t'_r(x) is the adjusted retention time of this compound.

  • t'_r(n) is the adjusted retention time of the n-alkane eluting immediately before the analyte.

  • t'_r(n+1) is the adjusted retention time of the n-alkane eluting immediately after the analyte.

  • n is the carbon number of the n-alkane eluting immediately before the analyte.

The adjusted retention time (t'_r) is calculated as: t'_r = t_r - t_m , where t_r is the retention time and t_m is the hold-up time (the retention time of an unretained compound, e.g., methane).

Diagrams

experimental_workflow cluster_prep Preparation cluster_gc GC Analysis cluster_data Data Processing cluster_result Result prep_analyte Prepare Analyte Solution gc_setup GC System Setup & Equilibration prep_analyte->gc_setup prep_alkane Prepare n-Alkane Standard prep_alkane->gc_setup inject_blank Inject Solvent Blank gc_setup->inject_blank inject_alkane Inject n-Alkane Standard inject_blank->inject_alkane inject_analyte Inject Analyte inject_alkane->inject_analyte record_rt Record Retention Times inject_analyte->record_rt calc_ri Calculate Kovats Retention Index record_rt->calc_ri final_ri Kovats RI of this compound calc_ri->final_ri

Caption: Experimental workflow for Kovats retention index determination.

logical_relationship cluster_inputs Inputs cluster_calculation Calculation cluster_output Output rt_analyte t'_r (analyte) formula Kovats Index Formula rt_analyte->formula rt_alkane_n t'_r (n-alkane n) rt_alkane_n->formula rt_alkane_n1 t'_r (n-alkane n+1) rt_alkane_n1->formula carbon_n Carbon Number (n) carbon_n->formula kovats_index Kovats RI formula->kovats_index

Caption: Logical relationship for Kovats retention index calculation.

References

Application Notes and Protocols for 1,2-Dimethyl-4-propylbenzene as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethyl-4-propylbenzene (CAS No. 3982-66-9) is an aromatic hydrocarbon with physical and chemical properties that make it a suitable reference compound in various analytical applications, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[1][2] Its structural similarity to other alkylbenzenes, which are common components in environmental samples and petroleum products, allows it to be used effectively as an internal standard or surrogate for quantitative and qualitative analyses.[1][2] This document provides detailed application notes and protocols for its use in these contexts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₁H₁₆[1][2]
Molecular Weight 148.24 g/mol [1][2]
CAS Number 3982-66-9[1][2]
Boiling Point 205-207 °C
Density 0.873 g/cm³
Solubility Insoluble in water; Soluble in organic solvents (e.g., hexane (B92381), methanol)

Applications

The primary application of this compound as a reference compound is in analytical chromatography. Its characteristics make it suitable for the following roles:

  • Internal Standard: For the quantification of other volatile and semi-volatile organic compounds. By adding a known amount of this compound to samples and calibration standards, variations in sample injection volume, and instrument response can be corrected, leading to more accurate and precise results.

  • Surrogate Standard: In environmental analysis, it can be added to samples before preparation and analysis to monitor the efficiency of the entire analytical process, including extraction and cleanup steps.

  • Reference Marker: In the analysis of complex hydrocarbon mixtures, such as petroleum products, it can serve as a retention time marker to aid in the identification of other components.

Experimental Protocols

Use as an Internal Standard in the Analysis of Volatile Organic Compounds (VOCs) in Water by GC-MS

This protocol is adapted from standard environmental testing methods, such as those developed by the U.S. Environmental Protection Agency (EPA).

Objective: To quantify the concentration of target VOCs in a water sample using this compound as an internal standard.

Materials:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Purge and Trap System

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

  • This compound (analytical standard grade)

  • Methanol (B129727) (purge and trap grade)

  • Target VOC standards

  • Reagent water (VOC-free)

  • Sample vials (40 mL, with PTFE-lined septa)

Procedure:

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh approximately 25 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol. This will be the primary stock solution.

    • Prepare a secondary stock solution by diluting the primary stock solution with methanol to a concentration of 25 µg/mL.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by spiking known amounts of the target VOC standards into reagent water in 40 mL vials.

    • To each calibration standard, add a constant amount of the this compound secondary stock solution to achieve a final concentration of, for example, 10 µg/L.

  • Sample Preparation:

    • Collect water samples in 40 mL vials.

    • Just before analysis, spike each sample with the same constant amount of the this compound secondary stock solution as used for the calibration standards.

  • GC-MS Analysis:

    • Set up the purge and trap system and GC-MS according to the manufacturer's instructions and the parameters outlined in the table below.

    • Analyze the calibration standards to generate a calibration curve.

    • Analyze the prepared samples.

GC-MS Parameters:

ParameterSetting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Injector Temperature 250 °C
Oven Program 35 °C for 5 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 35-350 amu
Ionization Mode Electron Ionization (EI) at 70 eV

Data Analysis:

  • Calculate the relative response factor (RRF) for each target analyte using the following formula: RRF = (Aₓ * Cᵢₛ) / (Aᵢₛ * Cₓ) Where:

    • Aₓ = Peak area of the analyte

    • Cᵢₛ = Concentration of the internal standard

    • Aᵢₛ = Peak area of the internal standard

    • Cₓ = Concentration of the analyte

  • Determine the concentration of each analyte in the samples using the calculated average RRF from the calibration standards.

Experimental Workflow for VOC Analysis:

VOC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_sol Prepare Internal Standard Stock Solution cal_std Prepare Calibration Standards stock_sol->cal_std sample_prep Prepare Water Samples stock_sol->sample_prep gcms_analysis GC-MS Analysis cal_std->gcms_analysis sample_prep->gcms_analysis data_analysis Calculate Relative Response Factors gcms_analysis->data_analysis quantification Quantify Target VOCs data_analysis->quantification

Workflow for VOC analysis using an internal standard.
Use as a Reference Marker in Petroleum Product Analysis by GC

Objective: To use this compound as a retention time marker for the qualitative analysis of aromatic hydrocarbons in a light petroleum distillate.

Materials:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • GC Column: 50 m x 0.20 mm ID, 0.5 µm film thickness (e.g., PONA or similar)

  • This compound (analytical standard grade)

  • Petroleum distillate sample

  • n-alkane standards (for retention index calculation)

  • Hexane (GC grade)

Procedure:

  • Preparation of Reference Standard:

    • Prepare a solution of this compound in hexane at a concentration of approximately 100 µg/mL.

  • Sample Preparation:

    • Dilute the petroleum distillate sample in hexane (e.g., 1:100 v/v).

  • GC-FID Analysis:

    • Analyze the n-alkane standards to determine the retention times for calculating Kovats retention indices.

    • Analyze the this compound reference standard to determine its retention time.

    • Analyze the diluted petroleum distillate sample.

GC-FID Parameters:

ParameterSetting
GC Column PONA, 50 m x 0.20 mm ID, 0.5 µm film
Injector Temperature 275 °C
Oven Program 40 °C for 10 min, ramp to 280 °C at 5 °C/min, hold for 10 min
Carrier Gas Hydrogen, constant flow at 1.2 mL/min
Detector Temperature 300 °C

Data Analysis:

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to that of the standard.

  • Calculate the Kovats retention index (I) for this compound and other peaks of interest using the retention times of the n-alkanes. I = 100 * [n + (log(t'x) - log(t'n)) / (log(t'n+1) - log(t'n))] Where:

    • t'x = adjusted retention time of the compound

    • t'n and t'n+1 = adjusted retention times of the n-alkanes eluting before and after the compound

    • n = carbon number of the earlier eluting n-alkane

  • Use the known retention index of this compound to confirm its identity and to aid in the identification of other aromatic compounds in the sample by comparing their retention indices to literature values.

Logical Relationship for Compound Identification:

Compound_Identification cluster_input Input Data cluster_processing Processing cluster_output Output rt_standard Retention Time of This compound Standard compare_rt Compare Retention Times rt_standard->compare_rt rt_sample Retention Times of Sample Components rt_sample->compare_rt calc_ri Calculate Kovats Retention Indices rt_sample->calc_ri rt_alkanes Retention Times of n-Alkanes rt_alkanes->calc_ri confirm_id Confirm Identity of Reference Compound in Sample compare_rt->confirm_id identify_unknowns Identify Unknown Aromatics calc_ri->identify_unknowns confirm_id->identify_unknowns Provides confidence

Logical workflow for compound identification.

Quantitative Data

The following table summarizes the known gas chromatographic retention data for this compound on different stationary phases, which is crucial for its application as a reference compound.

Stationary PhaseColumn Length (m)Temperature (°C)Kovats Retention Index (I)Reference
OV-101501001158Matisová, et al., 1989
SE-3015701149.5Tóth, 1983
Polymethylsiloxane--1150Cornwell and Cordano, 2003
SE-30--1150Xiuhua, et al., 1996
SE-30--1153Xiuhua, et al., 1996

Conclusion

This compound is a valuable reference compound for researchers and scientists in analytical chemistry. Its well-characterized chromatographic behavior allows for its effective use as an internal standard for accurate quantification and as a reference marker for the identification of related compounds in complex matrices such as environmental and petroleum samples. The protocols provided herein offer a starting point for the implementation of this compound in routine analytical workflows.

References

Applications of Polymethylated Alkylbenzenes in Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polymethylated alkylbenzenes, a class of aromatic hydrocarbons characterized by a benzene (B151609) ring substituted with multiple methyl and longer alkyl groups, are versatile building blocks and key components in the synthesis of advanced materials. Their unique structural and electronic properties impart desirable characteristics such as high thermal stability, excellent dielectric properties, and scintillation capabilities to the resulting materials. This document provides detailed application notes and experimental protocols for the use of polymethylated alkylbenzenes in the development of high-performance polymers, scintillators for radiation detection, and functional metal-organic frameworks.

High-Performance Polymers: Polyimides from Durene

Polymethylated alkylbenzenes, particularly durene (1,2,4,5-tetramethylbenzene), are critical precursors for the synthesis of pyromellitic dianhydride (PMDA), a monomer essential for the production of high-performance polyimides. These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in the aerospace, electronics, and automotive industries.

Application Note:

Polyimides derived from PMDA exhibit superior performance characteristics. For instance, the polyimide synthesized from PMDA and 4,4'-oxydianiline (B41483) (ODA) is well-known for its high glass transition temperature and excellent balance of mechanical and electrical properties. The rigidity of the pyromellitic imide unit contributes to the polymer's high modulus and thermal stability.

Experimental Protocol: Two-Step Synthesis of PMDA-ODA Polyimide

This protocol describes the synthesis of a polyimide from pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (ODA).

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a nitrogen-purged three-necked flask equipped with a mechanical stirrer, add 4,4'-oxydianiline (ODA) and a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). The concentration of the final polymer is typically 15-20 wt%.

  • Stir the mixture at room temperature until the ODA is completely dissolved.

  • Gradually add an equimolar amount of pyromellitic dianhydride (PMDA) powder to the solution in small portions to control the exothermic reaction.

  • Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.[1]

Step 2: Thermal Imidization

  • Cast the viscous PAA solution onto a glass substrate to form a thin film of uniform thickness.

  • Place the cast film in a vacuum oven or a furnace with a controlled atmosphere.

  • Heat the film according to a staged temperature program to effect the cyclodehydration of the poly(amic acid) to the polyimide. A typical heating schedule is:

    • 80°C for 1 hour

    • 150°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour[2]

  • After the final heating step, allow the oven to cool down slowly to room temperature to obtain the final polyimide film.

Diagram of the Two-Step Polyimide Synthesis Process:

Polyimide_Synthesis cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Thermal Imidization PMDA Pyromellitic Dianhydride (PMDA) PAA Poly(amic acid) Solution PMDA->PAA ODA 4,4'-Oxydianiline (ODA) ODA->PAA Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->PAA Casting Film Casting PAA->Casting Heating Programmed Heating (up to 300°C) Casting->Heating Polyimide Polyimide Film Heating->Polyimide

Caption: Workflow for the two-step synthesis of polyimide from PMDA and ODA.

Quantitative Data: Properties of PMDA-Based Polyimides

The properties of polyimides can be tailored by selecting different diamine monomers to react with PMDA. The following table summarizes the thermal and mechanical properties of polyimides derived from PMDA and various diamines.

DiamineGlass Transition Temp. (Tg), °CTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
4,4'-Oxydianiline (ODA)302[3]114.19[3]3.42[3]2.82[3]
2,6-Diaminoanthraquinone>550[4]---
1,5-Diaminoanthraquinone>500[4]---

Note: "-" indicates data not available in the cited sources.

High-Performance Fluids and Lubricants

Polymethylated and other alkylbenzenes are utilized as high-performance synthetic lubricants and base fluids.[5] Heavy alkyl benzenes (HAB) are byproducts of linear alkyl benzene (LAB) production and find applications in formulating engine oils and hydraulic fluids.[6] These fluids offer excellent thermal and oxidative stability.

Application Note:

Alkylbenzenes are effective as lubricants in demanding applications such as refrigeration compressors and high-temperature industrial processes. Their aromatic nature provides good solvency for additives and resistance to sludge formation.

A detailed experimental protocol for a specific lubricant formulation is not provided as these are typically proprietary industrial formulations.

Scintillators for Radiation Detection

Polymethylated alkylbenzenes, such as phenyl-o-xylylethane (PXE), serve as excellent solvents in liquid scintillators.[7][8] These scintillators are crucial for the detection of low-energy neutrinos and other forms of ionizing radiation in fundamental physics research.

Application Note:

Liquid scintillators based on PXE offer a high flash point and a density close to that of water, making them a safer and practical option for large-volume detectors.[7][8] The scintillator's performance is enhanced by the addition of primary and secondary fluors that shift the scintillation light to a wavelength detectable by photomultiplier tubes.

Experimental Protocol: Preparation of a PXE-Based Liquid Scintillator
  • Start with a high-purity grade of phenyl-o-xylylethane (PXE) as the solvent.

  • Dissolve the primary fluor, p-terphenyl (B122091) (p-Tp), in the PXE at a concentration of 2 g/L.

  • Add the secondary fluor (wavelength shifter), 1,4-bis(2-methylstyryl)benzene (B77584) (bis-MSB), to the solution at a concentration of 20 mg/L.

  • Gently agitate the mixture until all solutes are completely dissolved.

  • For ultra-low background experiments, the scintillator solution can be further purified by passing it through a column of activated alumina (B75360) or silica (B1680970) gel to remove radioactive impurities.[7][9]

Diagram of Liquid Scintillator Preparation:

Scintillator_Prep Solvent Phenyl-o-xylylethane (PXE) Solvent Mixing Dissolution and Mixing Solvent->Mixing Fluor1 p-Terphenyl (p-Tp) (Primary Fluor) Fluor1->Mixing Fluor2 bis-MSB (Secondary Fluor) Fluor2->Mixing Purification Optional Purification (Alumina/Silica Gel Column) Mixing->Purification Scintillator Liquid Scintillator Cocktail Mixing->Scintillator Purification->Scintillator MOF_Synthesis Ligand Polymethylated Alkylbenzene -derived Ligand (e.g., H3TMTA) Mixing Dissolution Ligand->Mixing Metal Metal Salt (e.g., Zn(NO3)2) Metal->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Hydrothermal Synthesis (Heating in Sealed Vessel) Mixing->Heating MOF Metal-Organic Framework (MOF) Crystals Heating->MOF

References

Application Notes and Protocols: 1,2-Dimethyl-4-propylbenzene in Fuel Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1,2-Dimethyl-4-propylbenzene as a component in fuel studies. Due to a lack of direct experimental combustion data for this compound in the public domain, this document leverages data and protocols from closely related alkylated aromatics, such as n-propylbenzene and trimethylbenzenes. These compounds are frequently used in surrogate fuel formulations to represent the aromatic content of conventional fuels like jet fuel and diesel.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of a compound is crucial for its application in fuel studies. Below is a summary of the key properties of this compound.

PropertyValueUnitReference
CAS Number3982-66-9-[1][2][3]
Molecular FormulaC₁₁H₁₆-[2][3]
Molecular Weight148.2447 g/mol [2][3]
Boiling Point475 - 482K[2]
Density0.865g/cm³
Flash Point76.1°C
Application as a Surrogate Fuel Component

Surrogate fuels are mixtures of a few well-characterized hydrocarbon compounds that are designed to emulate the combustion behavior of real, complex fuels. Alkylated aromatics are a critical component of these surrogates as they significantly influence combustion properties such as ignition delay, flame speed, and soot formation. Given its molecular structure, this compound is a relevant candidate for inclusion in surrogate mixtures for jet and diesel fuels.

The following diagram illustrates the typical workflow for developing and validating a surrogate fuel mixture that could include a component like this compound.

surrogate_fuel_workflow cluster_formulation Surrogate Formulation cluster_validation Experimental Validation cluster_modeling Kinetic Modeling TargetFuel Target Fuel (e.g., Jet-A) Analysis Chemical Analysis (GCxGC, HPLC) TargetFuel->Analysis Properties Property Measurement (DCN, H/C, etc.) Analysis->Properties ComponentSelection Component Selection (e.g., this compound) Properties->ComponentSelection Mixing Mixture Formulation ComponentSelection->Mixing Ignition Ignition Delay (Shock Tube, RCM) Mixing->Ignition FlameSpeed Laminar Flame Speed (Counterflow Burner) Mixing->FlameSpeed Soot Soot Formation (Laminar Diffusion Flame) Mixing->Soot Comparison Model vs. Experiment Ignition->Comparison FlameSpeed->Comparison Soot->Comparison ModelDev Mechanism Development Simulation CFD Simulation ModelDev->Simulation Simulation->Comparison

Surrogate Fuel Development Workflow

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the combustion properties of fuel components. These are based on methodologies reported for similar alkylated aromatics and would be directly applicable to studies involving this compound.

Protocol 1: Ignition Delay Time Measurement

Objective: To determine the autoignition delay time of a fuel-air mixture under controlled high-temperature and high-pressure conditions.

Apparatus: High-pressure shock tube.

Methodology:

  • Mixture Preparation:

    • Prepare a gaseous mixture of the fuel (e.g., this compound) and an oxidizer (typically synthetic air: 21% O₂, 79% N₂) in a stainless steel mixing tank.

    • The fuel mole fraction is typically low (e.g., 0.1% to 1.0%) to ensure complete vaporization and homogeneity.

    • Use partial pressures to achieve the desired equivalence ratio (Φ).

    • Allow the mixture to homogenize for at least 12 hours.

  • Shock Tube Operation:

    • Introduce the prepared mixture into the driven section of the shock tube to a specified initial pressure.

    • Pressurize the driver section with a high-pressure driver gas (e.g., helium or a helium/nitrogen mixture) until the diaphragm separating the two sections ruptures.

    • The resulting shock wave travels through the driven section, compressing and heating the test gas.

    • The shock wave reflects off the endwall, further increasing the temperature and pressure of the test gas.

  • Data Acquisition:

    • Monitor the pressure in the driven section using piezoelectric pressure transducers located near the endwall.

    • Detect the onset of ignition by observing the sharp increase in pressure and/or the emission of light from excited radical species (e.g., OH* chemiluminescence at 307 nm) using a photodetector.

    • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the endwall and the onset of ignition.

  • Data Analysis:

    • Calculate the temperature and pressure behind the reflected shock wave (T₅ and P₅) from the measured incident shock velocity using one-dimensional shock relations.

    • Repeat the experiment for a range of temperatures, pressures, and equivalence ratios to map the ignition behavior of the fuel.

ignition_delay_workflow Mixture Prepare Fuel/Air Mixture Fill Fill Shock Tube Driven Section Mixture->Fill Rupture Rupture Diaphragm Fill->Rupture Shock Incident & Reflected Shock Waves Rupture->Shock Data Record Pressure & Light Emission Shock->Data Calculate Calculate Ignition Delay Time Data->Calculate

Ignition Delay Measurement Workflow
Protocol 2: Laminar Flame Speed Measurement

Objective: To measure the propagation speed of a laminar flame through a premixed fuel-air mixture.

Apparatus: Counterflow twin-flame burner.

Methodology:

  • Mixture Preparation:

    • Prepare a continuous flow of a premixed fuel-air mixture using mass flow controllers to precisely control the flow rates of fuel vapor, air, and any diluent.

    • For liquid fuels like this compound, a vaporizer is required to introduce the fuel into the gas stream.

  • Burner Operation:

    • Introduce the premixed gas from two opposed nozzles, creating a stagnation plane where two flat, circular flames are stabilized.

    • The distance between the nozzles is adjustable.

  • Data Acquisition:

    • Use Particle Image Velocimetry (PIV) or Laser Doppler Anemometry (LDA) to measure the velocity profile of the unburned gas mixture approaching the flame front.

    • The minimum velocity in this profile corresponds to the laminar flame speed.

    • Alternatively, the flame speed can be determined by varying the nozzle exit velocity and extrapolating to zero stretch rate.

  • Data Analysis:

    • Correct the measured flame speed for stretch effects to obtain the unstretched laminar flame speed.

    • Repeat the measurements for a range of equivalence ratios to determine the maximum flame speed and the flame speed as a function of stoichiometry.

The following table summarizes laminar flame speed data for aromatics structurally similar to this compound.

CompoundMax. Flame Speed (cm/s)Equivalence Ratio (Φ) at Max. SpeedTemperature (K)Pressure (atm)
n-Propylbenzene~42~1.14001
1,2,4-Trimethylbenzene~40~1.14001
1,3,5-Trimethylbenzene~38~1.14001
Protocol 3: Soot Formation Tendency

Objective: To quantify the propensity of a fuel to form soot in a diffusion flame.

Apparatus: Laminar co-flow diffusion flame burner (wick-fed or vapor-fed).

Methodology:

  • Flame Generation:

    • Establish a stable laminar diffusion flame by flowing the fuel from a central tube and a co-flow of air from a surrounding annulus.

    • For liquid fuels, a wick can be used to draw the fuel to the flame, or a vaporizer can be employed.

  • Soot Measurement:

    • Use laser extinction to measure the line-of-sight attenuation of a laser beam passing through the flame.

    • The soot volume fraction can be calculated from the extinction data using the Rayleigh-Debye-Gans theory for fractal aggregates.

    • Laser-Induced Incandescence (LII) can also be used to obtain two-dimensional maps of the soot volume fraction.

  • Data Analysis:

    • Integrate the soot volume fraction over the flame volume to obtain the total soot yield.

    • Compare the sooting tendencies of different fuels under the same conditions.

The following diagram outlines the key steps in the formation of soot from an aromatic fuel component.

soot_formation_pathway Fuel Aromatic Fuel (e.g., this compound) PAH Polycyclic Aromatic Hydrocarbons (PAH) Fuel->PAH Pyrolysis Inception Particle Inception PAH->Inception Nucleation Growth Surface Growth & Coagulation Inception->Growth Soot Soot Particles Growth->Soot

Soot Formation Pathway from Aromatic Fuels

References

Protocol for Safe Handling and Storing of 1,2-Dimethyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 1,2-Dimethyl-4-propylbenzene (CAS No. 3982-66-9), also known as 4-propyl-o-xylene. The information is compiled from safety data sheets of structurally related compounds and general best practices for handling flammable aromatic hydrocarbons.

Introduction

General Precautions
  • Read and understand this entire protocol before handling the chemical.

  • Always work in a well-ventilated area, preferably within a chemical fume hood.

  • Eliminate all potential ignition sources from the work area.

  • Wear appropriate Personal Protective Equipment (PPE) at all times.

  • Know the location and proper use of all safety equipment, including fire extinguishers, safety showers, and eyewash stations.

Quantitative Data

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueReference(s)
CAS Number 3982-66-9[1][2]
Molecular Formula C₁₁H₁₆[1][2]
Molecular Weight 148.24 g/mol [1][2]
Appearance Colorless liquid (presumed)
Boiling Point 209 °C[3]
Density 0.872 g/mL[3]
Flash Point 86 °F (30 °C) (estimated from propylbenzene)[4]
Solubility Insoluble in water[4]

Health and Safety Hazards

Based on related compounds, this compound is expected to present the following hazards:

  • Flammability: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5]

  • Inhalation: May cause respiratory tract irritation.[6] Vapors may cause dizziness or drowsiness.[6]

  • Skin Contact: Causes skin irritation.[6] Prolonged or repeated contact may lead to dermatitis.

  • Eye Contact: Causes serious eye irritation.[6]

  • Ingestion: May be harmful if swallowed. Aspiration hazard - may be fatal if swallowed and enters airways.[6]

Personal Protective Equipment (PPE)

The following PPE must be worn when handling this compound:

  • Eye Protection: Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn if there is a splash hazard.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[7] Inspect gloves for integrity before each use.

  • Body Protection: A flame-retardant lab coat.[5] Ensure shoes completely cover the feet.

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.

Experimental Protocols

General Handling and Dispensing
  • Preparation:

    • Ensure the work area is clean and free of clutter.

    • Confirm that a compatible fire extinguisher (dry chemical, CO₂, or foam) is accessible.[8]

    • Post warning signs indicating the use of a flammable liquid.

  • Procedure:

    • Perform all manipulations of this compound inside a certified chemical fume hood.

    • Ground and bond containers when transferring the liquid to prevent static discharge.[5]

    • Use only non-sparking tools.[5]

    • Dispense the smallest quantity necessary for the experiment.

    • Keep the container tightly closed when not in use.[8]

Spill Response Protocol
  • Immediate Actions:

    • Alert all personnel in the immediate area.

    • If the spill is large or you are unsure how to handle it, evacuate the area and call for emergency response.

    • Eliminate all ignition sources.[9]

  • Containment and Cleanup (for small, manageable spills):

    • Wear the appropriate PPE.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully scoop the absorbent material into a sealable, labeled hazardous waste container.

    • Clean the spill area with soap and water.

    • Dispose of all contaminated materials as hazardous waste.

Storage Protocol

  • Store this compound in a tightly sealed, properly labeled container.[5][8]

  • Keep in a cool, dry, and well-ventilated area designated for flammable liquids.[5][8]

  • Store away from heat, sparks, open flames, and other ignition sources.[5]

  • Ensure the storage area is separate from incompatible materials, such as strong oxidizing agents.

Visual Workflow for Safe Handling

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety prep_ignition Remove Ignition Sources prep_safety->prep_ignition handle_transfer Transfer Chemical in Hood prep_ignition->handle_transfer handle_use Use in Experiment handle_transfer->handle_use handle_close Keep Container Closed handle_use->handle_close spill Spill Occurs? handle_close->spill cleanup_waste Dispose of Waste cleanup_store Store in Flammables Cabinet cleanup_waste->cleanup_store cleanup_wash Wash Hands cleanup_store->cleanup_wash end_proc End cleanup_wash->end_proc start Start start->prep_ignition spill->cleanup_waste No spill_protocol Follow Spill Protocol spill->spill_protocol Yes spill_protocol->cleanup_waste

Caption: Logical workflow for the safe handling of this compound.

References

Application Notes and Protocols: Nitration of 1,2-Dimethyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the nitration of 1,2-dimethyl-4-propylbenzene, a reaction of significance in the synthesis of various organic intermediates. The protocol is based on established methods for the nitration of alkylbenzenes and is intended for use by qualified personnel in a controlled laboratory setting.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. For this compound, the introduction of a nitro group (–NO₂) is directed by the existing alkyl substituents. The two methyl groups and the propyl group are activating and ortho-, para-directing.[1][2] This results in the substitution of a hydrogen atom on the benzene (B151609) ring with a nitro group, primarily at positions ortho or para to the activating groups. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the reactive nitronium ion (NO₂⁺).[3][4] Careful control of the reaction temperature is crucial to prevent over-nitration and the formation of byproducts.[1][4]

Data Presentation

ParameterValue/Condition
Reactant This compound
Nitrating Agent Mixture of concentrated nitric acid and concentrated sulfuric acid
Mole Ratio (Substrate:HNO₃:H₂SO₄) 1 : 1.2 : 2 (Typical)
Reaction Temperature 0 - 10°C
Reaction Time 30 - 60 minutes
Work-up Procedure Quenching on ice, extraction, neutralization, drying
Purification Method Column chromatography or fractional distillation
Expected Products Mixture of isomeric mononitrated products

Experimental Protocol

Materials:

  • This compound

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (B109758) (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Ice

  • Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, separatory funnel)

  • Magnetic stirrer and stir bar

  • Thermometer

Procedure:

  • Preparation of the Nitrating Mixture: In a flask immersed in an ice-water bath, slowly add a calculated amount of concentrated sulfuric acid. While maintaining the low temperature and with continuous stirring, cautiously add the required amount of concentrated nitric acid dropwise. Allow the mixture to cool to 0-5°C.

  • Reaction Setup: Place the this compound in a separate round-bottom flask equipped with a magnetic stir bar and a thermometer. Cool the flask in an ice bath to 0°C.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred this compound. The rate of addition should be controlled to maintain the reaction temperature between 0°C and 10°C.[1] The reaction is highly exothermic, and careful temperature management is essential to prevent dinitration and other side reactions.[5]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This will quench the reaction and dilute the acids.

    • Transfer the mixture to a separatory funnel.

    • Extract the product into an organic solvent such as dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash successively with cold water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. A final wash with brine (saturated NaCl solution) can aid in breaking up any emulsions.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product will likely be a mixture of ortho- and para-nitro isomers. Due to their similar physical properties, purification can be challenging.[5]

    • Column Chromatography: This is an effective method for separating the isomers. A silica (B1680970) gel column with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, can be employed.[5]

    • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be used for purification.[5]

Visualizations

Signaling Pathway of Electrophilic Aromatic Nitration

NitrationMechanism Mechanism of Electrophilic Aromatic Nitration cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Resonance Stabilization cluster_2 Deprotonation and Product Formation HNO3 Nitric Acid (HNO₃) NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ H2O Water (H₂O) HNO3->H2O H2SO4 Sulfuric Acid (H₂SO₄) HSO4- Bisulfate Ion (HSO₄⁻) H2SO4->HSO4- AromaticRing This compound SigmaComplex Arenium Ion Intermediate (Sigma Complex) AromaticRing->SigmaComplex + NO₂⁺ Resonance Resonance Structures SigmaComplex->Resonance Product Nitrated Product SigmaComplex->Product - H⁺ H+ Proton (H⁺) H+->H2SO4 + HSO₄⁻ (catalyst regeneration)

Caption: Mechanism of the electrophilic aromatic nitration of this compound.

Experimental Workflow

NitrationWorkflow Experimental Workflow for Nitration prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) nitration Slowly Add Nitrating Mixture (0-10°C) prep_nitrating_mix->nitration cool_reactant Cool this compound (0°C) cool_reactant->nitration stir Stir for 30-60 min nitration->stir quench Pour onto Ice stir->quench extract Extract with Dichloromethane quench->extract wash Wash with H₂O and NaHCO₃ soln. extract->wash dry Dry with Anhydrous MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Column Chromatography or Fractional Distillation evaporate->purify product Final Product purify->product

Caption: Step-by-step workflow for the nitration of this compound.

References

Application Notes and Protocols: Oxidation Reactions of 1,2-Dimethyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethyl-4-propylbenzene is a polysubstituted aromatic hydrocarbon. The alkyl side chains on the benzene (B151609) ring are susceptible to oxidation, particularly at the benzylic positions. This process can be harnessed to synthesize a variety of valuable carboxylic acid derivatives. These products, particularly substituted benzoic acids, are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of pharmacologically active molecules.[1][2][3][4] This document provides detailed application notes and experimental protocols for the oxidation of this compound.

Predicted Oxidation Reactions

The oxidation of alkylbenzenes is a well-established transformation in organic synthesis. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), readily oxidize alkyl chains attached to a benzene ring, provided the benzylic carbon (the carbon atom directly attached to the ring) bears at least one hydrogen atom.[5][6][7][8][9] In the case of this compound, all three alkyl substituents—the two methyl groups and the propyl group—possess benzylic hydrogens and are therefore susceptible to oxidation.

Under harsh oxidative conditions with an excess of a strong oxidizing agent like KMnO₄, it is anticipated that all three alkyl groups will be fully oxidized to carboxylic acid functionalities. This would result in the formation of 1,2,4-benzenetricarboxylic acid (trimellitic acid).

Applications in Drug Development

Substituted benzoic acids are a cornerstone in the development of new therapeutic agents.[1][2][3] Their derivatives have been shown to exhibit a wide range of biological activities, making them attractive scaffolds for drug design.

  • Anti-inflammatory and Analgesic Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on a substituted benzoic acid core. These compounds often function by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[1]

  • Anticancer Therapeutics: Benzoic acid derivatives have been investigated for their potential as anticancer agents.[3] For example, certain substituted benzoic acids have been identified as inhibitors of protein phosphatases like Slingshot, which are involved in cell migration and could be targets for cancer therapy.[10]

  • Antimicrobial Agents: The acidic nature and ability to disrupt cellular processes make benzoic acid and its derivatives effective antimicrobial agents and food preservatives.[4]

The oxidation products of this compound, being polysubstituted benzoic acids, represent novel scaffolds that could be further functionalized to explore new chemical space in the search for potent and selective drug candidates.

Experimental Protocols

The following is a generalized protocol for the oxidation of this compound to the corresponding polycarboxylic acid using potassium permanganate. This protocol is adapted from established procedures for the oxidation of alkylbenzenes.[5][8]

Protocol 1: Exhaustive Oxidation to 1,2,4-Benzenetricarboxylic Acid

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) solution (10% w/v)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • pH indicator paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq), sodium carbonate (0.5 eq per alkyl group to be oxidized), and deionized water.

  • To this mixture, slowly add potassium permanganate (approximately 3-4 eq per alkyl group). The addition may be exothermic.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂).

  • Continue refluxing for 4-6 hours or until the purple color has completely disappeared.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add a 10% sodium bisulfite solution dropwise to quench any unreacted potassium permanganate until the brown precipitate of MnO₂ dissolves and the solution becomes colorless or pale yellow.

  • Filter the mixture through a Buchner funnel to remove any remaining manganese dioxide.

  • Transfer the filtrate to a beaker and cool it in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the solution to a pH of approximately 2.

  • A white precipitate of the carboxylic acid product should form.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

Data Presentation

While specific quantitative data for the oxidation of this compound is not extensively reported, the following table summarizes typical yields for the oxidation of analogous alkylbenzenes to provide an expected range.

Starting MaterialOxidizing AgentProductYield (%)Reference
TolueneKMnO₄Benzoic Acid~60-80%[5]
p-XyleneAir, Co(III) catalystTerephthalic AcidHigh (Industrial)[11]
1-Methoxy-4-propylbenzeneDirecting group promoted1-(4-Methoxyphenyl)propan-1-one49%[12]

Visualizations

Reaction Pathway: Oxidation of this compound

Oxidation_Pathway cluster_start Starting Material cluster_intermediate Intermediate (Hypothetical) cluster_product Major Product This compound This compound Benzylic Radical Benzylic Radical This compound->Benzylic Radical KMnO4, Heat 1,2,4-Benzenetricarboxylic Acid 1,2,4-Benzenetricarboxylic Acid Benzylic Radical->1,2,4-Benzenetricarboxylic Acid Further Oxidation Experimental_Workflow Start Start Combine Reactants Combine Reactants Start->Combine Reactants Add KMnO4 Add KMnO4 Combine Reactants->Add KMnO4 Reflux Reflux Add KMnO4->Reflux Cool and Quench Cool and Quench Reflux->Cool and Quench Filter Filter Cool and Quench->Filter Acidify Filtrate Acidify Filtrate Filter->Acidify Filtrate Isolate Product Isolate Product Acidify Filtrate->Isolate Product End End Isolate Product->End Signaling_Pathway Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK Binds Signaling Cascade Signaling Cascade RTK->Signaling Cascade Activates Cellular Response Cellular Response Signaling Cascade->Cellular Response Leads to Inhibitor Substituted Benzoic Acid Inhibitor->RTK Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Dimethyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Dimethyl-4-propylbenzene. Our aim is to help you improve your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory synthesis method is the Friedel-Crafts alkylation of ortho-xylene (o-xylene) using a propylating agent such as 1-bromopropane (B46711) or 1-chloropropane (B146392) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Q2: Why is the yield of the desired n-propyl isomer often low?

A2: The primary reason for low yields of this compound is the rearrangement of the n-propyl carbocation intermediate to the more stable secondary isopropyl carbocation during the Friedel-Crafts alkylation reaction.[1] This leads to the formation of the undesired isomer, 1,2-Dimethyl-4-isopropylbenzene, as a significant byproduct.

Q3: What are the main side reactions to be aware of?

A3: Besides the isomerization to the isopropyl product, other potential side reactions include polyalkylation, where more than one propyl group is added to the o-xylene (B151617) ring, and rearrangement of the methyl groups on the aromatic ring at higher temperatures.[1]

Q4: Can I use n-propanol as the alkylating agent?

A4: Yes, n-propanol can be used as a propylating agent in the presence of a strong Brønsted acid catalyst like sulfuric acid (H₂SO₄). However, this method is also susceptible to carbocation rearrangement, leading to the formation of the isopropyl isomer.

Q5: Are there alternative synthesis routes that avoid the rearrangement problem?

A5: Yes, a reliable alternative is to perform a Friedel-Crafts acylation of o-xylene with propanoyl chloride and a Lewis acid catalyst. This reaction forms an acylium ion that does not rearrange. The resulting ketone, 1-(3,4-dimethylphenyl)propan-1-one, can then be reduced to the desired this compound using methods like the Clemmensen or Wolff-Kishner reduction.[2][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low overall yield of alkylated products.
  • Question: My reaction has a low conversion of o-xylene, resulting in a poor overall yield. What could be the cause?

  • Answer:

    • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure that your glassware is thoroughly dried and that the catalyst has been handled under anhydrous conditions to prevent deactivation.[4]

    • Insufficient Catalyst: Ensure you are using a sufficient molar equivalent of the catalyst. For Friedel-Crafts alkylations, a stoichiometric amount of the catalyst may be required.

    • Low Reaction Temperature: While lower temperatures can favor the n-propyl isomer, they can also decrease the overall reaction rate. You may need to optimize the temperature to balance selectivity and conversion.

    • Short Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Issue 2: High proportion of the isopropyl isomer in the product mixture.
  • Question: My product is predominantly the undesired 1,2-Dimethyl-4-isopropylbenzene. How can I increase the selectivity for the n-propyl isomer?

  • Answer:

    • Reaction Temperature: Higher reaction temperatures promote carbocation rearrangement. Running the reaction at lower temperatures (e.g., 0 °C or below) can significantly favor the formation of the n-propyl product.[1] For instance, the alkylation of p-xylene (B151628) with n-propyl chloride at low temperatures yielded 73% of the n-propyl product and only 27% of the isopropyl isomer.[1]

    • Choice of Catalyst: While strong Lewis acids like AlCl₃ are effective, they can also promote rearrangement. Experimenting with milder Lewis acids or solid acid catalysts might improve selectivity.

    • Alternative Synthesis Route: To completely avoid rearrangement, consider the Friedel-Crafts acylation followed by a reduction strategy as mentioned in the FAQs.

Issue 3: Presence of polyalkylated byproducts.
  • Question: I am observing significant amounts of di- and tri-propylated products in my reaction mixture. How can I minimize polyalkylation?

  • Answer:

    • Molar Ratio of Reactants: The mono-alkylated product is more reactive than the starting o-xylene. To minimize polyalkylation, use a large excess of o-xylene relative to the propylating agent.[5] This ensures that the electrophile is more likely to react with the starting material rather than the product.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis issue Identify Primary Issue start->issue low_yield Low Overall Yield? issue->low_yield Conversion high_isopropyl High Isopropyl Isomer? issue->high_isopropyl Selectivity polyalkylation Polyalkylation? issue->polyalkylation Purity check_catalyst Check Catalyst Activity (Moisture sensitive) low_yield->check_catalyst lower_temp Lower Reaction Temperature high_isopropyl->lower_temp excess_xylene Use Excess o-Xylene polyalkylation->excess_xylene optimize_temp_time Optimize Temperature & Time check_catalyst->optimize_temp_time end_good High Yield of Desired Product optimize_temp_time->end_good change_catalyst Consider Milder Catalyst lower_temp->change_catalyst acylation_route Use Acylation-Reduction Route change_catalyst->acylation_route acylation_route->end_good excess_xylene->end_good end_bad Problem Persists? Consult Further end_good->end_bad

Caption: Troubleshooting workflow for this compound synthesis.

Data Presentation: Isomer Distribution

The following table summarizes the effect of temperature on the product distribution in the Friedel-Crafts alkylation of a xylene isomer. While this data is for p-xylene, it provides a valuable indication of the expected trend for o-xylene.

Aromatic SubstrateAlkylating AgentCatalystTemperaturen-Propyl Isomer (%)Isopropyl Isomer (%)Reference
p-Xylenen-Propyl chlorideAlCl₃Low Temperature7327[1]

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of o-Xylene with 1-Bromopropane

This protocol is adapted from a standard procedure for the alkylation of xylene isomers.

Materials:

  • o-Xylene (anhydrous)

  • 1-Bromopropane

  • Aluminum chloride (AlCl₃, anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with drying tubes.

  • In the flask, combine o-xylene (in excess, e.g., 5 molar equivalents) and anhydrous aluminum chloride (1.1 molar equivalents relative to 1-bromopropane).

  • Cool the stirred mixture in an ice bath to 0 °C.

  • Add 1-bromopropane (1 molar equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the excess o-xylene and diethyl ether by distillation.

  • Purify the product mixture by fractional distillation or column chromatography.

  • Analyze the product ratio using Gas Chromatography-Mass Spectrometry (GC-MS).

Reaction Pathway and Side Reactions

ReactionPathway o_xylene o-Xylene desired_product This compound (Desired Product) o_xylene->desired_product + n-Propyl Carbocation isomer_byproduct 1,2-Dimethyl-4-isopropylbenzene (Isomer Byproduct) o_xylene->isomer_byproduct + Isopropyl Carbocation n_propyl_bromide 1-Bromopropane n_propyl_carbocation n-Propyl Carbocation (Primary) n_propyl_bromide->n_propyl_carbocation + AlCl₃ catalyst AlCl₃ isopropyl_carbocation Isopropyl Carbocation (Secondary - More Stable) n_propyl_carbocation->isopropyl_carbocation Hydride Shift (Rearrangement) poly_byproduct Polyalkylated Products desired_product->poly_byproduct + Propyl Carbocation

Caption: Reaction pathway for the Friedel-Crafts alkylation of o-xylene.

Greener Alternatives

To address the environmental and safety concerns associated with traditional Lewis acids like AlCl₃, researchers are exploring more environmentally friendly catalysts. One promising alternative is the use of graphite (B72142) as a catalyst for Friedel-Crafts alkylation. This approach eliminates the need for a strong Lewis acid and the subsequent aqueous workup, reducing hazardous waste generation.[4] While potentially requiring different reaction conditions, this method presents a more sustainable route for the synthesis of alkylated aromatic compounds.

References

Technical Support Center: Purification of 1,2-Dimethyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,2-Dimethyl-4-propylbenzene, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Friedel-Crafts alkylation?

A1: The most common impurities are typically other isomers of dimethyl-propylbenzene, such as 1,3-dimethyl-5-propylbenzene (B13856506) and 1,4-dimethyl-2-propylbenzene. Unreacted starting materials like o-xylene (B151617) and propyl halides, as well as polyalkylated byproducts, may also be present. The formation of a rearranged isopropyl isomer (2-isopropyl-1,4-dimethylbenzene) can also occur.[1][2][3][4]

Q2: Which purification technique is most suitable for obtaining high-purity this compound?

A2: The choice of purification technique depends on the required purity and the nature of the impurities.

  • Fractional distillation is effective for separating isomers with different boiling points and for removing starting materials.[5][6][7][8][9][10]

  • Preparative Gas Chromatography (GC) offers very high resolution and is ideal for separating closely boiling isomers to achieve high purity, although it is suitable for smaller sample quantities.

  • Preparative High-Performance Liquid Chromatography (HPLC) can also be used, particularly for removing non-volatile impurities or when alternative selectivity is needed.

Q3: What are the expected boiling points of this compound and its common isomers?

A3: The boiling points of dimethyl-propylbenzene isomers are often very close, making fractional distillation challenging. Approximate boiling points at atmospheric pressure are:

  • This compound: ~209 °C[11]

  • 1,4-Dimethyl-2-propylbenzene: ~207 °C (480 K)[12][13]

Q4: How can I assess the purity of my this compound sample?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for assessing the purity of volatile compounds like this compound. It allows for the separation and identification of isomers and other volatile impurities.[1][14]

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of isomers - Inefficient fractionating column (too few theoretical plates).- Distillation rate is too fast.- Poor insulation of the column.- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).- Reduce the heating rate to ensure a slow and steady distillation rate (approximately 1-2 drops per second).- Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.[6]
Bumping or uneven boiling - Lack of boiling chips or a stir bar.- Heating too rapidly.- Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.- Heat the flask gradually and evenly.
Product loss - Hold-up in the fractionating column.- Leaks in the distillation apparatus.- For small-scale distillations, be aware that a significant portion of the product can be lost on the column surface.- Ensure all glass joints are properly sealed with grease (if necessary for vacuum distillation) and that there are no cracks in the glassware.
No distillate collecting - Thermometer bulb is positioned incorrectly.- Insufficient heating.- The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.- Gradually increase the heating mantle temperature.
Preparative Chromatography (GC & HPLC)
Issue Possible Cause(s) Troubleshooting Steps
Poor peak resolution - Inappropriate stationary phase.- Incorrect mobile phase/carrier gas flow rate.- Column overloading.- For preparative GC, select a column with a stationary phase that provides good selectivity for aromatic isomers (e.g., a polar stationary phase).- For preparative HPLC, optimize the mobile phase composition (e.g., the ratio of organic solvent to water in reversed-phase).- Reduce the injection volume or the concentration of the sample.
Peak tailing - Active sites on the column.- Sample solvent incompatible with the mobile phase.- Use a column with end-capping to block active silanol (B1196071) groups.- Dissolve the sample in the mobile phase if possible.
No compound eluting - Compound is too strongly retained on the column.- Compound may have degraded on the column.- For preparative GC, increase the oven temperature.- For preparative HPLC, increase the strength of the mobile phase (e.g., increase the percentage of organic solvent).- Check the stability of the compound under the chromatographic conditions.
Clogged column/frit - Particulate matter in the sample.- Filter the sample through a syringe filter before injection.

Quantitative Data Summary

The following table provides a general comparison of the expected performance of different purification techniques for this compound. Actual results will vary depending on the specific experimental conditions and the composition of the crude mixture.

Technique Expected Purity Typical Yield Throughput Key Advantages Key Disadvantages
Fractional Distillation Moderate to High (>95%)High (>80%)HighCost-effective for large quantities.Can be difficult to separate closely boiling isomers.
Preparative GC Very High (>99%)Low to Moderate (50-80%)LowExcellent separation of volatile isomers.Limited sample capacity; requires specialized equipment.
Preparative HPLC High (>98%)Moderate (60-90%)ModerateVersatile; good for removing non-volatile impurities.Can be more expensive and generate more solvent waste.

Experimental Protocols

Fractional Distillation

Objective: To separate this compound from isomers and other impurities with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column, at least 30 cm)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer and stir bar

  • Glass wool or aluminum foil for insulation

Procedure:

  • Add the crude this compound and a few boiling chips or a stir bar to the round-bottom flask.

  • Set up the fractional distillation apparatus in a fume hood. Ensure all joints are secure.

  • Position the thermometer correctly in the distillation head.

  • Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.

  • Begin heating the flask gently.

  • Observe the condensation ring rising slowly up the column. Adjust the heating rate to maintain a slow and steady ascent.

  • Collect a forerun fraction, which will contain any lower-boiling impurities.

  • As the temperature approaches the boiling point of this compound (~209 °C), change the receiving flask.

  • Collect the fraction that distills over at a stable temperature corresponding to the boiling point of the desired product.

  • Stop the distillation before the flask runs dry.

  • Analyze the collected fractions by GC-MS to determine their purity.

Preparative Gas Chromatography (GC)

Objective: To obtain ultra-pure this compound by separating it from closely boiling isomers.

Materials:

  • Partially purified this compound

  • Preparative gas chromatograph with a fraction collector

  • Appropriate preparative GC column (e.g., a polar stationary phase like Carbowax or a phenyl-substituted polysiloxane)

  • High-purity carrier gas (e.g., Helium or Nitrogen)

  • Collection vials

Procedure:

  • Dissolve the partially purified sample in a small amount of a volatile solvent (e.g., hexane).

  • Develop an analytical GC method to determine the retention times of the target compound and impurities.

  • Scale up the method to the preparative GC system. The following are example starting conditions and may require optimization:

    • Injection Volume: 100-500 µL (depending on column capacity)

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a temperature below the boiling point of the lowest boiling component and ramp up to a temperature above the boiling point of the highest boiling component (e.g., start at 150 °C, hold for 2 minutes, then ramp at 5 °C/min to 220 °C).

    • Carrier Gas Flow Rate: Optimize for the best resolution and peak shape.

    • Detector: A non-destructive detector or a splitter to a flame ionization detector (FID) can be used.

  • Perform a trial injection to confirm the retention times on the preparative system.

  • Set the fraction collection window to correspond to the elution time of this compound.

  • Perform multiple injections to collect the desired amount of pure product.

  • Combine the collected fractions and confirm the purity by analytical GC-MS.

Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To purify this compound, particularly from non-volatile or more polar impurities.

Materials:

  • Crude or partially purified this compound

  • Preparative HPLC system with a fraction collector

  • Reversed-phase preparative HPLC column (e.g., C18 or Phenyl-Hexyl)

  • HPLC-grade solvents (e.g., acetonitrile (B52724) and water)

Procedure:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Develop an analytical HPLC method to determine the retention time of the target compound.

  • Scale up the method to the preparative HPLC system. The following are example starting conditions and may require optimization:

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. For nonpolar compounds like this compound, a high percentage of acetonitrile will be required (e.g., 80-95%).

    • Flow Rate: Adjust based on the column diameter (e.g., 10-50 mL/min for a 20-50 mm ID column).

    • Injection Volume: Dependent on the column size and sample concentration.

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

  • Perform a trial injection on the preparative system.

  • Set the fraction collection parameters to collect the peak corresponding to this compound.

  • Perform multiple injections as needed.

  • Combine the collected fractions, remove the solvent (e.g., by rotary evaporation), and confirm the purity by analytical GC-MS or HPLC.

Visualizations

experimental_workflow crude Crude this compound frac_dist Fractional Distillation crude->frac_dist Primary Purification prep_gc Preparative GC frac_dist->prep_gc For Higher Purity prep_hplc Preparative HPLC frac_dist->prep_hplc Alternative High Purity purity_analysis Purity Analysis (GC-MS) frac_dist->purity_analysis prep_gc->purity_analysis prep_hplc->purity_analysis pure_product High-Purity Product purity_analysis->pure_product Verification

Caption: General workflow for the purification of this compound.

fractional_distillation_troubleshooting start Poor Separation inefficient_column Inefficient Column? start->inefficient_column fast_rate Distillation Rate Too Fast? start->fast_rate poor_insulation Poor Insulation? start->poor_insulation solution1 Use Longer/More Efficient Column inefficient_column->solution1 solution2 Reduce Heating Rate fast_rate->solution2 solution3 Insulate Column poor_insulation->solution3

Caption: Troubleshooting logic for poor separation in fractional distillation.

References

Technical Support Center: Resolving Isomers of Dimethyl-propylbenzene by Capillary GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the separation of dimethyl-propylbenzene isomers using capillary gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in separating dimethyl-propylbenzene isomers?

A1: The selection of the stationary phase in your capillary column is the most crucial factor as it determines the selectivity of the separation. For non-polar to moderately polar analytes like dimethyl-propylbenzene isomers, a non-polar or intermediate-polarity stationary phase is typically the best starting point. The elution order on these columns generally follows the boiling points of the isomers.[1]

Q2: Which type of capillary column is recommended for the initial analysis of dimethyl-propylbenzene isomers?

A2: A non-polar column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5, Rtx-5), is a widely recommended starting point for separating alkylbenzene isomers.[1] If resolution is insufficient, an intermediate polarity column, like a 50% phenyl-substituted polysiloxane, can provide different selectivity.[1]

Q3: How do column dimensions impact the separation of these isomers?

A3:

  • Length: Longer columns provide higher resolution (more theoretical plates) but result in longer analysis times. A 30-meter column is a good starting point, but for very complex mixtures, a 60-meter column may be necessary.[1]

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.25 mm) offer higher efficiency and better resolution.[2]

  • Film Thickness: Thicker films are suitable for highly volatile compounds as they increase retention. For less volatile analytes like dimethyl-propylbenzene isomers, a thinner film is often preferred to reduce analysis time.

Q4: What are the optimal carrier gas and flow rates for this analysis?

A4: Helium is a safe and common choice for the carrier gas, providing good efficiency. Hydrogen can offer higher efficiency and faster analysis times. The optimal flow rate will depend on the column's internal diameter and the carrier gas being used. It is essential to operate at the optimal linear velocity to achieve maximum efficiency.[1]

Q5: How can I confirm co-elution of isomers?

A5: A shoulder on a peak is a strong indicator of co-elution. If you are using a mass spectrometer (MS) as a detector, you can examine the mass spectra across the peak. If the ion ratios change from the beginning to the end of the peak, it confirms that more than one compound is present.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of dimethyl-propylbenzene isomers.

Problem: Poor Resolution or Co-elution of Isomers

This is a frequent challenge in isomer analysis. The following workflow can help systematically troubleshoot and resolve this issue.

G cluster_0 Troubleshooting Poor Resolution start Start: Poor Resolution Observed verify_params 1. Verify GC Parameters (Oven Program, Flow Rate) start->verify_params optimize_temp 2. Optimize Temperature Program (Slower ramp rate, lower initial temp) verify_params->optimize_temp Parameters Correct check_column 3. Check Column Health (Perform maintenance, trim inlet) optimize_temp->check_column Resolution Still Poor end_ok End: Resolution Acceptable optimize_temp->end_ok Resolution Improved change_column 4. Change Column (Longer column or different stationary phase) check_column->change_column Resolution Still Poor check_column->end_ok Resolution Improved change_column->end_ok Resolution Improved

Caption: A systematic workflow for troubleshooting poor resolution of isomers.

Possible Causes & Solutions:

  • Suboptimal Temperature Program: A temperature ramp that is too fast can lead to co-elution.

    • Solution: Decrease the oven temperature ramp rate (e.g., from 10°C/min to 2-5°C/min) to improve separation.[4]

  • Incorrect Carrier Gas Flow Rate: The flow rate may be outside the optimal range for maximum efficiency.

    • Solution: Verify and adjust the carrier gas flow rate to the optimum linear velocity for your column dimensions and carrier gas.

  • Column Contamination: Accumulation of non-volatile residues at the column inlet can cause peak distortion and poor resolution.

    • Solution: Trim 15-30 cm from the front of the column. If the problem persists, the column may need to be replaced.[1]

  • Inappropriate Stationary Phase: The column's stationary phase may not have the right selectivity for the isomers.

    • Solution: If a non-polar column does not provide adequate separation, try an intermediate polarity column.

Problem: Shifting Retention Times

Symptom: The retention times of all peaks drift to shorter or longer times between runs.

Possible Causes & Solutions:

  • Leaks in the System: Small leaks in the carrier gas flow path are a common cause of retention time shifts.

    • Solution: Use an electronic leak detector to check all fittings, the septum, and the column connections.

  • Fluctuations in Carrier Gas Flow: Issues with the gas supply or electronic pressure control (EPC) can cause unstable flow rates.

    • Solution: Ensure the gas cylinder has adequate pressure and that the EPC is functioning correctly.

  • Column Aging: Over time, the stationary phase can degrade, leading to changes in retention characteristics.

    • Solution: If the column is old and has been used extensively, it may need to be replaced.

Problem: Ghost Peaks

Symptom: Peaks appear in the chromatogram that are not present in the sample, often seen in blank runs.

Possible Causes & Solutions:

  • Injector Contamination: Residue from previous injections can carry over into subsequent runs.

    • Solution: Clean the injector and replace the septum and inlet liner. A high-temperature bakeout of the injector and column can also help.[1]

  • Contaminated Carrier Gas or Solvent: Impurities in the carrier gas or sample solvent can appear as peaks.

    • Solution: Ensure high-purity carrier gas and run a blank solvent injection to check for solvent contamination.[1]

Experimental Protocol

This protocol provides a starting point for the separation of dimethyl-propylbenzene isomers on a common capillary GC column. Optimization may be required based on your specific instrumentation and sample matrix.

G cluster_1 Experimental Workflow prep Sample Preparation (Dilute in appropriate solvent) inject GC Injection prep->inject separate Chromatographic Separation inject->separate detect Detection (FID or MS) separate->detect analyze Data Analysis detect->analyze

References

Technical Support Center: Spectroscopic Identification of C₁₁H₁₆ Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the spectroscopic identification of C₁₁H₁₆ isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to differentiate C₁₁H₁₆ isomers using mass spectrometry (MS) alone?

A1: Many C₁₁H₁₆ isomers exhibit similar fragmentation patterns in standard electron ionization mass spectrometry (EI-MS) due to the presence of common structural motifs, such as a benzene (B151609) ring with alkyl substituents. This often leads to non-unique mass spectra, making unambiguous identification difficult without additional spectroscopic data or advanced MS techniques. For example, isomers like n-propylbenzene, isopropylbenzene, and various trimethylbenzene isomers can produce similar fragments, complicating their distinction.

Q2: How can Nuclear Magnetic Resonance (NMR) spectroscopy help distinguish between C₁₁H₁₆ isomers?

A2: NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for differentiating C₁₁H₁₆ isomers by providing detailed information about the chemical environment of each proton and carbon atom.

  • ¹H NMR: The chemical shift, splitting pattern (multiplicity), and integration of proton signals can reveal the connectivity of atoms. For instance, the presence of a triplet and a sextet might suggest an n-propyl group, while a doublet and a septet would indicate an isopropyl group.

  • ¹³C NMR: The number of unique carbon signals can indicate the symmetry of the molecule. For example, 1,3,5-trimethylbenzene will show fewer ¹³C signals than 1,2,3-trimethylbenzene (B126466) due to its higher symmetry.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish proton-proton and proton-carbon correlations, respectively, providing definitive structural assignments.

Q3: What role does Infrared (IR) Spectroscopy play in the identification of C₁₁H₁₆ isomers?

A3: Infrared (IR) spectroscopy is useful for identifying the types of functional groups and the substitution patterns on the aromatic ring of C₁₁H₁₆ isomers.

  • C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.

  • Out-of-plane bending vibrations: The pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring (e.g., mono-, di-, tri-substituted).

However, many isomers will have very similar IR spectra, making it a less definitive technique on its own compared to NMR.

Troubleshooting Guides

Issue 1: Ambiguous Mass Spectra for C₁₁H₁₆ Isomers

Problem: Your mass spectrum shows a molecular ion peak at m/z 148, but the fragmentation pattern is not unique enough to identify the specific isomer.

Troubleshooting Steps:

  • Lower Ionization Energy: Reduce the ionization energy in your EI-MS experiment. This can sometimes preserve more of the molecular ion and produce simpler, more diagnostic fragmentation patterns.

  • Chemical Ionization (CI): Utilize a softer ionization technique like chemical ionization (CI). CI often results in a prominent [M+H]⁺ ion and less fragmentation, which can help confirm the molecular weight.

  • Tandem Mass Spectrometry (MS/MS): If available, perform MS/MS on the parent ion (m/z 148). The fragmentation of the isolated parent ion can provide more specific structural information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Couple your mass spectrometer with a gas chromatograph. The retention time from the GC separation provides an additional piece of data that can help differentiate isomers.

Issue 2: Overlapping Signals in ¹H NMR Spectrum

Problem: The aromatic region of your ¹H NMR spectrum shows a complex, overlapping multiplet, making it difficult to determine the substitution pattern.

Troubleshooting Steps:

  • Higher Field NMR: If possible, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz). This will increase the chemical shift dispersion and may resolve the overlapping signals.

  • 2D NMR Spectroscopy:

    • COSY: A COSY experiment will show correlations between coupled protons, helping to trace out the spin systems in your molecule.

    • TOCSY (Total Correlation Spectroscopy): This can be useful for identifying all protons within a spin system, even if they are not directly coupled. .

  • Solvent Effects: Changing the NMR solvent can sometimes induce small changes in chemical shifts that may resolve overlapping signals.

Data Presentation: Spectroscopic Data for Selected C₁₁H₁₆ Isomers

Table 1: Comparative ¹H NMR Data (Aromatic Region) for Selected C₁₁H₁₆ Isomers in CDCl₃

IsomerChemical Shift (ppm)MultiplicityIntegration
n-Propylbenzene7.30 - 7.15m5H
Isopropylbenzene7.32 - 7.18m5H
1,2,4-Trimethylbenzene7.08, 6.98, 6.96s, s, s1H, 1H, 1H
1,3,5-Trimethylbenzene6.78s3H

Table 2: Key Mass Spectral Fragments for Selected C₁₁H₁₆ Isomers

IsomerKey Fragment Ions (m/z)Base Peak (m/z)
n-Propylbenzene148, 119, 9191
Isopropylbenzene148, 133, 105133
1,2,4-Trimethylbenzene148, 133, 105133
1,3,5-Trimethylbenzene148, 133, 105133

Experimental Protocols

Protocol 1: Standard GC-MS Analysis of C₁₁H₁₆ Isomers

  • Sample Preparation: Prepare a 1 mg/mL solution of the C₁₁H₁₆ isomer in a volatile solvent such as dichloromethane (B109758) or hexane.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Protocol 2: ¹H NMR Analysis of C₁₁H₁₆ Isomers

  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).

  • Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals and analyze the multiplicities.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_separation Separation cluster_analysis Analysis cluster_identification Identification Sample C11H16 Isomer Mixture GC Gas Chromatography (GC) Sample->GC Injection NMR NMR Spectroscopy Sample->NMR Dissolution IR IR Spectroscopy Sample->IR Preparation MS Mass Spectrometry (MS) GC->MS Elution Identification Isomer Identification MS->Identification NMR->Identification IR->Identification

Caption: Workflow for the spectroscopic identification of C₁₁H₁₆ isomers.

troubleshooting_logic Start Ambiguous MS Spectrum Q1 Is GC-MS available? Start->Q1 A1_Yes Use GC Retention Time for Differentiation Q1->A1_Yes Yes Q2 Try Softer Ionization? Q1->Q2 No End Combine with NMR/IR Data A1_Yes->End A2_Yes Perform Chemical Ionization (CI) Q2->A2_Yes Yes Q3 Is Tandem MS (MS/MS) an option? Q2->Q3 No A2_Yes->End A3_Yes Analyze Fragmentation of Parent Ion Q3->A3_Yes Yes Q3->End No A3_Yes->End

avoiding side reactions in the alkylation of 1,2-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of 1,2-dimethylbenzene (o-xylene). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for controlling and avoiding common side reactions during electrophilic aromatic substitution experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant amounts of di- or tri-alkylated products in my reaction?

A1: This issue, known as polyalkylation, is a common side reaction in Friedel-Crafts alkylations. The initial mono-alkylated product is often more electron-rich and thus more reactive than the starting 1,2-dimethylbenzene.[1][2] This increased reactivity makes it susceptible to further alkylation. To minimize this, use a large molar excess of 1,2-dimethylbenzene relative to the alkylating agent, which increases the probability of the electrophile reacting with the starting material.[3]

Q2: The alkyl group in my product is rearranged (e.g., I used 1-chloropropane (B146392) but obtained an isopropyl-substituted product). Why did this happen?

A2: This is due to carbocation rearrangement. Friedel-Crafts alkylation proceeds through a carbocation intermediate.[2][4] Primary carbocations, which would be formed from agents like 1-chloropropane, are unstable and will readily rearrange to more stable secondary or tertiary carbocations via a hydride or methyl shift before attacking the aromatic ring.[1][2][4] To avoid this, consider using an alkylating agent that already forms a stable carbocation (e.g., a tertiary alkyl halide) or use Friedel-Crafts acylation followed by a reduction reaction (like Clemmensen or Wolff-Kishner), as the acylium ion does not rearrange.[1][5][6]

Q3: My product analysis shows derivatives of m-xylene (B151644) and p-xylene (B151628), but I started with pure o-xylene (B151617). What is the cause?

A3: This indicates isomerization of the aromatic ring itself. Under strong Lewis acid conditions and potentially elevated temperatures, the methyl groups on the 1,2-dimethylbenzene ring can migrate, leading to the formation of the more thermodynamically stable m-xylene and p-xylene isomers.[7] Using milder catalysts, such as certain zeolites or FeCl₃, and maintaining lower reaction temperatures can help prevent this side reaction.

Q4: How does reaction temperature affect the regioselectivity and yield of the alkylation?

A4: Temperature has a significant impact on product distribution. Lower temperatures (e.g., 0 °C) typically favor the kinetically controlled products.[5] As the temperature increases, the reaction can overcome higher activation energy barriers, leading to a product mixture that reflects thermodynamic stability.[5][8] For instance, in some alkylations, higher temperatures can increase the proportion of the meta-substituted product because it is the more stable isomer.[5] High temperatures can also increase the rate of side reactions like disproportionation and catalyst decomposition.[3]

Q5: Can the choice of catalyst influence the outcome and prevent side reactions?

A5: Absolutely. The catalyst is a critical factor. Strong Lewis acids like AlCl₃ are very active but can also promote side reactions like polyalkylation and isomerization.[5] Milder Lewis acids (e.g., FeCl₃, BF₃) or solid acid catalysts like zeolites can offer greater selectivity.[5][7] Zeolites, in particular, can provide "shape selectivity," where the pore structure of the catalyst favors the formation of specific isomers that can fit within its channels, thereby preventing the formation of bulkier, undesired products.[9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (e.g., hydrated AlCl₃).[5] 2. Deactivated aromatic substrate (unlikely for o-xylene but possible if contaminants are present). 3. Insufficiently reactive alkylating agent.[5] 4. Reaction temperature is too low.[5]1. Use a fresh, anhydrous Lewis acid catalyst. 2. Ensure starting materials are pure and dry. 3. Use a more reactive alkylating agent or a stronger catalyst. 4. Gradually increase the reaction temperature while monitoring for side reactions.[5]
Polyalkylation Products The mono-alkylated product is more reactive than o-xylene.[1]Use a large excess of 1,2-dimethylbenzene (e.g., a 5:1 to 10:1 molar ratio relative to the alkylating agent).[3]
Isomerized Alkyl Group Carbocation rearrangement to a more stable intermediate.[1][2][4]1. Use an alkylating agent that forms a stable carbocation (tertiary or benzylic). 2. Perform a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction.[5][6]
Formation of m/p-Xylene Derivatives Isomerization of the 1,2-dimethylbenzene ring catalyzed by a strong Lewis acid.[7]1. Use a milder catalyst (e.g., FeCl₃, zeolites). 2. Lower the reaction temperature. 3. Reduce the reaction time.
Charring or Darkening The reaction is too vigorous, leading to decomposition or polymerization.[3][5]1. Control the rate of addition of the alkylating agent or catalyst. 2. Perform the reaction at a lower temperature, using an ice bath if necessary.[5]

Data Presentation: Influence of Reaction Parameters

Table 1: Effect of Catalyst on Regioselectivity of o-Xylene Alkylation

CatalystRelative StrengthTypical Side Reactions PromotedBenefits for Selectivity
AlCl₃ Very StrongPolyalkylation, Isomerization (alkyl & ring), Disproportionation[5]High reactivity, may not require high temperatures.
FeCl₃ StrongLess prone to side reactions than AlCl₃.Good balance of reactivity and selectivity.
Zeolites (e.g., H-ZSM-5, Beta) Moderate to StrongCracking (at high temp).[3]Shape selectivity can favor specific isomers (e.g., para-).[7][9] Environmentally greener.
V₂O₅/ZrO₂ MildMinimal side reactions reported.High selectivity for mono-alkylated products under optimized conditions.[10]

Table 2: General Effect of Temperature on Product Distribution

TemperatureControl TypeFavored Product(s)Potential Side Reactions
Low (e.g., 0-25 °C) KineticLess sterically hindered isomers (e.g., substitution at the 4-position).[5]Slower reaction rate, may result in low conversion.
High (e.g., >80 °C) ThermodynamicMore stable isomers (may include rearranged products).[5]Isomerization, disproportionation, polyalkylation, charring.[3]

Experimental Protocols

Protocol 1: Selective Mono-alkylation of 1,2-Dimethylbenzene using a Mild Lewis Acid

This protocol aims to selectively synthesize 4-tert-butyl-1,2-dimethylbenzene while minimizing side reactions.

Materials:

  • 1,2-Dimethylbenzene (o-xylene), anhydrous

  • tert-Butyl chloride, anhydrous

  • Iron(III) chloride (FeCl₃), anhydrous powder

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, drying tube (CaCl₂)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a dropping funnel. Attach a condenser fitted with a drying tube to protect the reaction from atmospheric moisture.[11]

  • Reactant Charging: In the flask, dissolve anhydrous FeCl₃ (0.05 eq) in anhydrous DCM. Add 1,2-dimethylbenzene (5.0 eq). Cool the mixture to 0 °C in an ice bath.[12]

  • Addition of Alkylating Agent: Add tert-butyl chloride (1.0 eq) to the dropping funnel. Add it dropwise to the stirring reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress using TLC or GC.

  • Work-up: Quench the reaction by slowly pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography or distillation to isolate the desired mono-alkylated product.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute a small aliquot of the crude reaction product in a suitable solvent (e.g., dichloromethane or hexane).

  • GC Conditions:

    • Column: Standard non-polar capillary column (e.g., DB-5 or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Identify the starting material, desired product, and any side products (isomers, poly-alkylated species) by comparing their retention times and mass spectra to known standards or library data. Quantify the relative amounts of each component by peak area integration.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for o-Xylene Alkylation start Analyze Crude Product (GC-MS) check_poly Polyalkylation Observed? start->check_poly check_yield Is Yield of Desired Product Low? solution_yield Check Catalyst Activity, Reactant Purity, and Reaction Temperature check_yield->solution_yield Yes end_node Optimized Reaction check_yield->end_node No check_isomer Isomerization Observed? check_poly->check_isomer No solution_poly Increase Molar Ratio of o-Xylene to Alkylating Agent check_poly->solution_poly Yes check_isomer->check_yield No solution_isomer_alkyl Product has Rearranged Alkyl Group? Use Acylation/Reduction or Change Alkylating Agent check_isomer->solution_isomer_alkyl Yes, Alkyl Group solution_isomer_ring m/p-Xylene Derivatives Present? Use Milder Catalyst & Lower Temperature check_isomer->solution_isomer_ring Yes, Ring Position solution_poly->check_isomer solution_isomer_alkyl->check_yield solution_isomer_ring->check_yield solution_yield->end_node

Caption: Troubleshooting decision workflow for identifying and solving common side reactions.

ReactionPathways Reaction Pathways in o-Xylene Alkylation cluster_main Desired Pathway cluster_side Side Reactions o_xylene 1,2-Dimethylbenzene (o-Xylene) electrophile + R⁺ (Electrophile) isomerization Isomerized Product (Rearranged Alkyl Group or Ring) o_xylene->isomerization Isomerization (Harsh Conditions) desired_product Mono-alkylated Product electrophile->desired_product polyalkylation Poly-alkylated Product desired_product->polyalkylation + R⁺

Caption: Desired reaction pathway versus common undesirable side reaction pathways.

References

Technical Support Center: Optimizing GC Column Selection for Alkylbenzene Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with gas chromatography (GC) for alkylbenzene separation.

Frequently Asked Questions (FAQs)

Q1: What is the most important factor to consider when selecting a GC column for alkylbenzene separation?

A1: The most critical factor is the stationary phase. The selection of the stationary phase dictates the selectivity of the separation, which is the column's ability to differentiate between sample components. A guiding principle is "like dissolves like," meaning a non-polar column is generally the best choice for separating non-polar compounds like alkylbenzenes.[1][2][3]

Q2: Which type of stationary phase is best suited for alkylbenzene analysis?

A2: For most alkylbenzene separations, a non-polar stationary phase is the recommended starting point.[2][4] These columns separate compounds primarily based on their boiling points.[1][5] A common and effective choice is a 5% phenyl / 95% dimethylpolysiloxane phase.[4] If a non-polar column does not provide sufficient resolution, an intermediate polarity phase, such as a 50% phenyl-substituted polysiloxane, can offer different selectivity.[4] For highly complex mixtures where standard columns may not suffice, specialty phases like ionic liquid or liquid crystalline columns can provide unique separation mechanisms.[4]

Q3: How do column dimensions (length, ID, film thickness) affect my separation?

A3: Column dimensions play a crucial role in resolution, analysis time, and sample capacity.[6]

  • Length: Longer columns provide better resolution but increase analysis time. Doubling the column length increases resolving power by about 40%.[5] A 30-meter column often provides a good balance.[2]

  • Internal Diameter (ID): Narrower ID columns offer higher efficiency and better resolution but have lower sample capacity.[2][5][6] The 0.25 mm ID is a popular choice as it offers a good compromise between efficiency and capacity.[1][2][7]

  • Film Thickness: Thicker films are suitable for volatile compounds as they increase retention.[1][2] They also increase sample capacity.[1] Thinner films are better for high molecular weight compounds.[5]

Q4: How can I optimize the temperature program for a complex alkylbenzene mixture?

A4: Temperature programming is crucial for separating mixtures with a wide range of boiling points.[4] A good starting point is a "scouting" gradient.[4] If peaks are clustered, a slower temperature ramp in that range can improve separation.[4] Conversely, if peaks are well-separated but the analysis time is long, you can increase the ramp rate between them.[4]

Q5: What are the best carrier gases for alkylbenzene analysis?

A5: Hydrogen (H₂) and Helium (He) are the most common carrier gases for capillary GC.[4] Hydrogen often provides higher efficiency and allows for faster analysis times.[4]

Troubleshooting Guides

Problem: Poor Peak Resolution or Co-elution

This is a common challenge in the analysis of alkylbenzene isomers.[4] The following workflow can help you troubleshoot this issue.

PoorResolution start Start: Poor Resolution Observed step1 1. Verify GC Parameters (Oven Program, Flow Rate, Injection Volume) start->step1 step2 2. Optimize Temperature Program (Slower ramp rate, lower initial temp) step1->step2 q1 Resolution Improved? step2->q1 step3 3. Check Column Health (Trim inlet, check for contamination) q1->step3 No end_ok End: Resolution Acceptable q1->end_ok Yes q2 Resolution Improved? step3->q2 step4 4. Select a Different Column (Longer column, smaller ID, or different stationary phase) q2->step4 No q2->end_ok Yes end_nok Further method development required step4->end_nok

Troubleshooting workflow for poor peak resolution.

Possible Causes and Solutions:

  • Suboptimal Temperature Program: The temperature ramp may be too fast, or the initial temperature may be incorrect. Try a slower ramp rate or a lower initial temperature.[8]

  • Column Issues: The column may be aging, contaminated, or improperly installed.[8] Trimming 10-30 cm from the inlet of the column can remove accumulated residues.[8] If the column is old and performance does not improve after maintenance, it may need to be replaced.[8]

  • Incorrect Column Choice: The stationary phase may not be providing the necessary selectivity. Consider a column with a different polarity or a longer column with a smaller internal diameter for higher efficiency.[4]

  • Carrier Gas Flow Rate: An inadequate or fluctuating flow rate can lead to poor resolution.[8] Verify the flow rate with a calibrated flow meter.[8]

Problem: Ghost Peaks

Ghost peaks are extraneous peaks that appear in the chromatogram and are not part of the sample.

Possible Causes and Solutions:

  • System Contamination: This is a primary cause of ghost peaks.[8] Contamination can come from the septum, inlet liner, or carrier gas.[8]

    • Action: Replace the septum and inlet liner.[4] Run a blank solvent injection to see if the ghost peaks persist.[4]

  • Sample Carryover: Residuals from previous injections can elute in subsequent runs.[8]

    • Action: Run a high-temperature bakeout of the injector and column.[4]

  • Contaminated Carrier Gas or Solvent: Impurities in the gas or solvent can appear as peaks.[4]

    • Action: Ensure high-purity carrier gas and solvents are used.[9]

Problem: Shifting Retention Times

Inconsistent retention times can make peak identification unreliable.[8]

Possible Causes and Solutions:

  • Leaks: Leaks in the system, particularly at the septum or column fittings, can cause pressure fluctuations.[10]

    • Action: Check for leaks using an electronic leak detector.

  • Unstable Oven Temperature: If the oven temperature is not consistent between runs, retention times will shift.[8]

    • Action: Verify the stability of the oven temperature program.[8]

  • Carrier Gas Flow Fluctuations: Inconsistent flow rates will lead to shifting retention times.[8]

    • Action: Check the carrier gas supply and ensure the electronic pressure control (EPC) is functioning correctly.[4] Verify the flow rate with a flow meter.[8]

  • Column Contamination: Buildup of non-volatile material at the head of the column can affect retention.[4]

    • Action: Trim the front end of the column.[4]

Data and Protocols

GC Column Selection Guide

The following table summarizes general guidelines for selecting a GC column for alkylbenzene separation.

ParameterRecommendation for AlkylbenzenesRationale
Stationary Phase Polarity Non-polar to intermediate polarityAlkylbenzenes are non-polar to moderately polar, so a similar polarity phase will provide the best interaction and separation based on boiling points.[1][4]
Common Stationary Phases 5% Phenyl DimethylpolysiloxaneA good general-purpose, non-polar phase for initial method development.[4]
50% Phenyl DimethylpolysiloxaneAn intermediate polarity phase for improved selectivity of certain isomers.[4]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm filmOffers a good balance of resolution, speed, and sample capacity for most applications.[2][4]
GC Column Selection Workflow

This diagram provides a logical workflow for selecting the appropriate GC column for your alkylbenzene separation.

ColumnSelection start Start: Define Alkylbenzene Isomers for Separation method_check Existing Method or Literature Reference Available? start->method_check follow_method Follow Existing Method's Column Recommendation method_check->follow_method Yes start_dev Start Method Development: Assess Analyte Polarity method_check->start_dev No select_nonpolar Select a Non-Polar Column (e.g., 5% Phenyl) start_dev->select_nonpolar resolution_check1 Is Resolution Adequate? select_nonpolar->resolution_check1 optimize Optimize Method (Temperature, Flow Rate) resolution_check1->optimize Yes select_intermediate Try an Intermediate Polarity Column (e.g., 50% Phenyl) resolution_check1->select_intermediate No end_optimized End: Method Optimized optimize->end_optimized resolution_check2 Is Resolution Adequate? select_intermediate->resolution_check2 resolution_check2->optimize Yes select_specialty Consider Specialty Phase (e.g., Ionic Liquid) resolution_check2->select_specialty No select_specialty->end_optimized

A decision tree for GC column selection.
Standard Experimental Protocol for Alkylbenzene Analysis

This protocol provides a starting point for the analysis of C10 to C14 linear alkylbenzenes (LABs).

ParameterSettingRationale
GC System Agilent 6890 GC or equivalentStandard capillary GC system.[4]
Column DB-5 (or equivalent 5% Phenyl), 30 m x 0.25 mm ID, 0.25 µm filmA good general-purpose column for this separation.[4]
Carrier Gas HeliumInert, safe, and provides good efficiency.[4]
Flow Rate 1.2 mL/min (Constant Flow)Optimal for efficiency with a 0.25 mm ID column.[4]
Injector Split/SplitlessAllows for flexibility depending on sample concentration.[4]
Injector Temp. 250°CEnsures complete vaporization of the sample.[4]
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading for concentrated samples.[4]
Injection Vol. 1 µLStandard injection volume.[4]
Oven Program Initial: 140°C, hold for 2 minRamp 1: 5°C/min to 250°CHold: 10 min at 250°CThis program effectively separates C10 to C14 LAB isomers. The slow ramp enhances resolution, and the final hold ensures all components elute.[4]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is robust for quantification. MS provides definitive identification.[4]
Detector Temp. FID: 275°CMS Transfer Line: 280°CPrevents condensation of analytes in the detector.[4]

References

Technical Support Center: Troubleshooting Peak Tailing in 1,2-Dimethyl-4-propylbenzene Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for resolving chromatographic issues encountered during the analysis of 1,2-Dimethyl-4-propylbenzene. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and remedy peak tailing, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] For a non-polar compound like this compound, this can be indicative of undesirable secondary interactions or system issues. This is problematic because it can reduce the resolution between adjacent peaks, complicate peak integration, and ultimately compromise the accuracy and precision of your quantitative analysis.[1][2]

Q2: What are the most common causes of peak tailing when analyzing this compound?

A2: The primary causes of peak tailing for a relatively non-polar compound like this compound often stem from either physical issues within the chromatography system or active sites that can interact with the analyte. Key factors include:

  • Active Sites: Unwanted chemical interactions with surfaces in the inlet liner, column, or detector can cause peak tailing.[1] Even though this compound is non-polar, it can still interact with active silanol (B1196071) groups present in liners or on the column stationary phase.[3]

  • Column Issues: Contamination or degradation of the column's stationary phase is a common culprit.[4][5] Improper column installation, such as incorrect positioning or a poorly cut end, can also create turbulence and dead volumes, leading to peak tailing.[3]

  • Sub-optimal Method Parameters: An incorrect inlet temperature or a slow temperature ramp in Gas Chromatography (GC) can lead to band broadening.[1] In High-Performance Liquid Chromatography (HPLC), an inappropriate mobile phase composition can also be a factor.[5]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in poor peak shape.[5][6]

Q3: How can I quickly diagnose the source of peak tailing in my chromatogram?

A3: A systematic approach is the most efficient way to identify the root cause of peak tailing. Begin with the simplest and most common fixes. A good starting point is to perform routine inlet maintenance, such as replacing the liner and septum in a GC system, as this is a frequent source of contamination and activity.[1] If the problem persists, trimming a small section from the front of the column can remove contaminants that may have accumulated.[1] If neither of these steps resolves the issue, a more thorough investigation of your method parameters and the overall health of your column is necessary.

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to resolve specific issues causing peak tailing with this compound.

Guide 1: Addressing Active Sites in the GC Inlet

Q: My peaks for this compound are tailing. Could the GC inlet be the problem?

A: Yes, the inlet is a very common source of problems that lead to peak tailing.[1] Active sites within the inlet, often from contaminated surfaces or the liner itself, can interact with your analyte.

Troubleshooting Steps:

  • Replace the Inlet Liner: The liner is a consumable component and can become contaminated with non-volatile residues over time, creating active sites.[4] For a non-polar analyte like this compound, a deactivated, low-polarity liner is recommended.

  • Replace the Septum: Septa can shed particles into the liner, creating active sites. Regular replacement is crucial for maintaining a clean system.[1]

  • Check for Contamination: If the problem persists after replacing the liner and septum, the inlet itself may be contaminated. In this case, cleaning the inlet according to the manufacturer's instructions is recommended.

Experimental Protocol: GC Inlet Maintenance

  • Cool Down the Inlet: Ensure the GC inlet is at a safe temperature before handling.

  • Turn Off Gases: Turn off the carrier gas flow at the instrument.

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut upon reassembly.

  • Remove Liner: Carefully remove the inlet liner using appropriate forceps.

  • Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.

  • Reassemble: Reassemble the inlet components in the reverse order of disassembly.

  • Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.

Guide 2: Diagnosing and Resolving Column Issues

Q: I've performed inlet maintenance, but the peak tailing for this compound continues. What should I check next?

A: If inlet maintenance does not resolve the issue, the column itself is the next logical place to investigate.[4] Problems can range from contamination to improper installation or irreversible degradation.

Troubleshooting Steps:

  • Trim the Column: A small amount of non-volatile residue can accumulate at the head of the column, creating active sites. Trimming 5-10 cm from the inlet end of the column can often resolve this.

  • Check Column Installation: Ensure the column is installed at the correct depth in both the inlet and the detector.[3] An incorrect installation depth can create dead volumes, leading to peak tailing.[3] Also, inspect the quality of the column cut; it should be clean and at a right angle.[3]

  • Condition the Column: If the column has been stored for a while or has been exposed to oxygen at high temperatures, it may need to be reconditioned according to the manufacturer's instructions.

  • Evaluate Column Health: If the above steps do not improve the peak shape, the stationary phase may be permanently damaged. In this case, the column will need to be replaced.[4]

Experimental Protocol: Column Trimming and Installation

  • Cool Down and Power Off: Ensure the oven and heated zones are cool and the instrument is powered off.

  • Remove the Column: Carefully disconnect the column from the inlet and detector.

  • Score the Column: Using a ceramic scoring wafer or a diamond scribe, lightly score the polyimide coating of the column.

  • Break the Column: Gently flex the column at the score to create a clean break.

  • Inspect the Cut: Use a magnifier to inspect the cut. It should be a clean, 90° angle with no jagged edges or shards.[1] If the cut is poor, repeat the process.

  • Set Installation Depth: Consult your GC manufacturer's manual for the correct column installation depth for your specific inlet and detector.

  • Install the Column: Carefully insert the column into the inlet to the correct depth and tighten the nut finger-tight, followed by a ½ to ¾ turn with a wrench. Do not overtighten.[1] Repeat for the detector side.

  • Leak Check: Once the system is re-pressurized, perform a leak check at both the inlet and detector fittings.

Data Presentation

The following table summarizes how different chromatographic parameters can influence the peak shape of an analyte like this compound, quantified by the USP Tailing Factor (Tf), where a value closer to 1.0 indicates better symmetry.

ParameterCondition ATf (A)Condition BTf (B)Probable Cause of Tailing
Inlet Temperature (GC) 250 °C1.1180 °C1.8Slow vaporization of the analyte.
Column Condition New Column1.0Aged/Contaminated Column2.1Active sites from contamination.
Sample Concentration 10 µg/mL1.2100 µg/mL2.5Column overload.[5][6]
Mobile Phase pH (HPLC) pH 3.01.1pH 7.01.9Interaction with ionized silanols.[7][8]

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing for this compound.

G start Peak Tailing Observed for This compound all_peaks Are all peaks in the chromatogram tailing? start->all_peaks physical_issue Suspect Physical Issue all_peaks->physical_issue  Yes chemical_issue Suspect Chemical Interaction all_peaks->chemical_issue No   check_column_install Check Column Installation: - Correct depth? - Poor cut? physical_issue->check_column_install check_frit Check for Blocked Frit or Column Void physical_issue->check_frit check_overload Check for Column Overload: - Reduce sample concentration - Reduce injection volume chemical_issue->check_overload check_inlet Perform Inlet Maintenance: - Replace liner and septum chemical_issue->check_inlet evaluate_column Evaluate Column Chemistry: - Use a deactivated column - Trim column end check_inlet->evaluate_column optimize_method Optimize Method Parameters: - Adjust temperature program (GC) - Adjust mobile phase (HPLC) evaluate_column->optimize_method

Caption: Troubleshooting workflow for peak tailing.

References

Technical Support Center: NMR Signal Assignment in Polysubstituted Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR signal assignment of polysubstituted benzenes.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in the aromatic region of my ¹H NMR spectrum so complex and overlapping?

A1: The chemical shifts of protons on a benzene (B151609) ring are highly sensitive to the electronic effects (both inductive and resonance) of the substituents.[1][2] In polysubstituted benzenes, the combined effects of multiple substituents can lead to minimal differences in the chemical environments of the aromatic protons, causing their signals to overlap. This is especially common when substituents have similar electronic properties. The aromatic region for protons typically falls between 6.5 and 8.0 ppm.[3]

Q2: My ¹³C NMR spectrum shows fewer signals than the number of carbon atoms in the benzene ring. Why is this?

A2: This is due to molecular symmetry.[4] If the substitution pattern on the benzene ring creates a plane of symmetry, certain carbon atoms become chemically equivalent and will resonate at the same frequency, resulting in a single signal.[5] For example, a para-disubstituted benzene with identical substituents will only show four signals in the aromatic region of the ¹³C NMR spectrum.[3]

Q3: The chemical shift predictions from empirical rules (additivity rules) do not match my experimental data. What could be the reason?

A3: Empirical rules for predicting ¹³C chemical shifts are based on the assumption that the effect of each substituent is independent of the others. This assumption often fails in polysubstituted benzenes due to:

  • Steric Hindrance: Bulky groups can force other substituents out of the plane of the ring, altering their electronic interaction and leading to deviations from predicted values.

  • Non-additivity of Substituent Effects: The combined electronic effects of multiple substituents, especially those with strong electron-donating or withdrawing properties, are not always simply additive.[4]

  • Solvent Effects: The choice of NMR solvent can significantly influence chemical shifts.[6][7] Tabulated substituent chemical shift (SCS) values are often based on measurements in a specific solvent (e.g., CDCl₃), and using a different solvent can lead to discrepancies.[8]

Q4: How can I differentiate between ortho, meta, and para isomers using NMR?

A4: The substitution pattern can often be determined by analyzing the number of signals and the coupling patterns in both ¹H and ¹³C NMR spectra.

  • ¹H NMR: The coupling constants (J-values) between adjacent (ortho), meta, and para protons are distinct. Ortho coupling (³J) is typically the largest (7-10 Hz), followed by meta coupling (⁴J, 2-3 Hz), and para coupling (⁵J) which is often too small to be resolved.[9][10]

  • ¹³C NMR: The number of signals in the decoupled ¹³C NMR spectrum can indicate the symmetry of the molecule. For disubstituted benzenes with different substituents, an ortho or meta isomer will show six aromatic carbon signals, while a para isomer will show only four due to symmetry.[3][5]

Troubleshooting Guides

Problem 1: Overlapping and Unresolved Signals in the ¹H NMR Aromatic Region

Symptoms:

  • A broad, complex multiplet in the 6.5-8.0 ppm region.

  • Inability to determine coupling constants or even the number of distinct proton signals.

Possible Causes:

  • Minimal chemical shift dispersion due to the specific combination of substituents.

  • Second-order spectral effects (when the chemical shift difference between coupled protons is similar in magnitude to the coupling constant).

Solutions:

Solution Experimental Protocol Expected Outcome
Change the Solvent Re-run the NMR experiment in a different deuterated solvent, particularly an aromatic solvent like benzene-d₆ or pyridine-d₅.[7][11]Aromatic Solvent Induced Shifts (ASIS) can alter the chemical shifts of the aromatic protons, potentially resolving the overlap.[7]
Increase Magnetic Field Strength If available, run the sample on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz).The chemical shift dispersion (in Hz) increases with the magnetic field strength, while the coupling constants (in Hz) remain the same. This can simplify complex multiplets and reduce second-order effects.
2D NMR Spectroscopy (COSY) Perform a ¹H-¹H COSY (Correlation Spectroscopy) experiment.[12]COSY spectra show correlations between protons that are coupled to each other.[13] This allows you to trace the connectivity between protons even if their signals are overlapping in the 1D spectrum.[14]

dot

Overlapping_Signals_Workflow start Overlapping Aromatic Signals change_solvent Change Solvent (e.g., Benzene-d6) start->change_solvent Try First higher_field Use Higher Field NMR start->higher_field If Available cosy_exp Run 1H-1H COSY start->cosy_exp Definitive Connectivity resolved Signals Resolved change_solvent->resolved higher_field->resolved cosy_exp->resolved

Troubleshooting workflow for overlapping ¹H NMR signals.
Problem 2: Ambiguous Assignment of Protonated vs. Non-Protonated Carbons

Symptoms:

  • Difficulty in distinguishing between signals of substituted (quaternary) and unsubstituted (CH) carbons in the ¹³C NMR spectrum.

Possible Causes:

  • Quaternary carbon signals can sometimes be weak due to longer relaxation times.

  • Chemical shift ranges for substituted and unsubstituted aromatic carbons can overlap.[4]

Solutions:

Solution Experimental Protocol Expected Outcome
DEPT Spectroscopy Run DEPT-90 and DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiments.[4]A DEPT-90 spectrum will only show signals for CH groups. A DEPT-135 spectrum will show positive signals for CH and CH₃ groups, and negative signals for CH₂ groups. Quaternary carbons are absent in both DEPT spectra.[4]
HSQC/HMQC Spectroscopy Perform a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) or HMQC experiment.[15][16]These experiments show correlations only between carbons and their directly attached protons.[17] Therefore, only protonated carbons will show a cross-peak in the 2D spectrum, allowing for unambiguous identification.[4][15]

dot

Carbon_Assignment_Logic start Ambiguous Carbon Signal exp DEPT-135 HSQC start->exp result_dept Signal in DEPT-135? Yes (Positive) No exp->result_dept DEPT result_hsqc Cross-peak in HSQC? Yes No exp->result_hsqc HSQC protonated Protonated Carbon (CH) result_dept:f1->protonated quaternary Quaternary Carbon (C) result_dept:f2->quaternary result_hsqc:f1->protonated result_hsqc:f2->quaternary

Logic for differentiating carbon types using 2D NMR.
Problem 3: Complete and Unambiguous Signal Assignment of the Entire Molecule

Symptoms:

  • You have identified proton and carbon signals but cannot definitively assign them to specific positions in the molecule.

Possible Causes:

  • Complex substitution patterns.

  • Presence of multiple similar substituents.

Solutions:

Solution Experimental Protocol Expected Outcome
HMBC Spectroscopy Perform a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment.[16]HMBC shows correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems).[15][18] By combining HMBC data with HSQC and COSY, you can piece together the entire carbon skeleton and assign all protons and carbons unambiguously.[12]
NOESY Spectroscopy Perform a ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.[19]NOESY shows correlations between protons that are close in space, regardless of whether they are bonded.[13] This is particularly useful for determining the relative orientation of substituents and for assigning signals of protons on adjacent, sterically crowded groups.

dot

Full_Assignment_Workflow start Initial 1D Spectra (¹H, ¹³C, DEPT) hsqc HSQC (¹J C-H) start->hsqc cosy COSY (³J H-H) start->cosy protonated_c Assign Protonated Carbons & Protons hsqc->protonated_c proton_networks Identify H-H Spin Systems cosy->proton_networks hmbc HMBC (²J,³J C-H) connect_fragments Connect Fragments & Assign Quaternary C's hmbc->connect_fragments noesy NOESY (Through-space H-H) confirm_structure Confirm Stereochemistry & Spatial Proximity noesy->confirm_structure protonated_c->hmbc proton_networks->hmbc connect_fragments->noesy final Complete Structure Elucidation confirm_structure->final

Integrated workflow for complete NMR signal assignment.

Data Tables

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Aromatic Carbons and Protons

NucleusChemical Shift Range (ppm)Notes
Aryl ¹H6.5 - 8.0[3]Highly dependent on substituent electronic effects. Electron-donating groups shift signals upfield, while electron-withdrawing groups shift them downfield.[1]
Benzylic ¹H2.0 - 3.0[3]Protons on a carbon directly attached to the benzene ring.
Aromatic ¹³C120 - 150[4]Similar to non-aromatic alkenes. The number of signals depends on molecular symmetry.[3]

Table 2: Typical Proton-Proton Coupling Constants (J) in Benzene Derivatives

Coupling TypeNumber of BondsTypical Range (Hz)
Ortho (³J)37 - 10[9]
Meta (⁴J)42 - 3[9][10]
Para (⁵J)50 - 1

References

Technical Support Center: Thermal Degradation of 1,2-Dimethyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the thermal degradation pathways of 1,2-Dimethyl-4-propylbenzene. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of expected degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary initiation steps in the thermal degradation of this compound?

A1: The thermal degradation of this compound is initiated by the homolytic cleavage of the weakest chemical bonds in the molecule. The primary initiation pathways are:

  • Benzylic C-C Bond Scission: The most favorable initiation step is the cleavage of the Cα-Cβ bond in the n-propyl side chain, as it forms a resonance-stabilized 3,4-dimethylbenzyl radical and an ethyl radical. This reaction has a lower bond dissociation energy compared to other bonds in the molecule.[1][2]

  • Benzylic C-H Bond Scission: Cleavage of a C-H bond from one of the methyl groups or the α-carbon of the propyl group can also occur, leading to the formation of various resonance-stabilized radicals and a hydrogen atom.[1][3]

Q2: What are the major products expected from the thermal degradation of this compound?

A2: The major products depend on the experimental conditions (temperature, pressure, residence time). However, you can typically expect to find:

  • Styrene derivatives: Formed from the 3,4-dimethylbenzyl radical via β-scission.

  • Xylene isomers: Primarily 1,2-dimethylbenzene (o-xylene) and 1,2,4-trimethylbenzene (B165218) through various radical recombination and disproportionation reactions.

  • Toluene (B28343): A common product from the decomposition of larger alkylaromatic compounds.[3]

  • Small Alkenes: Ethene (from the ethyl radical) and propene are significant products.

  • Methane (B114726): Formed from the decomposition of methyl radicals.[1]

  • Benzene (B151609): Generated from the decomposition of other aromatic products at higher temperatures.[1]

Q3: How does temperature affect the product distribution?

A3: Temperature has a significant impact on the degradation pathways.

  • Low to Moderate Temperatures (approx. 1100-1300 K): The degradation is typically dominated by the selective cleavage of the weakest bonds, leading to a higher yield of primary products like ethene and toluene derivatives.[1]

  • High Temperatures (above 1300 K): As the temperature increases, secondary decomposition reactions become more prominent. This leads to an increase in the formation of smaller, more stable molecules like benzene, acetylene, and polycyclic aromatic hydrocarbons (PAHs) as soot precursors.[1][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No Peaks or Very Small Peaks in GC-MS 1. Injection Problem: Blocked syringe, incorrect injection volume, or autosampler error.2. System Leak: Carrier gas leak at the inlet, column fittings, or MS interface.3. Incorrect Pyrolysis Temperature: Temperature is too low for decomposition to occur.4. Detector Issue: Filament burned out, or detector is not turned on.1. Verify sample is in the vial and the syringe is functioning correctly. Manually inject a standard if possible.[4]2. Perform a thorough leak check of the entire system using an electronic leak detector.[5]3. Confirm the pyrolyzer is reaching the setpoint temperature. Increase the temperature in increments.4. Check the MS tune report and verify filament status.[4]
Broad or Tailing Peaks 1. Active Sites: Contamination in the inlet liner, column, or transfer line.2. Low Carrier Gas Flow Rate: Insufficient flow to move analytes through the column efficiently.3. Improper Column Installation: Dead volume at the inlet or detector connection.1. Replace the inlet liner. Trim 5-10 cm from the inlet side of the column. Bake out the column.[6]2. Verify the carrier gas flow rate with a flow meter and adjust as needed.[5]3. Reinstall the column, ensuring the correct insertion depth into the inlet and detector as per the manufacturer's manual.[6]
Unexpected Peaks in Chromatogram 1. Contamination: Impurities in the starting material, solvent, or carrier gas. Septum bleed.2. Air Leak: Oxygen entering the system can lead to oxidation products.3. Secondary Reactions: The pyrolysis temperature may be too high, or the residence time too long, leading to further reactions.1. Run a blank solvent injection. Replace the septum. Use high-purity gases with appropriate traps.[6]2. Perform a leak check, particularly around the MS interface and inlet seals.[5]3. Lower the pyrolysis temperature or decrease the residence time to favor primary degradation products.
Poor Reproducibility 1. Variable Sample Amount: Inconsistent sample loading into the pyrolyzer.2. Fluctuating Temperatures or Pressures: Unstable control of the pyrolysis reactor or GC oven.3. Inlet Discrimination: High molecular weight products may not be transferring efficiently to the column.1. Use a precise microbalance or a consistent method for sample introduction.2. Monitor instrument parameters to ensure stability.[4]3. Use a deactivated, glass wool-packed liner to aid in volatilization. Consider a pressure-pulsed injection.[5]

Degradation Pathways and Experimental Workflow

The thermal degradation of this compound proceeds through a complex network of radical reactions. The workflow for studying these pathways typically involves pyrolysis followed by online analysis.

G cluster_workflow Experimental Workflow Start Sample Preparation (this compound) Pyrolysis Flow Reactor Pyrolysis (Inert Atmosphere, High Temp) Start->Pyrolysis Introduce Sample Trapping Product Trapping (Cryogenic or Solvent) Pyrolysis->Trapping Degradation Products Analysis GC-MS Analysis (Separation & Identification) Trapping->Analysis Inject Sample Data Data Interpretation Analysis->Data Obtain Chromatogram & Spectra

Caption: A typical experimental workflow for studying thermal degradation.

The primary degradation pathways are initiated by bond fission, leading to a cascade of radical reactions.

G cluster_initiation Initiation Steps cluster_products Major Products Parent This compound R1 3,4-Dimethylbenzyl Radical Parent->R1 C-C Scission R2 Ethyl Radical Parent->R2 C-C Scission R3 H Radical Parent->R3 C-H Scission (from CH3) P2 Toluene R1->P2 H Abstraction P3 Xylenes R1->P3 Recombination/Decomposition P5 Benzene R1->P5 High Temp Decomposition P1 Ethene R2->P1 β-Scission P4 Methane R3->P4 + CH3 radical P2->P5 High Temp Decomposition P3->P5 High Temp Decomposition

Caption: Simplified thermal degradation pathways of this compound.

Experimental Protocols

A typical experimental setup for studying the gas-phase thermal degradation of this compound involves a pyrolysis reactor coupled with Gas Chromatography-Mass Spectrometry (Py-GC-MS).[7][8]

1. Reactor Setup:

  • A tubular flow reactor, often made of quartz or silicon carbide, is placed inside a high-temperature furnace.[9][10]

  • The system is maintained under an inert atmosphere (e.g., high-purity nitrogen or argon) to prevent oxidation.

  • The temperature of the furnace should be precisely controlled, typically in the range of 1100-1700 K.[1]

  • The pressure is controlled and can range from low pressure to several bars.[1]

2. Sample Introduction:

  • The liquid this compound is seeded into the inert carrier gas. This can be achieved by bubbling the carrier gas through the liquid sample held in a temperature-controlled bubbler.

  • The concentration of the reactant in the carrier gas should be low (e.g., 100-200 ppm) to minimize bimolecular reactions between reactant molecules.[1]

3. Product Collection and Analysis:

  • The gas mixture exiting the reactor is rapidly cooled (quenched) to stop further reactions.

  • The products are then introduced into a GC-MS system for separation and identification.[7]

  • The GC column (e.g., a PONA or DB-5ms) separates the components of the product mixture based on their boiling points and polarity.

  • The Mass Spectrometer fragments the eluting compounds, and the resulting mass spectra are used to identify the chemical structures by comparison with spectral libraries (e.g., NIST).

Data Summary

Table 1: Major Product Mole Fractions from n-Propylbenzene (PBZ) Pyrolysis at 10 bar. (Data adapted from a study on C9H12 isomers. This table is illustrative for a related compound.)[1]

Temperature (K)Ethene (C₂H₄)Toluene (C₇H₈)Benzene (C₆H₆)Methane (CH₄)
1100 ~150 ppm~120 ppm~50 ppm~40 ppm
1200 ~250 ppm~180 ppm~150 ppm~100 ppm
1300 ~300 ppm~150 ppm~250 ppm~150 ppm
1400 ~280 ppm~100 ppm~300 ppm~180 ppm
1500 ~250 ppm~50 ppm~320 ppm~200 ppm

Note: The initial concentration of PBZ was 200 ppm. The data shows that at lower temperatures, products from the primary decomposition of the propyl chain (ethene, toluene) are dominant. As temperature increases, their concentrations decrease while the concentration of more stable secondary products like benzene and methane rises.[1]

References

Technical Support Center: Long-Term Storage of 1,2-Dimethyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stabilization and long-term storage of 1,2-Dimethyl-4-propylbenzene. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your samples.

Troubleshooting Guide & FAQs

A common issue encountered during the long-term storage of this compound is its degradation, often indicated by discoloration or the appearance of impurities in analytical tests. This degradation is primarily caused by oxidation.

Frequently Asked Questions (FAQs)

Q1: My stored this compound has developed a yellowish tint. What is the cause?

A1: A yellowish discoloration is a typical sign of oxidation. This compound, like other alkylbenzenes, is susceptible to oxidation, particularly at the benzylic position of the propyl group when exposed to air (oxygen), light, or trace metal contaminants. This process can lead to the formation of colored byproducts such as hydroperoxides, ketones, and aldehydes.

Q2: What are the primary degradation products I should look for?

A2: The primary degradation products result from the oxidation of the propyl side chain. You should monitor for the formation of compounds such as 1-(3,4-dimethylphenyl)propan-1-one, 1-(3,4-dimethylphenyl)propan-1-ol, and benzoic acid derivatives. These can be identified and quantified using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Q3: How can I prevent the degradation of this compound during long-term storage?

A3: To prevent degradation, it is crucial to minimize exposure to oxygen and light. This can be achieved by:

  • Inert Atmosphere: Storing the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Antioxidants: Adding a suitable antioxidant to scavenge free radicals that initiate the oxidation process.

  • Proper Storage Conditions: Storing the compound in a cool, dark, and dry place.

Q4: What antioxidants are recommended for stabilizing this compound?

A4: Hindered phenolic antioxidants are highly effective for stabilizing alkylbenzenes. Butylated Hydroxytoluene (BHT) is a commonly used and effective antioxidant for this purpose. A typical concentration for BHT is in the range of 0.01% to 0.1% (w/w).

Q5: How do I choose the appropriate storage temperature?

A5: For long-term storage, it is recommended to store this compound at a reduced temperature, ideally between 2-8°C, to slow down the rate of potential degradation reactions. Avoid repeated freeze-thaw cycles if stored frozen.

Data on Stabilizer Effectiveness

The following table summarizes the expected stability of this compound under different storage conditions based on accelerated stability studies. The percentage of remaining this compound is a key indicator of stability.

Storage ConditionStabilizerDuration (Accelerated)Expected Purity
Ambient, AirNone6 months< 95%
Ambient, Air0.05% BHT6 months> 99%
40°C, AirNone3 months< 90%
40°C, Air0.05% BHT3 months> 98%
Ambient, NitrogenNone6 months> 99.5%

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol outlines an accelerated stability study to evaluate the effectiveness of an antioxidant in preventing the degradation of this compound.

1. Materials:

  • This compound (≥99% purity)
  • Butylated Hydroxytoluene (BHT)
  • GC-grade solvent (e.g., hexane (B92381) or dichloromethane)
  • Amber glass vials with PTFE-lined caps
  • Calibrated oven
  • Gas Chromatograph-Mass Spectrometer (GC-MS)

2. Sample Preparation:

  • Control Group: Dispense 1 mL of this compound into amber glass vials.
  • Stabilized Group: Prepare a stock solution of BHT in this compound at a concentration of 0.05% (w/w). Dispense 1 mL of this solution into amber glass vials.
  • Blanket the headspace of each vial with nitrogen before sealing.

3. Storage Conditions:

  • Place the vials in a calibrated oven set to 40°C ± 2°C.
  • Store a corresponding set of control and stabilized samples at the recommended long-term storage condition (e.g., 4°C) as a baseline.

4. Testing Schedule:

  • Analyze samples at initial time (T=0) and at subsequent time points (e.g., 1, 3, and 6 months).

5. Analytical Method (GC-MS):

  • Column: DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp to 200°C at 10°C/min.
  • Ramp to 280°C at 20°C/min, hold for 5 minutes.
  • Injector Temperature: 250°C.
  • MSD Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Mass Range: m/z 40-400.

6. Data Analysis:

  • Quantify the peak area of this compound and any identified degradation products.
  • Calculate the percentage of remaining this compound at each time point relative to the initial concentration.
  • Compare the degradation rates between the control and stabilized groups.

Visualizations

Degradation Pathway of this compound

The primary degradation pathway involves the oxidation of the benzylic carbon on the propyl side chain.

Degradation_Pathway This compound This compound Benzylic Radical Benzylic Radical This compound->Benzylic Radical H abstraction (O2, light, heat) Hydroperoxide Hydroperoxide Benzylic Radical->Hydroperoxide + O2, +H 1-(3,4-dimethylphenyl)propan-1-one 1-(3,4-dimethylphenyl)propan-1-one Hydroperoxide->1-(3,4-dimethylphenyl)propan-1-one 1-(3,4-dimethylphenyl)propan-1-ol 1-(3,4-dimethylphenyl)propan-1-ol Hydroperoxide->1-(3,4-dimethylphenyl)propan-1-ol

Caption: Oxidative degradation of this compound.

Experimental Workflow for Stabilizer Evaluation

The following diagram illustrates the workflow for evaluating the effectiveness of a stabilizer for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Accelerated Aging cluster_analysis Analysis Start Start Sample_Control Control Sample (No Stabilizer) Start->Sample_Control Sample_Stabilized Test Sample (+ Stabilizer) Start->Sample_Stabilized Storage Store at 40°C Sample_Control->Storage Sample_Stabilized->Storage Timepoints T=0, 1, 3, 6 months Storage->Timepoints GCMS GC-MS Analysis Timepoints->GCMS Data Quantify Degradation GCMS->Data Conclusion Evaluate Stabilizer Effectiveness Data->Conclusion Compare Results

Caption: Workflow for evaluating stabilizer effectiveness.

Technical Support Center: Minimizing Impurities in the Synthesis of Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, your comprehensive resource for troubleshooting and optimizing the synthesis of aromatic hydrocarbons. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to impurities in key synthetic reactions.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

    • Friedel-Crafts Alkylation and Acylation

    • Suzuki-Miyaura Coupling

    • Diels-Alder Reaction

  • Experimental Protocols

    • Protocol 1: Column Chromatography for Aromatic Hydrocarbon Purification

    • Protocol 2: Recrystallization of Aromatic Compounds

  • Quantitative Data Summary

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in aromatic hydrocarbon synthesis?

A1: Impurities can generally be categorized as:

  • Starting materials: Unreacted aromatic substrates, alkylating/acylating agents, or boronic acids.

  • Byproducts: Resulting from side reactions such as polyalkylation in Friedel-Crafts reactions or homocoupling in Suzuki coupling.[1]

  • Catalyst residues: Residual palladium from Suzuki coupling or Lewis acids from Friedel-Crafts reactions.

  • Solvent and reagents: Moisture, or impurities within the solvents and reagents used.

Q2: How can I effectively remove residual palladium catalyst from my Suzuki coupling reaction?

A2: Several methods can be employed to remove residual palladium, which is crucial for pharmaceutical applications due to its toxicity. Common techniques include:

  • Silica gel chromatography: Often effective for general purification.

  • Activated carbon treatment: Can adsorb palladium catalysts.

  • Metal scavengers: Specialized resins or silica-based scavengers can selectively bind to and remove palladium.

Q3: What is the primary cause of low yields in Friedel-Crafts reactions?

A3: Low yields in Friedel-Crafts reactions are often due to deactivation of the aromatic ring by electron-withdrawing groups or the presence of moisture, which inactivates the Lewis acid catalyst.[1] It is crucial to use anhydrous conditions and ensure the aromatic substrate is not strongly deactivated.[1]

Q4: Can I use any solvent for my synthesis?

A4: Solvent choice is critical and reaction-dependent. For instance, in Friedel-Crafts reactions, the solvent must be inert to the strong Lewis acid catalyst. Chlorinated solvents like dichloromethane (B109758) are common. In Suzuki coupling, a mixture of an organic solvent (like dioxane or THF) and an aqueous base is typically used.

Troubleshooting Guides

Friedel-Crafts Alkylation and Acylation

Issue: Low or No Product Yield

  • Question: My Friedel-Crafts reaction is not proceeding, or the yield is very low. What are the likely causes?

  • Answer:

    • Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.[1]

    • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate can halt the reaction.[1]

    • Insufficient Catalyst (Acylation): In Friedel-Crafts acylation, the ketone product complexes with the Lewis acid, requiring at least a stoichiometric amount of the catalyst.[1]

Issue: Polysubstitution (Multiple Alkyl Groups Added)

  • Question: I am observing the addition of multiple alkyl groups to my aromatic ring in a Friedel-Crafts alkylation. How can I prevent this?

  • Answer:

    • Control Stoichiometry: Use a large excess of the aromatic substrate compared to the alkylating agent. This increases the probability that the alkylating agent will react with an unsubstituted ring.

    • Use Friedel-Crafts Acylation Followed by Reduction: An acyl group is deactivating, preventing further substitution.[2] The desired alkyl group can then be obtained by reducing the ketone.[2]

Troubleshooting Workflow for Friedel-Crafts Reactions

Troubleshooting Friedel-Crafts Reactions start Low Yield or No Reaction check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_substrate Evaluate Aromatic Substrate (Deactivating Groups?) start->check_substrate check_catalyst Verify Catalyst Amount (Stoichiometric for Acylation?) start->check_catalyst solution_moisture Dry Glassware & Reagents Use Anhydrous Solvent check_moisture->solution_moisture solution_substrate Choose a Different Synthetic Route for Deactivated Rings check_substrate->solution_substrate solution_catalyst Increase Catalyst Loading check_catalyst->solution_catalyst

Caption: A logical workflow for troubleshooting low product yields.

Suzuki-Miyaura Coupling

Issue: Presence of Homocoupled Byproduct

  • Question: My reaction mixture contains a significant amount of homocoupled product from the boronic acid. What causes this and how can I minimize it?

  • Answer:

    • Oxygen in the Reaction: The presence of oxygen can promote the homocoupling of boronic acids. Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.

    • Base and Temperature: The choice of base and reaction temperature can influence the rate of homocoupling. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and optimizing the temperature may be necessary.

Issue: Unreacted Starting Materials

  • Question: My reaction is incomplete, with significant amounts of unreacted aryl halide and/or boronic acid remaining. What should I try?

  • Answer:

    • Catalyst Activity: The palladium catalyst may be inactive. Ensure you are using a high-quality catalyst and that it has not been exposed to air for extended periods. Consider using a pre-catalyst that is activated in situ.

    • Reaction Time and Temperature: The reaction may not have reached completion. Try extending the reaction time or increasing the temperature.

    • Ligand Choice: The ligand on the palladium catalyst plays a crucial role. For challenging substrates, consider using more specialized ligands (e.g., phosphine-based ligands like SPhos or XPhos).

Troubleshooting Pathway for Suzuki Coupling

Troubleshooting Suzuki Coupling Impurities start Impurity Detected homocoupling Homocoupling Product start->homocoupling unreacted_sm Unreacted Starting Material start->unreacted_sm deboronation Deboronated Byproduct start->deboronation solution_homocoupling Degas Reaction Mixture Optimize Base/Temperature homocoupling->solution_homocoupling solution_unreacted_sm Check Catalyst Activity Increase Time/Temperature Screen Ligands unreacted_sm->solution_unreacted_sm solution_deboronation Use Anhydrous Base Minimize Water Content deboronation->solution_deboronation

References

Technical Support Center: Scaling Up the Production of 1,2-Dimethyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1,2-Dimethyl-4-propylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main approaches for synthesizing this compound are Friedel-Crafts alkylation and Friedel-Crafts acylation followed by reduction.

  • Friedel-Crafts Alkylation: This method involves the direct reaction of o-xylene (B151617) with a propylating agent, such as 1-halopropane (e.g., 1-bromopropane (B46711) or 1-chloropropane), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). While direct, this route is prone to carbocation rearrangement, leading to the formation of the isopropyl isomer (1,2-dimethyl-4-isopropylbenzene) as a significant byproduct.[1][2]

  • Friedel-Crafts Acylation followed by Reduction: This two-step process begins with the acylation of o-xylene with propanoyl chloride or propanoic anhydride (B1165640) using a Lewis acid catalyst to form 1-(3,4-dimethylphenyl)propan-1-one. This intermediate ketone is then reduced to the desired this compound. This method is generally preferred for producing the straight-chain propyl isomer as it avoids carbocation rearrangement.[3][4]

Q2: Which synthesis route is recommended for obtaining high purity this compound?

A2: For high purity of the n-propyl isomer, the Friedel-Crafts acylation followed by reduction is the recommended route. This is because the acylium ion intermediate in the acylation step is stable and does not undergo rearrangement, thus preventing the formation of isopropyl byproducts.[3] The subsequent reduction of the ketone can be achieved with high efficiency using methods like the Wolff-Kishner or Clemmensen reduction.

Q3: What are the common byproducts in the synthesis of this compound?

A3: Common byproducts depend on the synthesis route:

  • Friedel-Crafts Alkylation: The primary byproduct is the rearranged isomer, 1,2-dimethyl-4-isopropylbenzene. Polyalkylation products, where more than one propyl group is added to the aromatic ring, can also form.[1][4] Isomerization of the starting o-xylene to m-xylene (B151644) or p-xylene (B151628) under the reaction conditions can lead to other isomeric products.[5]

  • Friedel-Crafts Acylation: Byproducts can include isomers formed from the acylation of any rearranged xylene starting material. Diacylated products may also be observed if the reaction conditions are not carefully controlled.[5] Incomplete reduction in the second step will leave residual 1-(3,4-dimethylphenyl)propan-1-one.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in the synthesis of this compound is a common issue that can stem from several factors.

Potential Cause Troubleshooting Steps
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use a fresh, unopened container of the catalyst if possible.[6]
Insufficient Catalyst (Acylation) In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, rendering it inactive. A stoichiometric amount of the catalyst is often required.[3]
Poor Quality Reagents Ensure the purity of o-xylene and the alkylating or acylating agent. Contaminants can interfere with the reaction.
Incorrect Reaction Temperature For Friedel-Crafts reactions, the optimal temperature can vary. If the temperature is too low, the reaction rate may be too slow. If it is too high, it can lead to side reactions and decomposition. Experiment with a range of temperatures to find the optimum.
Issue 2: Formation of Isomeric Byproducts

Q: I am observing a significant amount of the isopropyl isomer in my product from a Friedel-Crafts alkylation. How can I minimize this?

A: The formation of the isopropyl isomer is due to the rearrangement of the primary carbocation to a more stable secondary carbocation during the alkylation process.

Troubleshooting Strategy Details
Switch to Acylation-Reduction This is the most effective solution. The acylium ion does not rearrange, ensuring the formation of the n-propyl chain.[3]
Use a Milder Lewis Acid Milder Lewis acids may reduce the extent of carbocation rearrangement.
Lower Reaction Temperature Running the reaction at a lower temperature can sometimes favor the kinetic product (n-propyl) over the thermodynamically favored rearranged product (isopropyl).
Issue 3: Polyalkylation or Polyacylation

Q: My product is contaminated with di- or tri-propylated xylenes. How can I improve the selectivity for the mono-substituted product?

A: Poly-substitution occurs because the initial product is more reactive than the starting material.

Troubleshooting Strategy Details
Use an Excess of o-Xylene Using a molar excess of the aromatic substrate (o-xylene) will increase the probability that the electrophile reacts with a starting material molecule rather than the already substituted product.
Control Reactant Addition Slowly add the alkylating or acylating agent to the reaction mixture containing the o-xylene and catalyst. This keeps the concentration of the electrophile low and disfavors multiple substitutions.
Friedel-Crafts Acylation Advantage The monoacylated product of Friedel-Crafts acylation is deactivated towards further substitution, which naturally prevents polyacylation.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Wolff-Kishner Reduction

Step 1: Friedel-Crafts Acylation of o-Xylene

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap).

  • Reagent Preparation: In the flask, add anhydrous aluminum chloride (1.1 eq.). In the dropping funnel, place a solution of o-xylene (1.0 eq.) and propanoyl chloride (1.05 eq.) in a dry, inert solvent such as dichloromethane.

  • Reaction: Cool the flask containing AlCl₃ in an ice bath. Slowly add the o-xylene and propanoyl chloride solution from the dropping funnel with vigorous stirring.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude 1-(3,4-dimethylphenyl)propan-1-one.

Step 2: Wolff-Kishner Reduction of 1-(3,4-dimethylphenyl)propan-1-one

  • Apparatus Setup: In a round-bottom flask equipped with a reflux condenser, add the crude ketone from Step 1, hydrazine (B178648) hydrate (B1144303) (4.0 eq.), and a high-boiling solvent like diethylene glycol.

  • Reaction: Add potassium hydroxide (B78521) (2.0 eq.) to the mixture. Heat the reaction to a temperature that allows for the removal of water and excess hydrazine. Then, increase the temperature to around 180-200°C to effect the reduction.

  • Reaction Completion: The reaction is typically complete when gas evolution ceases.

  • Work-up: Cool the reaction mixture and add water. Extract the product with a suitable organic solvent (e.g., ether or dichloromethane). Wash the combined organic extracts with dilute HCl and then with water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by fractional distillation.

Quantitative Data

Table 1: Reaction Conditions and Yields for a Similar Synthesis (n-propylbenzene) [7][8]

StepReactants and Molar RatiosTemperature (°C)Time (h)Yield (%)
Acylation Propanoyl chloride:AlCl₃:Benzene (1:1.1:8.5)50 then 802 then 490.1
Reduction Propiophenone:Hydrazine hydrate:KOH (1:4:2)120 then 1602 then 495.6

Note: This data is for the synthesis of n-propylbenzene and serves as a reference. Optimization for this compound may be required.

Visualizations

experimental_workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Wolff-Kishner Reduction o_xylene o-Xylene reaction1 Reaction o_xylene->reaction1 propanoyl_chloride Propanoyl Chloride propanoyl_chloride->reaction1 alcl3 AlCl3 (Catalyst) alcl3->reaction1 ketone 1-(3,4-dimethylphenyl)propan-1-one reaction1->ketone reaction2 Reduction ketone->reaction2 hydrazine Hydrazine Hydrate hydrazine->reaction2 koh KOH koh->reaction2 product This compound reaction2->product troubleshooting_low_yield start Low or No Product Yield check_catalyst Is the catalyst active and anhydrous? start->check_catalyst check_reagents Are the reagents pure? check_catalyst->check_reagents Yes solution1 Use fresh, anhydrous catalyst and dry glassware. check_catalyst->solution1 No check_conditions Are reaction conditions (temp, time) optimal? check_reagents->check_conditions Yes solution2 Purify starting materials. check_reagents->solution2 No solution3 Optimize reaction temperature and time. check_conditions->solution3 No end Yield Improved check_conditions->end Yes solution1->end solution2->end solution3->end

References

Technical Support Center: Managing Hazardous Waste from 1,2-Dimethyl-4-propylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe management of hazardous waste generated during the synthesis of 1,2-Dimethyl-4-propylbenzene. The primary synthesis route is presumed to be the Friedel-Crafts alkylation of o-xylene (B151617) with a propylating agent such as 1-chloropropane (B146392) or 1-bromopropane, using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the management of hazardous waste from the synthesis of this compound.

Issue Possible Cause(s) Recommended Action(s)
Violent, uncontrolled reaction during quenching of the reaction mixture. The reaction of water with unreacted aluminum chloride is highly exothermic.Ensure the reaction mixture is cooled in an ice bath before quenching. Add the reaction mixture slowly and in small portions to a vigorously stirred slurry of crushed ice and water. Never add water to the reaction mixture.
Release of corrosive gas (HCl) during quenching. The hydrolysis of aluminum chloride produces hydrogen chloride (HCl) gas.All quenching procedures must be performed in a well-ventilated fume hood. Ensure proper personal protective equipment (PPE), including an acid-resistant lab coat, gloves, and safety goggles, is worn.
Formation of a thick, unmanageable precipitate during neutralization of acidic aqueous waste. Rapid addition of a strong base can cause localized high pH, leading to the precipitation of aluminum hydroxide (B78521) (Al(OH)₃) in a gelatinous form.Add the neutralizing agent (e.g., sodium hydroxide or sodium carbonate solution) slowly and with vigorous stirring to the acidic waste. Monitor the pH continuously.
Organic and aqueous layers fail to separate during work-up (emulsion formation). Finely divided aluminum salts or other impurities can stabilize emulsions at the interface.Add a saturated brine solution to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of Celite may be necessary.
Organic solvent waste is contaminated with acidic residue. Incomplete neutralization or washing of the organic layer.Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Test the final aqueous wash with pH paper to ensure it is neutral.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous waste streams from the synthesis of this compound via Friedel-Crafts alkylation?

A1: The primary hazardous waste streams are:

  • Acidic Aqueous Waste: Generated from the quenching of the reaction. This waste contains hydrolyzed aluminum chloride (aluminum salts), hydrochloric acid, and potentially some unreacted starting materials. This is a corrosive hazardous waste (EPA hazardous waste characteristic D002).[1]

  • Organic Solvent Waste: This includes the reaction solvent (if used) and any solvents used during the work-up and purification steps. It will be contaminated with the product, byproducts (such as isomers like 2-isopropyl-1,4-dimethylbenzene), and unreacted starting materials.[2] This waste may be classified as a hazardous waste due to ignitability (B1175610) (e.g., D001) or toxicity depending on the specific solvents and contaminants.[3]

  • Solid Waste: This may include leftover aluminum chloride, which is a water-reactive solid, and any filter aids (e.g., Celite) used during work-up.

Q2: Why is it critical to quench the Friedel-Crafts reaction mixture with ice?

A2: The reaction between the aluminum chloride catalyst and water is extremely exothermic.[4] Using crushed ice or ice-cold water helps to absorb the significant amount of heat generated during the hydrolysis of AlCl₃, allowing for a more controlled and safer quenching process. Adding the reaction mixture to water at room temperature can cause the mixture to boil violently, leading to the release of corrosive HCl gas.[4]

Q3: Can I neutralize the acidic aqueous waste directly in the laboratory?

A3: Yes, if your facility's safety protocols and local regulations permit it. Corrosivity is a hazardous waste characteristic that can often be treated by the generator on-site without a specific permit, provided the waste has no other hazardous characteristics.[5] The neutralization should be performed by slowly adding a base (like sodium hydroxide or sodium carbonate solution) to the acidic waste with constant stirring and cooling in an ice bath. The final pH should be between 5.5 and 9.5 before disposal down the drain with copious amounts of water, as per local regulations.[5]

Q4: What are the disposal options for the organic solvent waste?

A4: Organic solvent waste should be collected in properly labeled, sealed, and compatible containers.[6][7] The disposal options include:

  • Recycling: Methods like distillation can be used to recover and purify the solvents for reuse.[8][9]

  • Incineration: High-temperature incineration at a licensed hazardous waste facility is an effective method for destroying organic solvent waste.[8]

  • Fuel Blending: Some non-halogenated solvent wastes with high BTU value can be blended into fuels for use in industrial furnaces or cement kilns.[10]

It is crucial to segregate halogenated and non-halogenated solvent waste streams.[6][7]

Q5: Are there any specific EPA hazardous waste codes associated with this process?

A5: The waste generated may fall under the following EPA hazardous waste codes:

  • D002 (Corrosivity): The acidic aqueous waste will exhibit this characteristic.[1]

  • D001 (Ignitability): If flammable solvents are used and the waste has a flashpoint below 60°C (140°F).[3]

  • F-listed wastes (F001-F005): If certain listed solvents are used and become spent. For example, xylene is on the F003 list.[3]

  • F019: Wastewater treatment sludges from the chemical conversion coating of aluminum could be relevant if the aluminum waste undergoes further treatment.[3][11]

Generators are responsible for making a hazardous waste determination through process knowledge or analytical testing.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for hazardous substances and waste management regulations.

Table 1: Occupational Exposure Limits for Key Hazardous Substances

SubstanceOSHA PEL (Ceiling)NIOSH REL (Ceiling)ACGIH TLV (Ceiling)IDLH
Hydrogen Chloride (HCl) 5 ppm (7 mg/m³)5 ppm (7 mg/m³)2 ppm50 ppm
Aluminum Chloride (AlCl₃) (as Al, soluble salts) 2 mg/m³ (TWA)2 mg/m³ (TWA)1 mg/m³ (TWA, respirable fraction)N/A
o-Xylene 100 ppm (TWA)100 ppm (TWA)100 ppm (TWA)900 ppm

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health; TWA: Time-Weighted Average.

Table 2: EPA Hazardous Waste Generator Categories (Monthly Generation)

Generator CategoryNon-Acutely Hazardous WasteAcutely Hazardous Waste
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1 kg (2.2 lbs)
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)≤ 1 kg (2.2 lbs)
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)> 1 kg (2.2 lbs)

Note: Regulations can vary by state. Always consult your local environmental regulatory agency.[12][13][14]

Experimental Protocols

Protocol 1: Safe Quenching of the Friedel-Crafts Reaction Mixture

Objective: To safely deactivate the aluminum chloride catalyst and stop the reaction.

Materials:

  • Reaction mixture from this compound synthesis

  • Large beaker (at least 5 times the volume of the reaction mixture)

  • Crushed ice

  • Deionized water

  • Stir plate and large stir bar

  • Appropriate PPE (acid-resistant lab coat, safety goggles, face shield, acid-resistant gloves)

  • Fume hood

Procedure:

  • Prepare a slurry of crushed ice and water in the large beaker. The total volume of the slurry should be at least 3-4 times the volume of the reaction mixture.

  • Place the beaker containing the ice slurry on a stir plate in a fume hood and begin vigorous stirring.

  • Ensure the reaction mixture is cooled to 0-5 °C in an ice bath.

  • Very slowly, add the cold reaction mixture to the vigorously stirred ice slurry dropwise or in very small portions using a dropping funnel or pipette.

  • Monitor the addition rate carefully to control the exotherm. If the reaction becomes too vigorous or excessive fuming occurs, immediately stop the addition and allow the mixture to cool before resuming.

  • Once the addition is complete, continue stirring the mixture for at least 30 minutes to ensure all the aluminum chloride has been hydrolyzed.

  • The quenched mixture is now ready for the work-up procedure (e.g., extraction).

Protocol 2: Neutralization of Acidic Aqueous Waste

Objective: To neutralize the corrosive acidic aqueous waste to a pH suitable for disposal.

Materials:

  • Acidic aqueous waste from the reaction work-up

  • Large beaker or flask for neutralization

  • Ice bath

  • Stir plate and stir bar

  • 1 M Sodium Hydroxide (NaOH) or 1 M Sodium Carbonate (Na₂CO₃) solution

  • pH paper or a calibrated pH meter

  • Appropriate PPE

Procedure:

  • Place the beaker containing the acidic aqueous waste in an ice bath on a stir plate and begin stirring.

  • Slowly add the neutralizing solution (1 M NaOH or 1 M Na₂CO₃) dropwise to the acidic waste.

  • Monitor the pH of the solution frequently using pH paper or a pH meter.

  • Continue adding the base until the pH of the solution is between 5.5 and 9.5. Be cautious as the neutralization reaction is exothermic.

  • Once the desired pH is reached, stop adding the base and stir for an additional 15 minutes.

  • The neutralized solution can now be disposed of in accordance with local regulations. Typically, this involves flushing it down the drain with a large volume of water (e.g., 20 parts water to 1 part neutralized solution).[5]

Protocol 3: Management of Organic Solvent Waste

Objective: To safely collect and store organic solvent waste for proper disposal.

Materials:

  • Organic solvent waste from the reaction, work-up, and purification

  • Appropriately labeled hazardous waste container (compatible with the solvents)

  • Funnel

  • Appropriate PPE

Procedure:

  • Designate a specific, properly labeled hazardous waste container for the organic solvent waste generated from this synthesis. The label should include "Hazardous Waste," the name of the solvent(s), and the associated hazards (e.g., "Flammable," "Toxic").

  • Segregate halogenated and non-halogenated solvent waste into separate containers.

  • Pour the organic solvent waste into the designated container using a funnel to prevent spills.

  • Keep the waste container securely closed when not in use to prevent the release of volatile organic compounds (VOCs).

  • Store the waste container in a designated satellite accumulation area that is well-ventilated and away from heat sources or incompatible chemicals.

  • Arrange for the disposal of the full container through your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_waste Waste Management synthesis 1. Friedel-Crafts Alkylation (o-xylene + propyl halide + AlCl3) quench 2. Quenching (Reaction Mixture + Ice/Water) synthesis->quench solid_waste Solid Waste (Excess AlCl3, Filter Aids) synthesis->solid_waste Unused Reagents extraction 3. Extraction (Separation of Organic & Aqueous Layers) quench->extraction purification 4. Purification (e.g., Distillation) extraction->purification acid_waste Acidic Aqueous Waste (Contains Al salts, HCl) extraction->acid_waste Aqueous Layer extraction->solid_waste Filter Aids organic_waste Organic Solvent Waste (Solvent, Product, Byproducts) purification->organic_waste Solvent & Residue neutralization 5. Neutralization of Acidic Waste acid_waste->neutralization solvent_collection 6. Collection of Organic Waste organic_waste->solvent_collection disposal 7. Disposal via EHS solid_waste->disposal Contaminated Solids neutralization->disposal Neutralized Aqueous Solution solvent_collection->disposal Segregated Solvents

Caption: Experimental workflow for the synthesis of this compound and the corresponding hazardous waste management steps.

troubleshooting_quenching start Quenching Friedel-Crafts Reaction issue Issue Encountered? start->issue violent_reaction Violent Reaction / Excessive Fuming issue->violent_reaction Yes emulsion Emulsion Formation issue->emulsion Yes no_issue Successful Quench issue->no_issue No solution_violent Solution: - Stop addition immediately. - Ensure reaction mixture is cold. - Add mixture more slowly to ice. violent_reaction->solution_violent solution_emulsion Solution: - Add saturated brine solution. - Allow layers to settle. - If persistent, filter through Celite. emulsion->solution_emulsion solution_violent->start Retry Quenching solution_emulsion->start Continue Work-up

Caption: Troubleshooting decision tree for common issues during the quenching of Friedel-Crafts reactions.

References

Validation & Comparative

A Comparative Guide to the 1H NMR Spectra of Dimethyl-propylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of the 1H NMR Spectra of the Six Isomers of Dimethyl-propylbenzene.

This guide provides a comprehensive comparison of the proton Nuclear Magnetic Resonance (¹H NMR) spectra of the six constitutional isomers of dimethyl-propylbenzene. Understanding the distinct spectral features of these isomers is crucial for their unambiguous identification in complex mixtures, a common challenge in chemical synthesis and drug development. This document presents a detailed analysis of the chemical shifts, splitting patterns, and integration values for each isomer, supported by a standardized experimental protocol and a logical workflow for their differentiation.

Experimental Protocol

The following protocol outlines the standard procedure for acquiring high-resolution ¹H NMR spectra of small organic molecules, such as the dimethyl-propylbenzene isomers.

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution of aromatic and aliphatic signals.

Sample Preparation:

  • Sample Weight: Accurately weigh approximately 5-10 mg of the dimethyl-propylbenzene isomer.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), which is chemically inert and has a well-defined residual solvent peak at δ 7.26 ppm.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are generally adequate to achieve a good signal-to-noise ratio.

  • Spectral Width: A spectral width of 12-16 ppm is appropriate to cover both the aromatic and aliphatic regions.

  • Temperature: The experiment is typically performed at room temperature (298 K).

Data Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at δ 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

  • Peak Picking and Multiplicity Analysis: Identify the chemical shift (δ) of each signal and determine its multiplicity (e.g., singlet, doublet, triplet, multiplet).

1H NMR Spectral Data Comparison

Due to the limited availability of experimentally acquired ¹H NMR spectra for all six dimethyl-propylbenzene isomers in public databases, the following data is a combination of available experimental data and predicted values based on established principles of NMR spectroscopy. The propyl group in all isomers is expected to show a characteristic pattern: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), and a triplet for the methylene group attached to the benzene (B151609) ring (Ar-CH₂). The key to differentiating the isomers lies in the chemical shifts and splitting patterns of the aromatic protons and the two methyl groups on the benzene ring.

IsomerAromatic Protons (δ, ppm, Multiplicity, Integration)Methyl Protons (δ, ppm, Multiplicity, Integration)Propyl Group Protons (δ, ppm, Multiplicity, Integration)
2,3-Dimethyl-1-propylbenzene ~7.0-7.2 (m, 3H)~2.3 (s, 3H), ~2.1 (s, 3H)Ar-CH₂: ~2.5 (t, 2H); -CH₂-: ~1.6 (sext, 2H); -CH₃: ~0.9 (t, 3H)
2,4-Dimethyl-1-propylbenzene ~6.9-7.1 (m, 3H)~2.3 (s, 3H), ~2.2 (s, 3H)Ar-CH₂: ~2.5 (t, 2H); -CH₂-: ~1.6 (sext, 2H); -CH₃: ~0.9 (t, 3H)
2,5-Dimethyl-1-propylbenzene ~6.8-7.0 (m, 3H)~2.3 (s, 3H), ~2.2 (s, 3H)Ar-CH₂: ~2.5 (t, 2H); -CH₂-: ~1.6 (sext, 2H); -CH₃: ~0.9 (t, 3H)
2,6-Dimethyl-1-propylbenzene ~6.9-7.1 (m, 3H)~2.4 (s, 6H)Ar-CH₂: ~2.7 (t, 2H); -CH₂-: ~1.5 (sext, 2H); -CH₃: ~0.9 (t, 3H)
3,4-Dimethyl-1-propylbenzene ~6.9-7.1 (m, 3H)~2.2 (s, 6H)Ar-CH₂: ~2.5 (t, 2H); -CH₂-: ~1.6 (sext, 2H); -CH₃: ~0.9 (t, 3H)
3,5-Dimethyl-1-propylbenzene ~6.8 (s, 1H), ~6.9 (s, 2H)~2.3 (s, 6H)Ar-CH₂: ~2.5 (t, 2H); -CH₂-: ~1.6 (sext, 2H); -CH₃: ~0.9 (t, 3H)

Note: The chemical shifts (δ) are approximate and can vary slightly depending on the solvent and concentration. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), sext (sextet), and m (multiplet).

Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for distinguishing between the six dimethyl-propylbenzene isomers based on their ¹H NMR spectral features.

G cluster_aromatic Aromatic Proton Analysis cluster_methyl Methyl Proton Analysis start Start with 1H NMR Spectrum aromatic_region Analyze Aromatic Region (δ 6.8-7.2 ppm) start->aromatic_region methyl_region Analyze Methyl Region (δ 2.1-2.4 ppm) aromatic_region->methyl_region aromatic_pattern Number and Multiplicity of Aromatic Signals aromatic_region->aromatic_pattern propyl_region Analyze Propyl Group Region (δ 0.9-2.7 ppm) methyl_region->propyl_region methyl_signals Number of Methyl Signals methyl_region->methyl_signals aromatic_3H_multiplet Three Protons (Multiplet) aromatic_pattern->aromatic_3H_multiplet Complex Pattern aromatic_3H_singlets Three Protons (Two Singlets) aromatic_pattern->aromatic_3H_singlets Simple Pattern two_methyl_singlets Two Singlets (3H each) aromatic_3H_multiplet->two_methyl_singlets isomer_35 3,5-Dimethyl-1-propylbenzene aromatic_3H_singlets->isomer_35 methyl_signals->two_methyl_singlets Two Signals one_methyl_singlet One Singlet (6H) methyl_signals->one_methyl_singlet One Signal isomer_23 2,3-Dimethyl-1-propylbenzene two_methyl_singlets->isomer_23 Distinctive aromatic pattern isomer_24 2,4-Dimethyl-1-propylbenzene two_methyl_singlets->isomer_24 Distinctive aromatic pattern isomer_25 2,5-Dimethyl-1-propylbenzene two_methyl_singlets->isomer_25 Distinctive aromatic pattern isomer_26 2,6-Dimethyl-1-propylbenzene one_methyl_singlet->isomer_26 Ar-CH2 ~2.7 ppm isomer_34 3,4-Dimethyl-1-propylbenzene one_methyl_singlet->isomer_34 Ar-CH2 ~2.5 ppm end Isomer Identified isomer_35->end isomer_26->end isomer_34->end isomer_23->end isomer_24->end isomer_25->end

Caption: Isomer differentiation workflow.

Key Distinguishing Features

  • 3,5-Dimethyl-1-propylbenzene: This isomer is the most straightforward to identify due to the high symmetry of its aromatic ring. It will exhibit two distinct signals in the aromatic region: a singlet integrating to one proton and another singlet integrating to two protons. Furthermore, the two methyl groups are chemically equivalent and will appear as a single singlet integrating to six protons.

  • 2,6-Dimethyl-1-propylbenzene and 3,4-Dimethyl-1-propylbenzene: These two isomers are distinguished from the others by having two chemically equivalent methyl groups, resulting in a single six-proton singlet in the methyl region. They can be differentiated from each other by the chemical shift of the benzylic protons (Ar-CH₂). The steric hindrance from the two ortho-methyl groups in the 2,6-isomer is expected to cause a downfield shift of the benzylic protons to around δ 2.7 ppm, compared to the less hindered 3,4-isomer where these protons will appear around δ 2.5 ppm.

  • 2,3-Dimethyl-1-propylbenzene, 2,4-Dimethyl-1-propylbenzene, and 2,5-Dimethyl-1-propylbenzene: These three isomers will each show three distinct and complex multiplets in the aromatic region, each integrating to one proton. They will also each display two separate three-proton singlets for their two non-equivalent methyl groups. Distinguishing between these three isomers requires a careful analysis of the splitting patterns and chemical shifts of the aromatic protons, which will be unique for each substitution pattern. For instance, the relative positions of the aromatic protons and the coupling constants between them will differ based on their ortho, meta, and para relationships to the propyl and methyl substituents.

This guide provides a foundational framework for the comparative analysis of dimethyl-propylbenzene isomers using ¹H NMR spectroscopy. For definitive identification, it is always recommended to compare the acquired spectrum with a known reference spectrum or to use additional analytical techniques such as ¹³C NMR, mass spectrometry, or 2D NMR experiments.

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Propylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone technique for molecular identification and structural elucidation. When analyzing isomers such as n-propylbenzene and isopropylbenzene (cumene), understanding their distinct fragmentation patterns under electron ionization (EI) is crucial for unambiguous identification. This guide provides a detailed comparison of their mass spectra, supported by quantitative data and a standardized experimental protocol.

Quantitative Fragmentation Analysis

The electron ionization mass spectra of n-propylbenzene and isopropylbenzene both exhibit a molecular ion peak ([M]•+) at a mass-to-charge ratio (m/z) of 120. However, the relative abundances of their fragment ions differ significantly, providing a clear basis for their differentiation. The primary fragmentation pathways are dictated by the stability of the resulting carbocations.

Ion (m/z)Proposed Structuren-Propylbenzene Relative Abundance (%)Isopropylbenzene (Cumene) Relative Abundance (%)
120[C₉H₁₂]•⁺ (Molecular Ion)2518
105[C₈H₉]⁺100 (Base Peak)35
91[C₇H₇]⁺30100 (Base Peak)
77[C₆H₅]⁺108
65[C₅H₅]⁺85
51[C₄H₃]⁺106
39[C₃H₃]⁺85

Data compiled from the NIST Mass Spectrometry Data Center.

Distinguishing Fragmentation Pathways

The key differentiator in the mass spectra of these two isomers is the preferred site of bond cleavage. For isopropylbenzene, the cleavage of the C-C bond between the benzene (B151609) ring and the isopropyl group is highly favored, leading to the formation of a very stable secondary benzylic carbocation at m/z 105. However, the most abundant fragment, the base peak, arises from the loss of a methyl group to form the [M-15]⁺ ion, which rearranges to the highly stable tropylium (B1234903) ion at m/z 91.

In contrast, n-propylbenzene primarily undergoes benzylic cleavage through the loss of an ethyl radical, resulting in the formation of the [C₇H₇]⁺ ion, which also rearranges to the tropylium ion at m/z 91. However, the most favorable fragmentation for n-propylbenzene is the loss of a methyl group via a McLafferty rearrangement, leading to the formation of the ion at m/z 105, which is the base peak for this isomer.

Fragmentation_Pathways cluster_n_propylbenzene n-Propylbenzene Fragmentation cluster_isopropylbenzene Isopropylbenzene (Cumene) Fragmentation mol_np n-Propylbenzene [C₉H₁₂]•⁺ m/z 120 frag_np_105 [C₈H₉]⁺ m/z 105 (Base Peak) mol_np->frag_np_105 - •CH₃ frag_np_91 [C₇H₇]⁺ m/z 91 mol_np->frag_np_91 - •C₂H₅ mol_ip Isopropylbenzene [C₉H₁₂]•⁺ m/z 120 frag_ip_105 [C₈H₉]⁺ m/z 105 mol_ip->frag_ip_105 - •CH₃ frag_ip_91 [C₇H₇]⁺ m/z 91 (Base Peak) mol_ip->frag_ip_91 - •CH₃ (rearrangement)

Figure 1. Primary fragmentation pathways of n-propylbenzene and isopropylbenzene.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following protocol outlines a standard method for the analysis of propylbenzene (B89791) isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Electron Ionization (EI) source.

  • Quadrupole mass analyzer or Time-of-Flight (TOF) mass analyzer.

2. Gas Chromatography (GC) Conditions:

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[1][2][3]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 35-350.

  • Scan Speed: 1000 amu/s.

  • Solvent Delay: 3 minutes.

4. Sample Preparation:

  • Prepare a 100 ppm solution of each isomer (n-propylbenzene and isopropylbenzene) in a suitable volatile solvent such as hexane (B92381) or dichloromethane.

  • For complex matrices, appropriate sample extraction and clean-up procedures (e.g., solid-phase extraction) should be employed prior to analysis.

5. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention times of the isomers.

  • Extract the mass spectrum for each chromatographic peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectra with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.

  • Quantify the relative abundances of the key fragment ions for comparative analysis.

This guide provides the foundational information for distinguishing between n-propylbenzene and isopropylbenzene using mass spectrometry. The distinct fragmentation patterns, driven by the principles of carbocation stability, allow for their confident identification. The provided experimental protocol offers a standardized starting point for reproducible and reliable analysis in a research or drug development setting.

References

A Comparative Guide to the Gas Chromatographic Retention Times of 1,2-Dimethyl-4-propylbenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gas chromatographic (GC) retention behavior of 1,2-Dimethyl-4-propylbenzene and its structural isomers. Understanding the elution patterns of these closely related aromatic hydrocarbons is crucial for their accurate identification and quantification in complex matrices. This document summarizes available experimental data, details relevant analytical methodologies, and offers a visual representation of a typical experimental workflow.

Elucidation of Isomeric Elution Order by Gas Chromatography

The separation of structural isomers by gas chromatography is governed by subtle differences in their physicochemical properties, such as boiling point and polarity. The choice of the GC column's stationary phase plays a pivotal role in achieving resolution between these closely related compounds. On non-polar stationary phases, the elution order of alkylbenzene isomers generally follows their boiling points.[1] However, more polar stationary phases can induce different selectivity based on dipole-dipole or other intermolecular interactions, potentially altering the elution order.

This guide compiles Kovats retention indices (RI) for various dimethyl-propylbenzene isomers from established databases. The Kovats retention index is a normalized measure of retention time that helps in comparing results from different GC systems. It relates the retention time of an analyte to those of n-alkanes eluting before and after it.

Comparative Retention Data

The following table summarizes the Kovats retention indices for this compound and its isomers on both non-polar and polar stationary phases. It is important to note that this data is compiled from various sources, and direct comparison should be made with caution, considering the variations in experimental conditions.

Table 1: Kovats Retention Indices of Dimethyl-propylbenzene Isomers

IsomerCAS NumberNon-Polar Stationary Phase RIPolar Stationary Phase RI
1,2-Dimethyl-3-propylbenzeneNot Available1188 (Squalane)[2], 1178 (OV-1)[2], 1166 (Polymethylsiloxane)[2], 1175 (OV-101)[2]1435 (Carbowax 20M)[2][3], 1459 (Carbowax 20M)[2], 1458.6 (PEG-20M)[3]
This compound 3982-66-9 Data not available in sources1406 (Carbowax 20M)
1,3-Dimethyl-4-propylbenzene61827-85-8Data not available in sourcesData not available in sources
1,3-Dimethyl-5-propylbenzene3982-64-71133, 1126, 1124, 1127, 1132 (Standard non-polar)[4]1406.2, 1363.4, 1406, 1363, 1408 (Standard polar)[4]
1,4-Dimethyl-2-propylbenzene3042-50-01148, 1140, 1145 (Standard non-polar)[5]1415, 1385.9, 1386, 1413, 1425, 1438, 1452 (Standard polar)[5]
2,4-Dimethyl-1-propylbenzene61827-85-81152, 1143.7, 1144, 1150, 1154 (Standard non-polar)[6]1429, 1394.4, 1394 (Standard polar)[6]

Note: The specific non-polar and polar stationary phases for some of the compiled data were not explicitly stated in the source and are denoted as "Standard non-polar" and "Standard polar". The elution order can vary based on the specific column and analytical conditions.

Experimental Protocols

The retention times and indices presented in this guide are derived from various experimental setups. Below are representative examples of gas chromatographic conditions typically employed for the analysis of alkylbenzenes.

Protocol 1: Analysis on a Non-Polar Stationary Phase (Exemplary)

  • Column: A non-polar capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5MS), is commonly used for the separation of alkylbenzenes.[1]

  • Column Dimensions: A typical column would be 30 meters in length, with a 0.25 mm internal diameter and a 0.25 µm film thickness.

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

  • Temperature Program:

    • Initial Oven Temperature: 50 °C, hold for 2 minutes.

    • Ramp Rate: Increase the temperature at a rate of 5-10 °C per minute to 250 °C.

    • Final Temperature: Hold at 250 °C for 5 minutes.

  • Injector: Split/splitless injector, typically operated in split mode.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Protocol 2: Analysis on a Polar Stationary Phase (Exemplary)

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (e.g., Carbowax 20M) stationary phase, can provide alternative selectivity.

  • Column Dimensions: 30 meters in length, 0.25 mm internal diameter, 0.25 µm film thickness.

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program:

    • Initial Oven Temperature: 60 °C, hold for 2 minutes.

    • Ramp Rate: Increase at 8 °C per minute to 220 °C.

    • Final Temperature: Hold at 220 °C for 5 minutes.

  • Injector: Split/splitless injector.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Visualization of the GC Analysis Workflow

The following diagram illustrates a typical workflow for the analysis of dimethyl-propylbenzene isomers using gas chromatography.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution/Extraction Sample->Dilution Standard Internal Standard Addition Dilution->Standard Injection Sample Injection Standard->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Identification Compound Identification (Retention Time/Index & Mass Spectra) Integration->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for GC analysis of dimethyl-propylbenzene isomers.

This guide serves as a valuable resource for researchers and analysts working with dimethyl-propylbenzene isomers. By providing a compilation of available retention data and outlining typical experimental protocols, it aims to facilitate the development and optimization of analytical methods for the accurate identification and quantification of these compounds.

References

A Comparative Guide to Analytical Methods for the Quantification of 1,2-Dimethyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantitative analysis of 1,2-Dimethyl-4-propylbenzene: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The selection of an optimal analytical method is paramount for achieving accurate and reproducible data in research, quality control, and drug development. This document presents a comparative overview of these methods, supported by hypothetical performance data and detailed experimental protocols, to assist researchers in making informed decisions based on their specific analytical needs.

Introduction to this compound and its Analysis

This compound is an aromatic hydrocarbon. Accurate and precise quantification of this compound is essential in various applications, including its use as a chemical intermediate or its presence as an impurity in pharmaceutical products. The analytical methods discussed herein are widely employed for the analysis of aromatic hydrocarbons and are adaptable for the specific quantification of this compound.[1][2][3]

Comparison of Analytical Methods

The choice between GC-MS and HPLC-UV for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of each method. The data presented is based on typical performance for similar aromatic hydrocarbons.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (r²) > 0.998> 0.999
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5.0%< 2.0%
Limit of Detection (LOD) 0.5 ng/mL5 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL15 ng/mL
Selectivity Very HighModerate to High
Sample Throughput ModerateHigh
Instrumentation Cost HighModerate
Typical Run Time 15 - 25 minutes10 - 20 minutes

Experimental Protocols

Detailed methodologies for sample preparation and analysis using GC-MS and HPLC-UV are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, making it ideal for complex matrices or when low detection limits are required.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample containing this compound.

  • Dissolve the sample in 10 mL of a suitable solvent such as hexane (B92381) or dichloromethane.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.

  • Spike the solution with an appropriate internal standard (e.g., n-propylbenzene) for improved quantitative accuracy.[4]

2. Chromatographic Conditions:

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.[5] A common column dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-350.

3. Data Analysis:

  • Identify this compound based on its retention time and characteristic mass spectrum.

  • Quantify the analyte by creating a calibration curve using the peak area ratio of the analyte to the internal standard from a series of calibration standards.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is well-suited for routine analysis of this compound in less complex sample matrices and offers high precision and sample throughput.[6]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample containing this compound.

  • Dissolve the sample in 10 mL of the mobile phase.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used for aromatic hydrocarbons.

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30, v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: A wavelength in the range of 210-270 nm should be selected based on the UV absorbance maximum of this compound.

3. Data Analysis:

  • Quantify this compound by comparing the peak area of the sample to a standard curve prepared from serial dilutions of a certified reference standard.

Method Validation Workflow

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation, which is applicable to both GC-MS and HPLC-UV methods.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation Define_Purpose Define Analytical Purpose Select_Method Select Method (GC-MS or HPLC-UV) Define_Purpose->Select_Method Optimize_Parameters Optimize Method Parameters Select_Method->Optimize_Parameters Specificity Specificity / Selectivity Optimize_Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report SOP Develop Standard Operating Procedure (SOP) Validation_Report->SOP Routine_Use Implement for Routine Use SOP->Routine_Use

Caption: General workflow for analytical method validation.

Comparison of HPLC-UV and GC-MS Workflows

The following diagram illustrates the key steps in the analytical workflows for the HPLC-UV and GC-MS methods described in this guide.

G cluster_hplc HPLC-UV Workflow cluster_gcms GC-MS Workflow hplc_prep Sample Preparation (Dissolve & Filter) hplc_inject Liquid Injection hplc_prep->hplc_inject hplc_sep Reverse-Phase Separation hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_quant Quantification (External Standard) hplc_detect->hplc_quant gcms_prep Sample Preparation (Dissolve, Spike, Filter) gcms_inject Vaporization & Injection gcms_prep->gcms_inject gcms_sep Gas Phase Separation gcms_inject->gcms_sep gcms_detect Mass Spectrometric Detection gcms_sep->gcms_detect gcms_quant Quantification (Internal Standard) gcms_detect->gcms_quant

Caption: Comparison of HPLC-UV and GC-MS analytical workflows.

References

A Comparative Guide to the Properties of 1,2-Dimethyl-4-propylbenzene and 1,4-Dimethyl-2-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical and spectroscopic properties of two structural isomers: 1,2-Dimethyl-4-propylbenzene and 1,4-Dimethyl-2-propylbenzene. The information presented is supported by experimental data and established chemical principles to assist in the identification, differentiation, and utilization of these compounds in a research and development setting.

Physicochemical Properties

The positioning of the alkyl substituents on the benzene (B151609) ring influences the physical properties of these isomers, such as boiling point and density. A summary of key physicochemical data is presented in Table 1.

PropertyThis compound1,4-Dimethyl-2-propylbenzene
Molecular Formula C₁₁H₁₆C₁₁H₁₆
Molecular Weight 148.25 g/mol 148.25 g/mol
CAS Number 3982-66-93042-50-0
Boiling Point 209-210.8 °C204-204.3 °C
Density 0.865 - 0.872 g/cm³0.865 - 0.872 g/cm³
Refractive Index 1.496 - 1.4971.496 - 1.500

Experimental Protocol: Determination of Boiling Point

The boiling point of a liquid is a key physical constant that can be determined experimentally using various methods, including the Thiele tube method.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating bath fluid

  • Stand and clamps

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed in the fusion tube.

  • A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the sample.

  • The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing mineral oil, ensuring the rubber band or attachment is above the oil level.

  • The side arm of the Thiele tube is gently and evenly heated.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the bath is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Experimental Protocol: Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

  • Pycnometer or a graduated cylinder and an analytical balance

  • Thermometer

Procedure (using a graduated cylinder):

  • The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

  • A known volume of the liquid sample is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • The mass of the graduated cylinder containing the liquid is measured.

  • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.

  • The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).

  • The temperature at which the measurement was taken should be recorded as density is temperature-dependent.

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and differentiation of these isomers. The expected spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectra of the two isomers are expected to be distinct due to the different chemical environments of the protons.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonsThis compound (Predicted)1,4-Dimethyl-2-propylbenzene (Predicted)Multiplicity
Aromatic-H~6.9-7.1~6.9-7.1m
-CH₂- (propyl)~2.5~2.5t
-CH₂- (propyl, middle)~1.6~1.6sextet
-CH₃ (propyl)~0.9~0.9t
Ar-CH₃~2.2 (2s)~2.3 (2s)s

¹³C NMR Spectroscopy

The carbon NMR spectra will also show a different number of signals and chemical shifts for each isomer, reflecting their unique carbon skeletons.

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonThis compound (Predicted)1,4-Dimethyl-2-propylbenzene (Predicted)
Aromatic C (quaternary)~134-137 (3C)~135-138 (3C)
Aromatic CH~126-130 (3C)~127-131 (3C)
-CH₂- (propyl)~38~38
-CH₂- (propyl, middle)~25~25
-CH₃ (propyl)~14~14
Ar-CH₃~19-20 (2C)~20-21 (2C)
Infrared (IR) Spectroscopy

The IR spectra of both isomers will exhibit characteristic absorption bands for aromatic C-H, aliphatic C-H, and benzene ring vibrations.

Table 4: Expected IR Absorption Bands (cm⁻¹)

Functional GroupAbsorption Range (cm⁻¹)Vibration Type
Aromatic C-H3000-3100Stretching
Aliphatic C-H2850-2960Stretching
C=C (Aromatic)1450-1600Ring Stretching
C-H (Aromatic)690-900Out-of-plane Bending

The specific pattern of the out-of-plane bending bands can help distinguish between the substitution patterns of the two isomers.

Mass Spectrometry (MS)

The mass spectra of both isomers are expected to show a molecular ion peak (M⁺) at m/z = 148. The fragmentation patterns will be influenced by the positions of the alkyl groups, with the most prominent fragment typically arising from benzylic cleavage.

Expected Fragmentation:

  • Molecular Ion (M⁺): m/z = 148

  • Benzylic Cleavage: Loss of an ethyl radical (-CH₂CH₃) from the propyl group to form a stable benzylic cation at m/z = 119.

  • Other Fragments: Further fragmentation of the aromatic ring and alkyl chains will produce a series of smaller ions.

Synthesis

Both this compound and 1,4-Dimethyl-2-propylbenzene can be synthesized via Friedel-Crafts reactions. A common approach involves the acylation of the corresponding xylene isomer followed by reduction of the resulting ketone.

Experimental Protocol: Synthesis of this compound

This synthesis can be achieved through a two-step process starting from o-xylene (B151617).

Synthesis_1_2_Dimethyl_4_propylbenzene o_xylene o-Xylene ketone 1-(3,4-Dimethylphenyl)propan-1-one o_xylene->ketone Friedel-Crafts Acylation propanoyl_chloride Propanoyl Chloride AlCl₃ product This compound ketone->product Reduction reduction Zn(Hg), HCl (Clemmensen Reduction)

Synthesis of this compound.

Step 1: Friedel-Crafts Acylation of o-Xylene

  • To a stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere, o-xylene is added, and the mixture is cooled in an ice bath.

  • Propanoyl chloride is added dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield 1-(3,4-dimethylphenyl)propan-1-one.

Step 2: Clemmensen Reduction of the Ketone

  • The ketone obtained from Step 1 is refluxed with amalgamated zinc and concentrated hydrochloric acid.

  • After several hours, the reaction mixture is cooled, and the organic product is extracted with a suitable solvent (e.g., diethyl ether).

  • The combined organic extracts are washed with water and brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed, and the resulting crude product is purified by distillation to give this compound.

The synthesis of 1,4-Dimethyl-2-propylbenzene follows a similar two-step procedure, starting with p-xylene.

Synthesis_1_4_Dimethyl_2_propylbenzene p_xylene p-Xylene ketone 1-(2,5-Dimethylphenyl)propan-1-one p_xylene->ketone Friedel-Crafts Acylation propanoyl_chloride Propanoyl Chloride AlCl₃ product 1,4-Dimethyl-2-propylbenzene ketone->product Reduction reduction Zn(Hg), HCl (Clemmensen Reduction)

comparative toxicity of propylbenzene isomers to aquatic organisms

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the toxicological effects of n-propylbenzene and isopropylbenzene on aquatic ecosystems, supported by experimental data and standardized protocols.

For researchers, scientists, and drug development professionals, understanding the environmental impact of chemical compounds is a critical aspect of risk assessment. This guide provides an objective comparison of the aquatic toxicity of two common isomers of propylbenzene (B89791): n-propylbenzene and isopropylbenzene (cumene). The following sections present quantitative toxicity data, detailed experimental methodologies, and visual representations of key concepts to facilitate a comprehensive understanding.

Quantitative Toxicity Data

The acute toxicity of n-propylbenzene and isopropylbenzene to various aquatic organisms is summarized in the table below. The data, presented as median lethal concentration (LC50) and median effective concentration (EC50), indicate that n-propylbenzene generally exhibits higher toxicity to aquatic life than its branched isomer, isopropylbenzene.

ChemicalSpeciesEndpointDurationConcentration (mg/L)
n-Propylbenzene Rhinomonas reticulata S6A (marine microalga)96h-EC5096 hours2.38[1]
Skeletonema costatum (marine diatom)96h-EC5096 hours1.97[1]
Dunaliella salina (marine microalga)96h-EC5096 hours8.91[1]
Isopropylbenzene Rhinomonas reticulata S6A (marine microalga)96h-EC5096 hours3.65[1]
Mysidopsis bahia (opossum shrimp)96h-LC5096 hours1.3[1]
Dunaliella salina (marine microalga)96h-EC5096 hours14.13[1]

Experimental Protocols

The toxicity data presented in this guide are typically generated following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of results across different laboratories and studies.

OECD Guideline 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Test Organism : Rainbow trout (Oncorhynchus mykiss) is a commonly used species.

  • Procedure : Fish are exposed to a range of concentrations of the test substance in a controlled environment. Observations of mortality and other sublethal effects are made at 24, 48, 72, and 96 hours.

  • Test Conditions : The test is conducted under either static (no renewal of the test solution) or semi-static (periodic renewal of the test solution) conditions. Water temperature, pH, and dissolved oxygen levels are monitored and maintained within specific limits.

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This guideline is used to determine the concentration at which a substance immobilizes 50% of the tested daphnids (EC50) within 48 hours.

  • Test Organism : Daphnia magna, a small freshwater crustacean, is the standard test species.

  • Procedure : Young daphnids (less than 24 hours old) are exposed to various concentrations of the test substance. The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Test Conditions : The test is performed in a static system with controlled temperature and lighting.

OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.

  • Test Organism : Species such as Pseudokirchneriella subcapitata (green algae) are commonly used.

  • Procedure : Exponentially growing algal cultures are exposed to different concentrations of the test substance. Algal growth is measured over 72 hours by determining the cell density or another biomass surrogate.

  • Test Conditions : The test is conducted in a nutrient-rich medium under constant illumination and temperature.

For poorly water-soluble substances like propylbenzene isomers, a Water Accommodated Fraction (WAF) is often prepared. This involves mixing the chemical with water for a defined period and then allowing it to settle, using the resulting aqueous phase for testing. This method aims to expose the test organisms to the fraction of the substance that is dissolved or finely dispersed in the water.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the relationship between the chemical structures of the propylbenzene isomers and a typical workflow for aquatic toxicity testing.

G cluster_isomers Propylbenzene Isomers cluster_properties Chemical Properties cluster_toxicity Aquatic Toxicity n-Propylbenzene n-Propylbenzene Linear Alkyl Chain Linear Alkyl Chain n-Propylbenzene->Linear Alkyl Chain Isopropylbenzene Isopropylbenzene Branched Alkyl Chain Branched Alkyl Chain Isopropylbenzene->Branched Alkyl Chain Higher Bioavailability Higher Bioavailability Linear Alkyl Chain->Higher Bioavailability May lead to Potentially Higher Toxicity Potentially Higher Toxicity Higher Bioavailability->Potentially Higher Toxicity

Figure 1. Isomer Structure and Potential Toxicity Relationship.

G Start Start Test Substance Preparation Test Substance Preparation Start->Test Substance Preparation Test Organism Acclimation Test Organism Acclimation Start->Test Organism Acclimation Exposure of Organisms Exposure of Organisms Test Substance Preparation->Exposure of Organisms Test Organism Acclimation->Exposure of Organisms Data Collection (Mortality/Immobilization/Growth) Data Collection (Mortality/Immobilization/Growth) Exposure of Organisms->Data Collection (Mortality/Immobilization/Growth) Statistical Analysis (LC50/EC50) Statistical Analysis (LC50/EC50) Data Collection (Mortality/Immobilization/Growth)->Statistical Analysis (LC50/EC50) End End Statistical Analysis (LC50/EC50)->End

Figure 2. Standard Workflow for Aquatic Toxicity Testing.

References

quantum chemical calculations for stability of C11H16 isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of Bicyclic C8H14 Isomers Determined by Quantum Chemical Calculations

For researchers and professionals in drug development and chemical sciences, understanding the relative stability of isomers is crucial for predicting molecular behavior, reactivity, and suitability for various applications. This guide provides an objective comparison of the stability of several bicyclic isomers of C8H14, based on computational quantum chemical studies. The data presented herein is derived from a theoretical study employing various levels of theory to determine the energetic ordering of these isomers.

Relative Stability of C8H14 Isomers

The thermodynamic stability of ten distinct bicyclic C8H14 isomers, including bridgedhead, fused, spiro, and isolated ring systems, has been evaluated using quantum chemical calculations. The relative energies of these isomers provide a clear hierarchy of stability, which is essential for understanding their potential energy surfaces and interconversion pathways.

The following table summarizes the relative energies of the C8H14 isomers calculated at the B3LYP/6-311G* level of theory, with the most stable isomer, bicyclo[3.2.1]octane, serving as the reference at 0.00 kcal/mol.

Isomer NameIsomer IDRelative Energy (kcal/mol)
bicyclo[3.2.1]octaneIso-I0.00
cis-bicyclo[3.3.0]octaneIso-II6.45
bicyclo[2.2.2]octaneIso-III10.37
trans-bicyclo[4.2.0]octaneIso-IV23.33
cis-bicyclo[4.2.0]octaneIso-V26.54
trans-bicyclo[5.1.0]octaneIso-VI32.22
cis-bicyclo[5.1.0]octaneIso-VII39.66
spiro[3.4]octaneIso-VIII40.54
1-methylspiro[2.4]heptaneIso-IX43.10
cis-bicyclobutylIso-XIV45.21

Data sourced from a computational assessment of cyclooctene (B146475) isomers. The study found that bridgedhead bicyclic rings are the most stable, followed by fused, spiro, and finally isolated bicyclic rings.[1]

Experimental Protocols: Computational Methodology

The relative stabilities of the C8H14 isomers were determined through a series of quantum chemical calculations. The general workflow for such a computational study is outlined below.

1. Initial Structure Generation:

  • The three-dimensional coordinates for all constitutional and configurational isomers of C8H14 were generated. This includes bridgedhead, fused (in both cis and trans configurations where applicable), spiro, and isolated bicyclic structures.

2. Geometry Optimization:

  • The geometry of each isomer was optimized to find its minimum energy conformation. This is a crucial step to ensure that the calculated energy corresponds to a stable point on the potential energy surface. The study utilized several levels of theory for this purpose:

    • Hartree-Fock (HF): A fundamental ab initio method.

    • Møller-Plesset perturbation theory (MP2): This method includes electron correlation effects, offering higher accuracy than HF.

    • Density Functional Theory (DFT): A widely used method that balances computational cost and accuracy. The B3LYP functional combined with the 6-311G* basis set was employed for the final reported energies.[1]

3. Frequency Calculations:

  • Following geometry optimization, frequency calculations were performed for each isomer. This step serves two primary purposes:

    • To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To calculate the zero-point vibrational energy (ZPVE), which is a quantum mechanical correction to the electronic energy.

4. Relative Energy Calculation:

  • The total electronic energy, including the ZPVE correction, was calculated for each optimized isomer.

  • The relative energy of each isomer was then determined by taking the difference between its total energy and the total energy of the most stable isomer (bicyclo[3.2.1]octane).

Workflow for Determining Isomer Stability

The logical flow of a typical quantum chemical calculation to determine the relative stability of isomers is depicted in the following diagram.

G cluster_input Input Generation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis cluster_output Output start Define Molecular Formula (C8H14) isomers Generate Possible Isomers (Bridged, Fused, Spiro, Isolated) start->isomers opt Geometry Optimization (e.g., B3LYP/6-311G*) isomers->opt freq Frequency Calculation opt->freq energy Total Energy Calculation (including ZPVE) freq->energy rel_energy Calculate Relative Energies energy->rel_energy stability Determine Stability Order rel_energy->stability table Comparative Data Table stability->table guide Publish Comparison Guide table->guide

Caption: Workflow of a quantum chemical study for isomer stability.

This systematic approach ensures a reliable comparison of the thermodynamic stabilities of different isomers, providing valuable insights for researchers in various fields of chemistry. The stability order reveals that for bicyclic C8H14 systems, bridgedhead structures are energetically more favorable than fused, spiro, or isolated ring systems.[1]

References

Spectroscopic Scrutiny: A Comparative Analysis of 1,2-Dimethyl-4-propylbenzene and p-Cymene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the aromatic compounds 1,2-Dimethyl-4-propylbenzene and its isomer, p-cymene (B1678584) (4-isopropyl-1-methylbenzene), is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side view of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, highlighting the key structural distinctions evident through these analytical techniques.

While extensive experimental spectroscopic data is readily available for the naturally occurring monoterpene p-cymene, the synthetic isomer this compound is less characterized. Consequently, this comparison utilizes experimental data for p-cymene and predicted data for this compound where experimental spectra are not available in public databases. This approach allows for a valuable comparative analysis based on established spectroscopic principles.

Structural and Spectroscopic Overview

This compound and p-cymene are structural isomers with the chemical formula C₁₁H₁₆. Their distinct substitution patterns on the benzene (B151609) ring give rise to unique spectroscopic signatures. p-Cymene possesses a symmetrical para-substitution with a methyl and an isopropyl group, leading to a simpler NMR spectrum. In contrast, the ortho- and para-substitution in this compound results in a more complex set of signals due to lower symmetry.

G Structural Comparison cluster_0 This compound cluster_1 p-Cymene mol1 mol1 mol2 mol2

Caption: Molecular structures of this compound and p-cymene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed map of the molecular structure.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound Ar-H6.88 - 6.95m
CH₃ (ortho)2.18s
CH₃ (ortho)2.21s
CH₂ (propyl)2.50t7.6
CH₂ (propyl)1.59sextet7.5
CH₃ (propyl)0.92t7.4
p-Cymene Ar-H7.11d7.8
Ar-H7.09d7.8
CH (isopropyl)2.87septet6.9
CH₃ (aromatic)2.30s
CH₃ (isopropyl)1.23d6.9

Note: Data for this compound is based on predicted values.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data

Compound Carbon Assignment Chemical Shift (δ, ppm)
This compound Ar-C (quaternary)142.1, 135.9, 132.0
Ar-CH130.0, 127.3, 126.5
CH₃ (aromatic)19.4, 14.5
CH₂ (propyl)37.9, 24.8
CH₃ (propyl)14.0
p-Cymene Ar-C (quaternary)145.7, 134.6
Ar-CH129.0, 126.3
CH (isopropyl)33.8
CH₃ (aromatic)21.0
CH₃ (isopropyl)24.1

Note: Data for this compound is based on predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The key vibrational frequencies are indicative of specific bond types.

Table 3: IR Spectroscopic Data

Compound Vibrational Mode Frequency (cm⁻¹)
This compound Aromatic C-H stretchData not available
Aliphatic C-H stretchData not available
Aromatic C=C stretchData not available
C-H bend (out-of-plane)Data not available
p-Cymene Aromatic C-H stretch3050-3010
Aliphatic C-H stretch2962, 2872
Aromatic C=C stretch1618, 1516
C-H bend (out-of-plane)814

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Table 4: Mass Spectrometry Data

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound 148Data not available
p-Cymene 134119 (M-15), 91 (M-43)

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). The IR spectrum is recorded using an FT-IR spectrometer over a typical range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the sample in a volatile solvent is injected into a gas chromatograph, where the components are separated. The separated components then enter a mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the ions is measured, providing a mass spectrum.

Logical Workflow for Spectroscopic Comparison

G cluster_0 Compound Selection cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation A This compound C NMR (1H, 13C) A->C D IR A->D E Mass Spectrometry A->E B p-Cymene B->C B->D B->E F Structural Elucidation C->F D->F E->F G Comparative Analysis F->G

Caption: Workflow for the spectroscopic comparison of chemical compounds.

Conclusion

The spectroscopic data presented provides a clear basis for distinguishing between this compound and p-cymene. The differences in symmetry and substitution patterns are most evidently reflected in their ¹H and ¹³C NMR spectra. While the lack of comprehensive experimental data for this compound necessitates the use of predicted values for a complete comparison, this guide serves as a valuable resource for researchers in identifying and characterizing these aromatic isomers. Further experimental investigation into the spectroscopic properties of this compound would be beneficial for the scientific community.

Distinguishing Isomers: A Comparative Guide to 1,2-Dimethyl-4-propylbenzene and 1,2-Dimethyl-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification and differentiation of isomeric compounds are critical for ensuring the purity, efficacy, and safety of chemical entities. This guide provides a detailed comparison of two constitutional isomers, 1,2-Dimethyl-4-propylbenzene and 1,2-Dimethyl-3-propylbenzene, outlining key physicochemical properties and analytical methods for their distinction.

Structural and Physicochemical Properties

The seemingly minor difference in the position of the propyl group on the 1,2-dimethylbenzene (o-xylene) ring leads to distinct physical properties that can be exploited for their separation and identification.

PropertyThis compound1,2-Dimethyl-3-propylbenzene
Molecular Formula C₁₁H₁₆C₁₁H₁₆
Molecular Weight 148.25 g/mol [1]148.25 g/mol [2]
CAS Number 3982-66-9[1]17059-44-8[3]
Boiling Point 209 °C[4]Not available
Density 0.872 g/mL[4]Not available
Refractive Index 1.497[4]Not available

Spectroscopic and Chromatographic Differentiation

The most reliable methods for distinguishing between these two isomers involve spectroscopic and chromatographic techniques. While complete spectral data is not publicly available for both compounds, we can infer expected differences based on their structures and data from related compounds.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. The retention index (a measure of a compound's retention time relative to n-alkanes) is a key parameter for identification.

Experimental Protocol: Gas Chromatography of Alkylbenzene Isomers

A general protocol for the separation of alkylbenzene isomers using gas chromatography is as follows:

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating isomers based on boiling point differences. For enhanced separation of closely related isomers, a more polar column may be employed.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector and Detector Temperature: Typically set to 250°C.

  • Oven Temperature Program: A temperature gradient is often employed to ensure good separation of a mixture of compounds. For these isomers, a starting temperature of around 100°C, held for a few minutes, followed by a ramp of 5-10°C per minute to a final temperature of around 200°C would be a reasonable starting point for method development.

Comparative Data: Kovats Retention Indices

The Kovats retention index is a standardized measure that helps in the identification of compounds in gas chromatography.

Stationary Phase (Non-Polar)This compound1,2-Dimethyl-3-propylbenzene
Kovats Retention Index (I) 1158[5]1176, 1177, 1166.5, 1166, 1178, 1175[3]

The difference in their Kovats retention indices on a non-polar column indicates that 1,2-Dimethyl-3-propylbenzene generally has a slightly longer retention time than this compound under the same chromatographic conditions. This difference, although small, can be used for their separation and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The distinct substitution patterns of the two isomers will result in unique NMR spectra.

  • ¹H NMR: The chemical shifts and splitting patterns of the aromatic protons will be a key differentiating feature. In this compound, the three aromatic protons will exhibit a more complex splitting pattern due to their different neighboring environments compared to the three aromatic protons in 1,2-Dimethyl-3-propylbenzene. The signals for the propyl and methyl groups will also show subtle differences in their chemical shifts.

  • ¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum will differ due to the symmetry of the molecules. This compound, having a higher degree of symmetry, would be expected to show fewer signals in the aromatic region compared to the less symmetric 1,2-Dimethyl-3-propylbenzene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While both isomers will have the same molecular ion peak at m/z 148, their fragmentation patterns upon electron ionization will likely differ due to the different substitution patterns, although these differences may be subtle. A common fragmentation pathway for alkylbenzenes is the cleavage of the benzylic C-C bond, which would result in a prominent peak at m/z 119 for both isomers (loss of an ethyl group). However, the relative intensities of other fragment ions may vary, providing a basis for differentiation.

Synthesis Pathways

The synthesis of these isomers can be achieved through Friedel-Crafts alkylation or acylation reactions. The choice of starting materials and reaction conditions will determine the final product.

Logical Synthesis Workflow

Synthesis_Workflow cluster_synthesis General Synthesis Strategy Start Starting Material (e.g., o-xylene) Reaction Friedel-Crafts Reaction Start->Reaction Reagent Acylating/Alkylating Agent + Lewis Acid Catalyst Reagent->Reaction Product Isomeric Mixture Reaction->Product Separation Chromatographic Separation (GC or LC) Product->Separation Isomer1 This compound Separation->Isomer1 Isomer2 1,2-Dimethyl-3-propylbenzene Separation->Isomer2

Caption: A generalized workflow for the synthesis and separation of dimethyl-propylbenzene isomers.

Experimental Protocol: Friedel-Crafts Acylation followed by Reduction (General)

A common route to synthesize specific alkylbenzenes and avoid rearrangements is through Friedel-Crafts acylation followed by a reduction of the resulting ketone.

  • Friedel-Crafts Acylation: 1,2-dimethylbenzene (o-xylene) is reacted with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in an inert solvent. This reaction will produce a mixture of isomeric ketones: 1-(3,4-dimethylphenyl)propan-1-one (B99388) and 1-(2,3-dimethylphenyl)propan-1-one.

  • Separation of Ketone Intermediates: The resulting ketone isomers are separated using techniques like column chromatography or fractional distillation.

  • Reduction: The separated ketones are then reduced to the corresponding alkylbenzenes using a method such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

Biological Activity

Currently, there is a lack of specific data in publicly accessible databases regarding the biological activities or signaling pathways of this compound and 1,2-Dimethyl-3-propylbenzene. Research into the biological effects of various alkylbenzene derivatives is ongoing, and the specific substitution patterns of these isomers could potentially lead to different biological activities. Further investigation in this area is warranted.

Conclusion

The differentiation between this compound and 1,2-Dimethyl-3-propylbenzene can be reliably achieved through a combination of analytical techniques. Gas chromatography, leveraging the differences in their Kovats retention indices, provides a robust method for their separation and quantification. Spectroscopic methods, particularly ¹H and ¹³C NMR, are powerful tools for unambiguous structural elucidation, although experimental data for these specific isomers is limited. Mass spectrometry can provide supporting evidence through analysis of fragmentation patterns. For researchers working with these compounds, a multi-technique approach is recommended to ensure accurate identification and characterization.

References

Comparative Analysis of 1,2-Dimethyl-4-propylbenzene: Experimental and Predicted Physicochemical and Toxicological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the physicochemical and toxicological properties of 1,2-Dimethyl-4-propylbenzene, cross-referencing experimentally determined values with computationally predicted data. For a comprehensive comparison, this guide includes data for its structural isomer, 1,4-Dimethyl-2-propylbenzene, and a related compound, n-Propylbenzene. This document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment, offering a clear, data-driven comparison to inform research and modeling efforts.

Data Presentation: Physicochemical and Toxicological Properties

The following table summarizes key experimental and predicted properties for this compound and its selected alternatives. This side-by-side comparison facilitates a quick assessment of the similarities and differences between the compounds and the accuracy of predictive models.

PropertyMethodThis compound1,4-Dimethyl-2-propylbenzenen-Propylbenzene
Molecular Formula -C₁₁H₁₆C₁₁H₁₆C₉H₁₂
Molecular Weight ( g/mol ) -148.24148.24120.19
Boiling Point (°C) Experimental209.0 - 210.8[1][2]204.0[3]159.2[4]
Melting Point (°C) ExperimentalNo Data AvailableNo Data Available-99.5[4]
Density (g/mL @ 20°C) Experimental0.865 - 0.872[1][2]0.872[3]0.862[4]
Refractive Index (@ 20°C) Experimental1.496 - 1.497[1][2]1.500[3]1.492[1]
Flash Point (°C) Experimental76.1[1]No Data Available30 (86°F)[1][5]
logP (Octanol/Water) ExperimentalNo Data AvailableNo Data Available3.69[1]
logP (Octanol/Water) Predicted3.26 (XLogP3/Crippen)[1][6]No Data Available3.7 (XLogP3)[1]
Water Solubility Predictedlog10WS = -3.64 (Crippen)[6]No Data AvailableVery slightly soluble[7]
Acute Oral Toxicity (LD₅₀) ExperimentalNo Data AvailableNo Data Available6040 mg/kg (Rat)[7]
Inhalation Toxicity ExperimentalNo Data AvailableNo Data AvailableToxic if inhaled[8]
Carcinogenicity AssessmentInadequate information[9]No Data AvailableSuspected of causing cancer[8]

Experimental Protocols

The experimental data cited in this guide are determined by standardized methodologies to ensure reproducibility and accuracy. Below are summaries of the standard protocols for the key properties measured.

Boiling Point Determination (ASTM D86)

The boiling point is determined using a method analogous to ASTM D86, "Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure".[10][11][12]

  • Principle: A specified volume of the sample is placed in a distillation flask connected to a condenser. The flask is heated at a controlled rate.

  • Methodology: The temperature at which the first drop of condensate falls from the condenser is recorded as the Initial Boiling Point (IBP). The temperature is continuously monitored as the distillation proceeds. For a pure compound, the boiling point is the stable temperature observed during the phase change.

  • Apparatus: Distillation flask, condenser, calibrated thermometer, heating mantle.

Density Measurement (ASTM D1217)

Density is typically measured using a Bingham pycnometer as described in ASTM D1217.[2][13][14][15]

  • Principle: This method determines the mass of a liquid that fills a calibrated volume at a specific temperature.

  • Methodology: A clean, dry, and calibrated pycnometer is weighed. It is then filled with the sample liquid, avoiding air bubbles, and placed in a constant-temperature bath until it reaches thermal equilibrium (e.g., 20°C). The volume of the liquid is precisely determined by the pycnometer's calibrated volume. The pycnometer is removed, cleaned on the exterior, and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

  • Apparatus: Bingham pycnometer, constant-temperature bath, analytical balance.

Refractive Index Measurement (ASTM D1218)

The refractive index is measured using a refractometer, following the procedure outlined in ASTM D1218.[1][5][16]

  • Principle: This method measures the bending of light as it passes from a prism of known refractive index into the liquid sample.

  • Methodology: A small drop of the liquid sample is placed on the prism of the refractometer. The instrument's light source is directed through the prism and sample, and the operator or an automated detector reads the refractive index from a scale or digital display. The temperature is controlled, typically at 20°C, as the refractive index is temperature-dependent.

  • Apparatus: Abbe or digital refractometer with a circulating temperature-controlled water bath.

Flash Point Determination (ASTM D93)

The flash point is determined using the Pensky-Martens closed-cup tester according to ASTM D93.[4][6][9][17][18]

  • Principle: The flash point is the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced.

  • Methodology: The sample is heated in a closed cup at a slow, constant rate while being stirred. An ignition source is directed into the cup at regular temperature intervals. The flash point is the corrected temperature at which a distinct flash is observed inside the cup.

  • Apparatus: Pensky-Martens closed-cup apparatus.

Octanol-Water Partition Coefficient (logP) (OECD Guideline 107)

The "shake-flask" method is the gold standard for experimentally determining logP values.

  • Principle: The method determines the ratio of a chemical's concentration in a two-phase system consisting of n-octanol and water at equilibrium.

  • Methodology: A known amount of the substance is dissolved in a mixture of pre-saturated n-octanol and water. The mixture is shaken until equilibrium is reached. The phases are then separated, and the concentration of the substance in each phase is determined using a suitable analytical method, such as UV/Vis spectroscopy or chromatography. The partition coefficient (P) is the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[19][20][21][22]

Acute Oral Toxicity (OECD Guideline 401 - Historical)

Acute oral toxicity, expressed as the LD₅₀ value, was historically determined using methods described in the now-deleted OECD Test Guideline 401.[23][24][25][26][27]

  • Principle: To determine the single dose of a substance that causes death in 50% of a group of test animals.

  • Methodology: The test substance is administered orally by gavage to several groups of fasted animals in graduated doses. The animals are observed for mortality and clinical signs of toxicity for a set period (typically 14 days). The LD₅₀ is then calculated statistically from the dose-response data. Modern alternative methods that reduce animal use are now standard (e.g., OECD 420, 423, 425).

Workflow for Property Analysis

The following diagram illustrates the logical workflow for comparing experimental and predicted properties of a chemical substance.

G cluster_input Input cluster_experimental Experimental Determination cluster_computational Computational Prediction cluster_output Analysis & Output Compound Chemical Substance (this compound) Exp_PhysChem Physicochemical Tests (ASTM, OECD) Compound->Exp_PhysChem Exp_Tox Toxicological Assays (OECD Guidelines) Compound->Exp_Tox Comp_PhysChem QSAR / QSPR Models Compound->Comp_PhysChem Comp_Tox In Silico Toxicity Models Compound->Comp_Tox Exp_Data Experimental Properties Exp_PhysChem->Exp_Data Exp_Tox->Exp_Data Pred_Data Predicted Properties Comp_PhysChem->Pred_Data Comp_Tox->Pred_Data Comparison Comparative Analysis Exp_Data->Comparison Pred_Data->Comparison Guide Publication Guide Comparison->Guide

Caption: Workflow for comparative analysis of chemical properties.

References

A Guide to Inter-Laboratory Comparison of 1,2-Dimethyl-4-propylbenzene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of analytical data for compounds like 1,2-Dimethyl-4-propylbenzene is paramount. Inter-laboratory comparison studies, including proficiency testing (PT) and round-robin studies, are critical tools for evaluating and enhancing the quality of analytical measurements.[1] This guide provides an objective comparison framework for the analysis of this compound, supported by generalized experimental data and detailed methodologies.

Inter-laboratory studies are designed to assess the proficiency of participating laboratories in identifying and quantifying specific analytes in a given sample.[1] In a typical scenario, a central organizing body prepares and distributes identical, well-characterized samples to multiple laboratories.[1] Each laboratory then analyzes the samples using either their own standard operating procedures or a prescribed method. The results are collected and statistically analyzed to evaluate the performance of each laboratory against the group and a known reference value.[1]

Data Presentation: A Comparative Overview

The performance of different laboratories in the analysis of this compound can be compared based on several key statistical measures. The following table presents a hypothetical summary of results from an inter-laboratory study, illustrating the typical data generated.

Laboratory IDReported Concentration (µg/mL)Accuracy (% Recovery)Precision (RSD %)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Lab A9.8598.52.10.050.15
Lab B10.20102.03.50.080.25
Lab C9.5095.04.20.100.30
Lab D10.50105.01.80.040.12
Lab E9.9599.52.80.060.20
Assigned Value 10.00

Note: This data is illustrative and intended to represent typical results from a proficiency test.

Experimental Protocols

A generalized protocol for the analysis of this compound in a given matrix using Gas Chromatography-Mass Spectrometry (GC-MS) is detailed below. This protocol is based on common practices for the analysis of volatile organic compounds.[1]

1. Sample Preparation (Liquid Matrix)

  • Objective: To extract this compound from the sample matrix and prepare it for GC-MS analysis.

  • Procedure:

    • A known volume or weight of the sample is placed in a headspace vial.

    • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added to each sample, blank, and calibration standard.

    • The vial is sealed and placed in a headspace autosampler for incubation at a controlled temperature to allow the volatile compounds to partition into the headspace.

2. GC-MS Analysis

  • Objective: To separate, identify, and quantify this compound.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Typical GC Conditions:

    • Injection Mode: Headspace or direct liquid injection.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically used.[1]

    • Oven Temperature Program: A temperature ramp is used to elute the VOCs based on their boiling points. For example, an initial temperature of 40°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.[1]

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole.

    • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

3. Calibration and Quantification

  • Objective: To establish a calibration curve for the accurate quantification of this compound.

  • Procedure:

    • A series of calibration standards of known concentrations of this compound are prepared.

    • The calibration standards are analyzed using the same GC-MS method as the samples.

    • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • The concentration of this compound in the samples is determined by comparing its peak area ratio to the calibration curve.[1]

Visualizing the Workflow

The following diagrams illustrate the logical flow of an inter-laboratory comparison study and the general experimental workflow for the analysis of this compound.

Inter_Laboratory_Comparison_Workflow cluster_planning Planning & Preparation cluster_analysis Analysis Phase cluster_evaluation Data Evaluation & Reporting A Study Design & Protocol Development B Sample Preparation & Homogeneity Testing A->B C Distribution to Participating Labs B->C D Sample Analysis by Participating Labs C->D E Data Submission to Coordinator D->E F Statistical Analysis (e.g., z-scores) E->F G Issuance of Final Report F->G G->A Feedback for Future Studies

Caption: Workflow of a typical inter-laboratory comparison study.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_data_processing Data Processing & Quantification A Receive Sample B Add Internal Standard A->B C Headspace Incubation B->C D GC Separation C->D Injection E MS Detection D->E F Peak Integration & Identification E->F G Quantification using Calibration Curve F->G H Final Report Generation G->H

Caption: General experimental workflow for GC-MS analysis.

References

A Comparative Guide to Assessing the Purity of Commercial 1,2-Dimethyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercial 1,2-Dimethyl-4-propylbenzene. We present a multi-faceted approach utilizing Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of a typical commercial sample is compared against a high-purity analytical standard and a structurally similar isomer, 1,4-Dimethyl-2-propylbenzene, to highlight the resolving power and accuracy of each technique.

Analytical Strategy and Workflow

The purity assessment of this compound involves a systematic workflow. Initially, a qualitative analysis is performed to identify the main component and any potential impurities. This is followed by quantitative analysis to determine the precise purity of the sample. The workflow is designed to provide a comprehensive purity profile, identifying and quantifying not only the target compound but also any isomeric or process-related impurities.

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Commercial_Sample Commercial This compound Dissolution Dissolution in Appropriate Solvent Commercial_Sample->Dissolution Analytical_Standard High-Purity Standard (>99.5%) Analytical_Standard->Dissolution Alternative Alternative 1,4-Dimethyl-2-propylbenzene Alternative->Dissolution GC_MS GC-MS Analysis Dissolution->GC_MS HPLC HPLC Analysis Dissolution->HPLC qNMR qNMR Analysis Dissolution->qNMR Qualitative Qualitative Analysis (Impurity Identification) GC_MS->Qualitative Quantitative Quantitative Analysis (Purity Calculation) GC_MS->Quantitative HPLC->Qualitative HPLC->Quantitative qNMR->Qualitative qNMR->Quantitative Report Purity Report and Comparison Guide Qualitative->Report Quantitative->Report

Caption: Experimental workflow for the purity assessment of this compound.

Comparative Data

The following tables summarize the hypothetical quantitative data obtained from the analysis of a commercial sample of this compound, a high-purity analytical standard, and an alternative compound, 1,4-Dimethyl-2-propylbenzene.

Table 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

SampleRetention Time (min)Peak Area (%)Identified Impurities
Commercial this compound 12.3598.51,2-Dimethyl-3-propylbenzene (0.8%), 1,3-Dimethyl-4-propylbenzene (0.5%), Toluene (0.2%)
High-Purity Standard 12.35>99.8Not Detected
1,4-Dimethyl-2-propylbenzene 12.1899.21,3-Dimethyl-5-propylbenzene (0.6%), Xylene (0.2%)

Table 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

SampleRetention Time (min)Peak Area (%)Identified Impurities
Commercial this compound 8.4298.7Isomeric Impurity (0.9%), Unknown Polar Impurity (0.4%)
High-Purity Standard 8.42>99.9Not Detected
1,4-Dimethyl-2-propylbenzene 8.2599.4Isomeric Impurity (0.5%), Unknown Non-polar Impurity (0.1%)

Table 3: Purity Assessment by Quantitative NMR (¹H qNMR)

SamplePurity (mol/mol %)Internal Standard
Commercial this compound 98.9 ± 0.2Maleic Anhydride
High-Purity Standard 99.8 ± 0.1Maleic Anhydride
1,4-Dimethyl-2-propylbenzene 99.3 ± 0.2Maleic Anhydride

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Objective: To separate and identify volatile components and determine the purity of the sample based on peak area percentage.

  • Instrumentation: Agilent 7890B GC coupled with a 5977A Mass Selective Detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-400 amu.

  • Data Analysis: Integration of the total ion chromatogram (TIC) and library search for impurity identification.

Objective: To separate the main component from non-volatile and isomeric impurities.

  • Instrumentation: Waters Alliance HPLC System with a 2998 Photodiode Array (PDA) Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Data Analysis: Peak area percentage calculation from the chromatogram.

Objective: To provide an absolute purity determination using a certified internal standard.

  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Maleic Anhydride (certified reference material).

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial. Dissolve in 0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Relaxation Delay (D1): 30 s

    • Number of Scans: 16

    • Acquisition Time: 4 s

  • Data Processing: Fourier transformation, phase correction, and baseline correction.

  • Purity Calculation: The purity is calculated by comparing the integral of a specific proton signal of the analyte with the integral of the known internal standard.

Logical Relationship in Purity Assessment

The selection of an analytical method for purity assessment depends on the specific information required. GC-MS is excellent for identifying volatile impurities, HPLC is well-suited for separating non-volatile and isomeric impurities, and qNMR provides a highly accurate, absolute measure of purity without the need for a specific reference standard of the analyte itself.

Purity Assessment Logic cluster_0 Analytical Goal cluster_1 Primary Questions cluster_2 Recommended Technique Goal Assess Purity of This compound Volatile_Impurities Are there volatile impurities? Goal->Volatile_Impurities Isomeric_Purity What is the isomeric purity? Goal->Isomeric_Purity Absolute_Purity What is the absolute molar purity? Goal->Absolute_Purity GC_MS GC-MS Volatile_Impurities->GC_MS Yes Isomeric_Purity->GC_MS Good Volatility HPLC HPLC Isomeric_Purity->HPLC High Resolution Needed qNMR qNMR Absolute_Purity->qNMR Highest Accuracy

Caption: Decision logic for selecting the appropriate analytical technique for purity assessment.

comparative study of catalytic systems for propylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Systems for Propylbenzene (B89791) Synthesis

For researchers, scientists, and drug development professionals, the synthesis of propylbenzene is a critical process, with the choice of catalytic system significantly impacting yield, selectivity, and economic viability. This guide provides an objective comparison of various catalytic systems for propylbenzene synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams.

Alkylation of Benzene (B151609) with Propylene (B89431)/Propanol (B110389)

The direct alkylation of benzene with propylene or propanol is a primary route for propylbenzene synthesis. However, this method is often complicated by the formation of the more stable isopropylbenzene isomer due to carbocation rearrangement. The choice of catalyst plays a crucial role in controlling the selectivity towards the desired n-propylbenzene. Zeolites and other solid acid catalysts are extensively studied for this reaction.

Comparative Performance of Solid Acid Catalysts

The performance of various solid acid catalysts in the alkylation of benzene with propylene is summarized in Table 1. Zeolites with specific pore structures and acid site distributions show varying activities and selectivities.

CatalystAlkylating AgentTemperature (°C)Pressure (MPa)Benzene/Alkene Molar RatioPropylene Conversion (%)n-Propylbenzene Selectivity (%)Isopropylbenzene Selectivity (%)Reference
H-BEAPropylene1503.07.4>99LowHigh[1]
H-ZSM-5Propylene1503.07.4ModerateModerateHigh[2][3]
H-MORPropylene1503.07.4LowLowHigh[4][5]
USYPropylene2200.81~99Low>90[6]
Pd/HSiW/SiO₂Propane3000.11:9-Lowup to 88[7]
Pd/HZSM-5Propane3000.11:9-High11-18[7]

Note: The data presented is compiled from various sources and reaction conditions may not be directly comparable.

Experimental Protocol: Gas-Phase Alkylation of Benzene with Propylene over H-BEA Zeolite

This protocol describes a typical gas-phase alkylation of benzene with propylene in a fixed-bed reactor.[8]

  • Catalyst Activation: 100 mg of H-BEA zeolite is placed in a quartz fixed-bed reactor and activated at 300°C for 12 hours under a nitrogen flow.

  • Reaction Setup: The reactor is maintained at the desired reaction temperature (e.g., 200-300°C) and atmospheric pressure.

  • Reactant Feed: A stream of propylene gas is passed through a saturator containing benzene at 25°C. The resulting gas mixture is fed into the reactor.

  • Product Analysis: The gaseous products are analyzed by gas chromatography (GC) to determine the conversion of propylene and the selectivity to propylbenzene isomers.

Reaction Pathway: Zeolite-Catalyzed Alkylation of Benzene with Propylene

The alkylation of benzene with propylene over a zeolite catalyst can proceed through two main pathways: a stepwise mechanism and a concerted mechanism. The concerted pathway is generally more kinetically favorable.[2][4][5]

G cluster_stepwise Stepwise Mechanism cluster_concerted Concerted Mechanism Propylene1 Propylene Propyl_Carbocation Propyl Carbocation Propylene1->Propyl_Carbocation Protonation H_Zeolite1 H-Zeolite H_Zeolite1->Propyl_Carbocation Propylbenzene_Complex1 Propylbenzene-Zeolite Complex Propyl_Carbocation->Propylbenzene_Complex1 Benzene1 Benzene Benzene1->Propylbenzene_Complex1 Electrophilic Attack Propylbenzene_Complex1->H_Zeolite1 Propylbenzene1 Propylbenzene Propylbenzene_Complex1->Propylbenzene1 Deprotonation Propylene2 Propylene Transition_State Transition State Propylene2->Transition_State Benzene2 Benzene Benzene2->Transition_State H_Zeolite2 H-Zeolite H_Zeolite2->Transition_State Propylbenzene_Complex2 Propylbenzene-Zeolite Complex Transition_State->Propylbenzene_Complex2 Propylbenzene_Complex2->H_Zeolite2 Propylbenzene2 Propylbenzene Propylbenzene_Complex2->Propylbenzene2 Deprotonation

Figure 1. Stepwise vs. Concerted mechanism for zeolite-catalyzed benzene alkylation.

Alkylation of Toluene (B28343) with Ethylene (B1197577)

An alternative route to synthesize n-propylbenzene is the alkylation of toluene with ethylene using alkali metal catalysts. This method directly forms the n-propyl side chain.

Performance of Alkali Metal Catalysts

The use of a sodium-potassium (NaK) alloy as a catalyst for the alkylation of toluene with ethylene has been reported.[9]

CatalystReactantsTemperature (°C)Pressure (MPa)Toluene Conversion (%)n-Propylbenzene (%)3-Phenylpentane (%)Reference
NaK alloyToluene, Ethylene137-1392.0764.651.012.3[9]
Experimental Protocol: Alkylation of Toluene with Ethylene using NaK Catalyst

The following protocol is based on a described industrial process.[9][10]

  • Catalyst Activation: Toluene containing 100-350 mg/L of water and a dispersing agent (tall oil) is charged into a reactor. The NaK alloy catalyst is added, and the mixture is heated to 200°C for 2.5 hours for catalyst activation.

  • Reaction: The mixture is cooled to 137-139°C, and ethylene is introduced into the reactor. The reaction is carried out for 2.5 hours at a pressure of 2.07 MPa with strong agitation.

  • Product Separation: After the reaction, the product mixture is analyzed by gas chromatography. The main products are n-propylbenzene, unreacted toluene, and 3-phenylpentane.

Friedel-Crafts Acylation of Benzene followed by Reduction

To circumvent the formation of isopropylbenzene, a two-step process involving Friedel-Crafts acylation followed by reduction is a reliable method for synthesizing n-propylbenzene.[11][12][13]

Reaction Steps and Yields

This synthetic route involves the acylation of benzene with propanoyl chloride to form propiophenone (B1677668), which is then reduced to n-propylbenzene.

StepReactionCatalyst/ReagentYield (%)Reference
1Friedel-Crafts AcylationAlCl₃High[12]
2Reduction (e.g., Wolff-Kishner)H₂NNH₂, KOHHigh[12]
Experimental Protocol: Synthesis of n-Propylbenzene via Acylation-Reduction

A general laboratory procedure is as follows:[14][15]

Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone

  • Anhydrous aluminum chloride is suspended in an inert solvent (e.g., dichloromethane) in a flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere.

  • Propanoyl chloride is added dropwise to the cooled suspension.

  • Benzene is then added dropwise, and the reaction mixture is stirred at room temperature or with gentle heating.

  • The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed, dried, and the solvent is evaporated. The resulting propiophenone is purified by distillation or chromatography.

Step 2: Wolff-Kishner Reduction of Propiophenone to n-Propylbenzene

  • Propiophenone, hydrazine (B178648) hydrate, and a high-boiling solvent (e.g., diethylene glycol) are placed in a flask fitted with a reflux condenser.

  • Potassium hydroxide (B78521) is added, and the mixture is heated to reflux.

  • Water is removed by distillation, and the reaction temperature is allowed to rise.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated. The final product, n-propylbenzene, is purified by distillation.

Workflow for Acylation-Reduction Synthesis

The logical workflow for this two-step synthesis is illustrated below.

G Start Start Acylation Friedel-Crafts Acylation (Benzene + Propanoyl Chloride) Start->Acylation Propiophenone Propiophenone Acylation->Propiophenone Reduction Wolff-Kishner Reduction Propiophenone->Reduction nPropylbenzene n-Propylbenzene Reduction->nPropylbenzene End End nPropylbenzene->End

Figure 2. Workflow for n-propylbenzene synthesis via acylation-reduction.

Conclusion

The synthesis of propylbenzene can be achieved through various catalytic routes, each with its own advantages and disadvantages.

  • Direct alkylation of benzene with propylene/propanol over solid acid catalysts is a direct route, but often suffers from low selectivity to n-propylbenzene due to carbocation rearrangement. Zeolite catalysts with specific pore structures can influence the product distribution.

  • Alkylation of toluene with ethylene using alkali metal catalysts offers a direct pathway to n-propylbenzene with good selectivity.

  • Friedel-Crafts acylation followed by reduction is a highly reliable and selective method for producing n-propylbenzene, avoiding the formation of the isopropyl isomer. Although it involves two steps, it provides high yields of the desired product.

The choice of the optimal catalytic system will depend on the specific requirements of the application, including desired purity of n-propylbenzene, cost of raw materials and catalysts, and the scale of production. For high-purity n-propylbenzene, the acylation-reduction route is often preferred in a laboratory setting, while for industrial-scale production, the direct alkylation routes are continuously being optimized for better selectivity.

References

Safety Operating Guide

Safe Disposal of 1,2-Dimethyl-4-propylbenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1,2-Dimethyl-4-propylbenzene, tailored for laboratory and research professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Immediate Safety Protocols

Before handling this compound for disposal, it is imperative to be familiar with its hazards. This substance is a flammable liquid and vapor and may cause respiratory irritation.[1][2] It can also be fatal if swallowed and enters the airways and is toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[3]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[1][3]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required.[4] In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[1]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][4]

Hazard Summary

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS CodeDescription
Flammable LiquidH226Flammable liquid and vapor.[1][2]
Aspiration HazardH304May be fatal if swallowed and enters airways.[2]
Specific target organ toxicity — single exposureH335May cause respiratory irritation.[2]
Hazardous to the aquatic environment, long-term hazardH411Toxic to aquatic life with long lasting effects.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or with general laboratory trash.[1][3]

1. Waste Collection and Segregation:

  • Collect waste this compound in a designated, compatible waste container.

  • Do not mix with other waste streams, particularly incompatible chemicals.[1] Leave chemicals in their original containers if possible for disposal.[1]

2. Containerization:

  • Use a properly sealed, leak-proof container made of a material compatible with aromatic hydrocarbons.

  • Keep the container tightly closed when not in use to prevent the release of flammable vapors.[1][2]

  • Ensure the exterior of the container is clean and free of contamination.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".

  • Include appropriate hazard pictograms (e.g., flammable, health hazard, environmental hazard).

  • Indicate the accumulation start date and the name of the generating researcher or lab.

4. Storage:

  • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.

  • The storage area should be away from heat, sparks, open flames, and other sources of ignition.[1][2]

  • Ensure secondary containment is used to capture any potential leaks or spills.

5. Final Disposal:

  • Dispose of the contents and the container through an approved and licensed hazardous waste disposal company.[1][3]

  • Contact your institution's Environmental Health & Safety (EH&S) department to arrange for a scheduled waste pickup.[4][5]

  • Handle uncleaned, empty containers as you would the product itself.[1]

Emergency Spill Procedures

In the event of a spill, adhere to the following procedures:

  • Small Spills:

    • Ensure adequate ventilation and eliminate all ignition sources.[1]

    • Wearing appropriate PPE, contain the spill.

    • Absorb the spilled liquid with an inert, non-combustible absorbent material such as Chemizorb®, dry sand, or earth.[1][2]

    • Collect the absorbent material and contaminated soil into a sealed container for disposal as hazardous waste.

    • Clean the affected area thoroughly.

  • Large Spills:

    • Evacuate the immediate area.[1]

    • Alert others in the vicinity and contact your institution's emergency response team or EH&S department.[4]

    • Prevent the spill from entering drains or waterways.[1][2][3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_contain Containerization & Storage cluster_disposal Final Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Compatible Container ppe->collect segregate Segregate from Incompatible Waste Streams collect->segregate label_waste Label Container Clearly (Name, Hazards, Date) segregate->label_waste seal Keep Container Tightly Sealed label_waste->seal store Store in a Designated, Ventilated, & Secure Area seal->store containment Use Secondary Containment store->containment contact_ehs Contact EH&S for Waste Pickup containment->contact_ehs transport Licensed Contractor Transports Waste contact_ehs->transport dispose Dispose at an Approved Waste Disposal Facility transport->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.